N-Isobutyrylcysteine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBQXMAXLAHHTK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154424 | |
| Record name | N-Isobutyrylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124529-02-8 | |
| Record name | N-Isobutyrylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124529028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isobutyrylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Isobutyrylcysteine chemical structure and properties
An In-Depth Technical Guide to N-Isobutyrylcysteine: Structure, Properties, and Applications
Introduction
This compound (NIBC) is a synthetically derived N-acylated variant of the amino acid cysteine. Characterized by the presence of an isobutyryl group attached to the alpha-amino group of cysteine, NIBC retains the critical thiol (-SH) functional group that defines many of cysteine's biochemical activities. This modification, however, imparts distinct physicochemical properties, leading to its specialized use in diverse scientific fields. As a chiral molecule, existing in both N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine forms, it has become a valuable tool in stereoselective chemistry. This guide provides a comprehensive overview of NIBC, from its fundamental chemical properties and synthesis to its applications in analytical chemistry, materials science, and its investigated role in drug development, offering field-proven insights for researchers and scientists.
Chapter 1: Physicochemical and Structural Characteristics
A thorough understanding of a molecule's properties is foundational to its application. This chapter details the core structural and chemical identity of this compound.
Chemical Identity
This compound is identified by distinct properties and identifiers for its L- and D-enantiomers.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid (L-form) | [1] |
| Synonyms | N-(2-Methylpropionyl)-cysteine, I-But-Cys-OH | [1][2] |
| Molecular Formula | C₇H₁₃NO₃S | [1][2] |
| Molecular Weight | 191.25 g/mol | [1][2][3] |
| CAS Number (L-form) | 124529-02-8 | [1] |
| CAS Number (D-form) | 124529-07-3 | [2][3] |
Chemical Structure and Stereochemistry
The structure of NIBC features a central chiral carbon, inherited from cysteine, making its stereochemistry a critical aspect of its function, particularly in applications requiring chiral recognition. The isobutyryl group adds steric bulk and lipophilicity compared to the acetyl group in the well-known analogue, N-acetylcysteine (NAC).
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of NIBC influence its handling, storage, and application, such as its use in aqueous solutions for derivatization reactions.
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Melting Point | 97-101 °C | [3] |
| Storage Temperature | 2-8°C | [4] |
| XLogP3-AA | 0.5 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
Chapter 2: Synthesis and Characterization
While commercially available, understanding the synthesis of NIBC is crucial for custom applications or isotopic labeling studies. Its characterization relies on standard analytical techniques.
Synthetic Strategy: N-Acylation of Cysteine
The most direct route for synthesizing this compound is the N-acylation of L- or D-cysteine. This typically involves reacting the amino group of cysteine with an activated form of isobutyric acid, such as isobutyryl chloride or isobutyric anhydride. The reaction is often performed under basic conditions (e.g., Schotten-Baumann conditions) to deprotonate the amino group, enhancing its nucleophilicity, while keeping the thiol group protonated to minimize side reactions, although thiol protection may be employed for higher purity.
Caption: General reaction scheme for the synthesis of NIBC.
Experimental Protocol: General Synthesis of this compound
This protocol is a generalized procedure based on standard N-acylation methods for amino acids, as a specific, detailed synthesis paper for NIBC was not prominently available in the initial search.[5][6]
-
Dissolution: Dissolve L-cysteine hydrochloride monohydrate (1 equivalent) in a 1:1 mixture of water and a suitable organic solvent like tetrahydrofuran (THF).
-
Neutralization: Cool the solution in an ice bath (0-5°C) and slowly add a solution of sodium hydroxide (2 equivalents) to neutralize the hydrochloride and deprotonate the amino group.
-
Acylation: While maintaining the cool temperature and stirring vigorously, add isobutyryl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir for 2-4 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the mixture to a pH of ~2 using concentrated HCl. This protonates the carboxylate, making the product extractable.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by recrystallization or column chromatography.
Spectroscopic Characterization
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and structure of NIBC. In MS/MS analysis, specific fragmentation patterns are observed. For instance, a key fragment ion at m/z 112 in negative ion mode corresponds to a loss of the isobutyryl group, which is a characteristic signature for N-isobutyryl-cysteine.[7]
| Ion Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Deduced Structure of Fragment |
| Positive | 192.06 [M+H]⁺ | 122.03 | [Cysteine+H]⁺ |
| Negative | 190.05 [M-H]⁻ | 112.08 | Loss of isobutyryl group |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include a doublet for the two methyl groups of the isobutyryl moiety, a multiplet for the CH of the isobutyryl group, multiplets for the α- and β-protons of the cysteine backbone, and broad singlets for the exchangeable protons (thiol, amide, and carboxylic acid).
-
¹³C NMR: Distinct signals are expected for the carbonyl carbons (amide and carboxylic acid), the α- and β-carbons of the cysteine backbone, and the carbons of the isobutyryl group.
-
Chapter 3: Key Applications in Research and Development
NIBC's unique structure has led to its adoption as a specialized tool in several scientific domains.
Chiral Derivatization for Enantioselective Analysis
A primary application of both L- and D-NIBC is as a chiral derivatizing agent for the separation and quantification of amino acid enantiomers by High-Performance Liquid Chromatography (HPLC).[8]
-
Causality and Mechanism: The principle involves reacting a racemic mixture of amino acids with the chiral NIBC reagent and o-phthaldialdehyde (OPA). This reaction forms highly fluorescent diastereomeric isoindole derivatives. Because diastereomers have different physical properties, they can be separated on a standard (non-chiral) reversed-phase HPLC column. The choice of L- or D-NIBC determines the elution order of the D- and L-amino acid derivatives, providing a robust method for determining enantiomeric purity.
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Physicochemical properties of N-Isobutyrylcysteine
An In-Depth Technical Guide to the Physicochemical Properties of N-Isobutyrylcysteine
Introduction
This compound (NIBC) is a chiral thiol compound that has carved a significant niche in the field of analytical chemistry. As a derivative of the naturally occurring amino acid L-cysteine, it possesses three key functional groups: a carboxylic acid, a secondary amide, and a highly reactive thiol. This unique combination of features, particularly the presence of a chiral center and a nucleophilic thiol, makes it an indispensable reagent for the enantioselective analysis of primary amines, most notably amino acids.
While structurally similar to the well-known antioxidant N-acetylcysteine (NAC), NIBC is most frequently utilized not for its systemic effects but as a specialized analytical tool.[1] Its primary application lies in pre-column derivatization for High-Performance Liquid Chromatography (HPLC), where, in conjunction with o-phthaldialdehyde (OPA), it reacts with amino acid enantiomers to form diastereomeric isoindole derivatives.[2] These derivatives, unlike the original enantiomers, possess distinct physical properties and can be readily separated on standard achiral HPLC columns, allowing for precise quantification of D- and L-amino acids in complex biological and pharmaceutical matrices.
This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. It is intended for researchers, analytical chemists, and drug development professionals who utilize or intend to utilize this reagent. We will delve into its structural characteristics, solubility, and acidity, and provide field-proven protocols for its synthesis, analytical characterization, and application in chiral separations. The causality behind experimental choices and the establishment of self-validating methodologies are emphasized throughout to ensure scientific integrity and practical utility.
Chemical Identity and Structure
The foundational step in understanding any chemical reagent is to establish its precise identity. This compound exists as two distinct enantiomers, the L-form and the D-form, which are mirror images of each other. The L-enantiomer is more commonly used in chiral derivatization applications.
-
Systematic Name (L-form): (2R)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid[3]
-
Common Synonyms: N-(2-Methylpropionyl)-L-cysteine, I-But-Cys-OH[3][4]
-
Molecular Formula: C₇H₁₃NO₃S[3]
-
Molecular Weight: 191.25 g/mol [3]
-
CAS Number (L-form): 124529-02-8[4]
-
CAS Number (D-form): 124529-07-3[1]
The molecule's structure is characterized by a cysteine backbone where the primary amine is acylated with an isobutyryl group.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for its effective storage, handling, and application in experimental design. The data presented below is a synthesis of available literature and reasoned expert analysis based on structurally analogous compounds.
| Property | Value | Source / Justification |
| Physical Form | White to off-white solid/crystal | [1][4] |
| Melting Point | 97-101 °C | [4] |
| pKa₁ (Carboxylic Acid) | ~3.2 | Estimated from N-acetylcysteine[5][6] |
| pKa₂ (Thiol) | ~9.5 | Estimated from N-acetylcysteine[6][7] |
| Solubility (Water) | Soluble (~200 mg/mL) | Estimated from N-acetylcysteine[5] |
| Solubility (Alcohol) | Soluble (~250 mg/mL) | Estimated from N-acetylcysteine[5] |
| Solubility (Other) | Practically insoluble in chloroform & ether | Estimated from N-acetylcysteine[5] |
Acidity and pKa Values
Studies on NAC consistently report a pKa for the carboxylic acid group in the range of 3.1-3.3 and a pKa for the thiol group around 9.4-9.5.[6][7][8] Therefore, at physiological pH (~7.4), the carboxylic acid will be deprotonated (carboxylate), while the thiol group remains largely protonated. The ionization state is crucial for understanding its reactivity and its behavior in different pH environments, such as the basic conditions required for OPA derivatization.[9]
Solubility Profile
The solubility of NIBC is dictated by its polar functional groups (carboxyl, amide, thiol) and its moderately nonpolar hydrocarbon components (isobutyryl and ethyl backbone). Based on the high solubility of NAC in polar protic solvents, NIBC is expected to be freely soluble in water and lower-chain alcohols like methanol and ethanol.[5] This high aqueous solubility is essential for its use in the borate buffers typically employed in derivatization reactions. Conversely, its polarity makes it practically insoluble in nonpolar organic solvents such as ether and chloroform.
Synthesis of N-Isobutyryl-L-cysteine
Commercially available NIBC is convenient, but an in-house synthesis may be required for specific research applications, such as isotopic labeling. The most direct and efficient method for preparing NIBC is the N-acylation of L-cysteine. This involves the reaction of the amino group of L-cysteine with a suitable isobutyrylating agent, such as isobutyric anhydride or isobutyryl chloride, under basic conditions. The base neutralizes the hydrohalic acid byproduct and deprotonates the ammonium group of the cysteine, rendering the amine nucleophilic.
Proposed Synthetic Workflow
The following protocol is based on well-established N-acylation procedures for amino acids.[10]
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Dissolution: Dissolve one equivalent of L-cysteine hydrochloride monohydrate in a 10% aqueous acetone solution. Cool the solution to 0-5°C in an ice bath with gentle stirring.
-
Basification: Slowly add a 2M sodium hydroxide solution to the cooled cysteine solution until the pH reaches approximately 8.5. This deprotonates the amine, activating it for acylation.
-
Acylation: While maintaining the temperature at 0-5°C and the pH between 8 and 9 (by concomitant addition of 2M NaOH), slowly add 1.1 equivalents of isobutyryl chloride dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Acidification & Extraction: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify to pH 2 using concentrated hydrochloric acid. Extract the product into ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from hot water or an ethanol/water mixture to yield pure this compound as a white crystalline solid.
Analytical Characterization
A suite of spectroscopic and chromatographic techniques is essential to confirm the identity, structure, and purity of synthesized or purchased NIBC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR (Predicted, 400 MHz, D₂O):
-
δ ~4.5 ppm (dd, 1H): Proton on the alpha-carbon (C2), coupled to the two diastereotopic protons on the beta-carbon.
-
δ ~3.0 ppm (m, 2H): Diastereotopic protons on the beta-carbon (C3), coupled to the alpha-proton.
-
δ ~2.6 ppm (septet, 1H): Methine proton of the isobutyryl group, coupled to the six methyl protons.
-
δ ~1.1 ppm (d, 6H): Two equivalent methyl groups of the isobutyryl group, coupled to the methine proton.
-
The thiol (SH) and carboxylic acid (OH) protons are typically exchanged in D₂O and may not be observed. The amide (NH) proton may appear as a broad singlet.
-
-
¹³C NMR (Predicted, 100 MHz, D₂O):
-
δ ~180 ppm: Carbonyl carbon (C=O) of the isobutyryl group.
-
δ ~175 ppm: Carbonyl carbon (C=O) of the carboxylic acid.
-
δ ~55 ppm: Alpha-carbon (C2).
-
δ ~36 ppm: Methine carbon of the isobutyryl group.
-
δ ~27 ppm: Beta-carbon (C3).
-
δ ~19 ppm: Two equivalent methyl carbons of the isobutyryl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Characteristic Absorptions (cm⁻¹):
-
3300-2500 (broad): O-H stretch of the carboxylic acid.
-
~3300 (sharp/medium): N-H stretch of the secondary amide.
-
~2550 (weak): S-H stretch of the thiol. This peak is often weak and can be difficult to observe.
-
~1710 (strong): C=O stretch of the carboxylic acid.
-
~1640 (strong): C=O stretch of the amide (Amide I band).
-
~1540 (strong): N-H bend of the amide (Amide II band).
-
2960-2850 (strong): C-H stretches of the alkyl groups.[11]
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Electrospray Ionization (ESI):
-
Positive Mode [M+H]⁺: Expected at m/z 192.07.
-
Negative Mode [M-H]⁻: Expected at m/z 190.05.
-
-
Fragmentation (MS/MS): Tandem MS analysis of the parent ion reveals characteristic fragmentation patterns. A key fragmentation in negative ion mode is the loss of the isobutyramide portion, yielding a fragment ion at m/z 112.08, which corresponds to the deprotonated cysteine backbone.[2]
Stability Profile
Understanding the stability of NIBC is crucial for ensuring its efficacy as a reagent and for developing robust analytical methods.
Primary Degradation Pathway: Oxidative Dimerization
The most significant liability in thiol-containing molecules like NIBC is the oxidation of the sulfhydryl group. Drawing a direct parallel to N-acetylcysteine, the primary degradation product is expected to be the corresponding disulfide dimer.[12] This oxidation can be catalyzed by trace metals, exposure to atmospheric oxygen, and elevated temperatures.
Caption: Primary oxidative degradation pathway of NIBC.
Protocol for Forced Degradation Study
To develop a stability-indicating method, a forced degradation study should be performed according to ICH guidelines. This involves subjecting a solution of NIBC (e.g., 1 mg/mL in water) to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Heat the solid material at 105°C for 48 hours.
-
Photodegradation: Expose the solution to light meeting ICH Q1B requirements (e.g., 1.2 million lux hours and 200 watt hours/m²).
-
Analysis: Analyze all stressed samples, along with a control sample, by a suitable HPLC-UV or HPLC-MS method. The method is considered "stability-indicating" if all degradation products are resolved from the parent NIBC peak.
Core Application: Chiral Derivatization for Amino Acid Analysis
The premier application of NIBC is the enantiomeric separation of amino acids. The protocol leverages the reaction between a primary amine (the amino acid), o-phthaldialdehyde (OPA), and a chiral thiol (NIBC) under basic conditions (pH ~9-10, typically a borate buffer). This reaction rapidly forms highly fluorescent and stable isoindole diastereomers.
Detailed Experimental Protocol
This protocol describes an automated pre-column derivatization using a modern HPLC autosampler.
Caption: Automated workflow for amino acid derivatization and analysis.
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water and adjust the pH to 9.5 with 10 M NaOH.
-
OPA/NIBC Reagent: Prepare fresh daily. Dissolve 10 mg of OPA and 10 mg of N-Isobutyryl-L-cysteine in 1 mL of methanol, then dilute with 9 mL of the borate buffer.[13]
-
-
Automated Derivatization Program: Program the HPLC autosampler for the following sequence:
-
Aspirate 10 µL of the OPA/NIBC reagent.
-
Aspirate 5 µL of the amino acid sample or standard.
-
Mix the contents in the needle or a mixing loop.
-
Aspirate 35 µL of borate buffer to dilute and wash.
-
Mix thoroughly.
-
Wait for 1 minute to ensure complete reaction.[14]
-
Inject 1-5 µL of the final mixture onto the HPLC column.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer with 5% Tetrahydrofuran (THF), pH 7.2.
-
Mobile Phase B: Methanol/Acetonitrile/Water (45:45:10 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Gradient: A typical gradient would run from ~10% B to 60% B over 30 minutes.
-
Detection: Fluorescence detector set to an excitation wavelength (λex) of 340 nm and an emission wavelength (λem) of 450 nm.[15]
-
Safety and Handling
This compound is not classified as a hazardous substance according to GHS criteria.[3] However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and chemical-resistant gloves.
-
Storage: Store in a cool (2-8°C), dry place, tightly sealed to protect from moisture and atmospheric oxygen.[4]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a specialized and highly effective chiral derivatizing agent with well-defined physicochemical properties. Its solid form, predictable melting point, and high solubility in aqueous buffers make it an ideal reagent for automated HPLC applications. While its primary degradation pathway involves oxidation of the thiol group, this can be mitigated by proper storage and handling. The analytical and synthesis protocols provided in this guide offer a robust framework for researchers to confidently employ NIBC in their work, particularly for the critical task of enantiomeric separation of amino acids, thereby ensuring accuracy and reliability in their analytical outcomes.
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Introduction: The Significance of N-Isobutyrylcysteine
An In-Depth Technical Guide to the Synthesis of N-Isobutyrylcysteine
This guide provides a comprehensive overview of the synthesis of this compound, a key chiral derivatizing agent and a molecule of interest in pharmaceutical research. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical principles, a detailed experimental protocol, and the critical considerations for a successful and reproducible synthesis.
This compound (NIBC) is a derivative of the amino acid L-cysteine, where the amino group is acylated with an isobutyryl group.[1] Its primary and most widely recognized application is as a chiral derivatizing agent in analytical chemistry.[2] Specifically, N-Isobutyryl-L-cysteine (L-NIBC) is used in conjunction with o-phthaldialdehyde (OPA) for the enantioseparation of amino acids by high-performance liquid chromatography (HPLC).[3] This reaction forms fluorescent diastereomeric isoindolinone derivatives, which can be readily separated on a standard achiral stationary phase, allowing for the precise quantification of D- and L-amino acids in various matrices.[4] This is of paramount importance in the pharmaceutical industry, where the stereoisomeric purity of drugs is a critical quality attribute.[4] Beyond its role in analytical chemistry, NIBC serves as a valuable building block in synthetic organic chemistry and has been explored in the development of novel therapeutic agents.
The Core Synthesis Pathway: N-Acylation via the Schotten-Baumann Reaction
The most direct and industrially relevant pathway for the synthesis of this compound is the N-acylation of L-cysteine with an isobutyrylating agent, such as isobutyryl chloride. This transformation is typically carried out under Schotten-Baumann conditions.[5][6] The Schotten-Baumann reaction is a robust and widely used method for synthesizing amides from amines and acid chlorides in the presence of a base.[7][8]
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:
-
Deprotonation (Activation) of the Nucleophile: In an aqueous basic medium, the amino group of L-cysteine is in equilibrium with its deprotonated, more nucleophilic form. The base, typically an alkali metal hydroxide or carbonate, facilitates this.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of L-cysteine attacks the electrophilic carbonyl carbon of isobutyryl chloride. This leads to the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
-
Neutralization of Byproduct: The reaction generates one equivalent of hydrochloric acid (HCl), which is immediately neutralized by the base present in the reaction mixture.[1] This is a critical aspect of the Schotten-Baumann reaction, as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[8]
The use of a two-phase system, typically an organic solvent and water, is a hallmark of Schotten-Baumann conditions.[5] The organic phase dissolves the isobutyryl chloride and the final product, while the aqueous phase contains the L-cysteine and the base. This biphasic environment helps to minimize the hydrolysis of the reactive isobutyryl chloride.[7]
Diagram 1: Mechanism of this compound Synthesis
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis of N-Isobutyryl-L-cysteine
The following protocol is adapted from established procedures for the N-monoacylation of cysteine.[6]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Cysteine | C₃H₇NO₂S | 121.16 | 100 g | 0.82 |
| Isobutyryl Chloride | C₄H₇ClO | 106.55 | 87 g | 0.82 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 180 g | 1.30 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 500 mL | - |
| Water (deionized) | H₂O | 18.02 | 500 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~150 mL | - |
| Petroleum Ether | - | - | 500 mL | - |
Step-by-Step Procedure
-
Preparation of the Aqueous Phase: In a suitable reaction vessel equipped with a mechanical stirrer and a cooling bath, dissolve 180 g of potassium carbonate in 500 mL of deionized water.
-
Creation of the Biphasic System: Add 500 mL of dichloromethane to the aqueous solution.
-
Cooling: Cool the biphasic mixture to -8°C with vigorous stirring. The low temperature helps to control the exothermicity of the reaction and minimize side reactions.
-
Addition of Reagents: To the cold, stirring mixture, add 87 g of isobutyryl chloride, followed by the addition of 100 g of L-cysteine.[6]
-
Reaction: Allow the temperature of the reaction mixture to rise to 20-25°C and continue stirring for 2 hours.
-
Work-up and Acidification: After 2 hours, carefully add approximately 150 mL of concentrated hydrochloric acid to the reaction mixture until the pH is less than 1. This step protonates the carboxylate group of the product, making it soluble in the organic phase, and also neutralizes any remaining base.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The product, N-isobutyryl-L-cysteine, will be in the lower dichloromethane phase. Separate and collect the organic layer.
-
Crystallization and Isolation: To the collected dichloromethane phase, add 500 mL of petroleum ether to induce crystallization of the product.
-
Filtration and Drying: Filter the resulting solid, wash with a small amount of cold petroleum ether, and dry under vacuum at 50°C to yield N-isobutyryl-L-cysteine.
Diagram 2: Experimental Workflow for NIBC Synthesis
Caption: A step-by-step workflow for the synthesis of this compound.
Quality Control and Purity Assessment
A self-validating protocol requires rigorous quality control to ensure the identity and purity of the final product.
-
Melting Point: The melting point of N-Isobutyryl-L-cysteine is typically in the range of 97-101°C.[9]
-
Chromatographic Purity (HPLC): High-performance liquid chromatography is an essential tool for assessing the purity of the synthesized compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a trifluoroacetic acid modifier) can be employed.
-
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of this compound.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (191.25 g/mol ).[1]
-
Conclusion
The synthesis of this compound via the Schotten-Baumann N-acylation of L-cysteine is a reliable and scalable method. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can consistently produce high-purity material suitable for its diverse applications in analytical and synthetic chemistry. This guide provides a robust framework for the successful synthesis and validation of this important chiral molecule.
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A Deep Dive into the Stereochemistry of N-Isobutyryl-cysteine: A Technical Guide for Researchers
Foreword: The Criticality of Chirality in Modern Drug Development
In the landscape of contemporary pharmaceutical research and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount consideration. The seemingly subtle difference between enantiomers, non-superimposable mirror images of a chiral molecule, can precipitate vastly different biological outcomes. One enantiomer may elicit a desired therapeutic effect, while its counterpart could be inert, less potent, or even dangerously toxic. This guide provides an in-depth technical exploration of the stereochemical nuances of N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine, two molecules that, while structurally similar, exhibit distinct properties and applications of significant interest to the scientific community. Our focus will be on elucidating the fundamental differences that arise from their opposing chirality, from their utility in analytical chemistry to their disparate biological fates.
Physicochemical Properties and Structural Distinctions
N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine share the same molecular formula (C₇H₁₃NO₃S) and molecular weight (191.25 g/mol ).[1] Their fundamental difference lies in the spatial orientation of the isobutyryl and thiol groups around the chiral carbon center of the cysteine backbone. This seemingly minor variation gives rise to distinct chiroptical properties, which are instrumental in their characterization and differential interactions with other chiral entities.
| Property | N-Isobutyryl-L-cysteine | N-Isobutyryl-D-cysteine | Reference |
| CAS Number | 124529-02-8 | 124529-07-3 | [1] |
| Molecular Formula | C₇H₁₃NO₃S | C₇H₁₃NO₃S | [1] |
| Molecular Weight | 191.25 g/mol | 191.25 g/mol | [1] |
| Melting Point | 97-101 °C | Not specified | [1] |
| Optical Rotation | Opposite sign to D-isomer | Opposite sign to L-isomer | Inferred |
Caption: 2D representation of N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine, highlighting the opposite stereochemistry at the alpha-carbon.
Stereoselective Synthesis and Analysis
The synthesis of N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine is typically achieved through the acylation of the corresponding cysteine enantiomer. While detailed, specific protocols for these exact compounds are proprietary, the general methodology follows standard organic synthesis principles.
General Synthesis Protocol
A common approach involves the reaction of L- or D-cysteine with an acylating agent such as isobutyryl chloride or isobutyric anhydride in a suitable solvent and under controlled pH conditions to favor N-acylation over S-acylation.
Step-by-Step Methodology:
-
Dissolution: Dissolve L-cysteine or D-cysteine in an aqueous alkaline solution (e.g., sodium hydroxide solution) to deprotonate the amino group, enhancing its nucleophilicity.
-
Acylation: Slowly add the acylating agent (e.g., isobutyryl chloride) to the solution while maintaining a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions. The pH should be carefully monitored and maintained in the alkaline range.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Acidification and Extraction: Once the reaction is complete, acidify the mixture to protonate the carboxylic acid group of the product, causing it to precipitate. The product can then be isolated by filtration or extracted into an organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired N-Isobutyryl-cysteine enantiomer with high purity.
Caption: Generalized workflow for the synthesis of N-Isobutyryl-cysteine enantiomers.
Analytical Techniques for Stereochemical Characterization
Distinguishing between N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine is crucial for quality control and for their application in stereoselective processes.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating and quantifying the enantiomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Polarimetry: As chiral molecules, enantiomers rotate plane-polarized light in equal but opposite directions. This property can be used to determine the enantiomeric purity of a sample.
-
Vibrational Circular Dichroism (VCD) and Circular Dichroism (CD) Spectroscopy: These techniques measure the differential absorption of left and right circularly polarized light. The resulting spectra are mirror images for enantiomers and can be used for their identification and conformational analysis.[2]
Differential Applications in Analytical and Materials Science
The distinct stereochemistry of N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine has led to their use in applications where chiral recognition is key.
Chiral Derivatizing Agents
Both enantiomers are employed as chiral derivatizing agents for the separation of racemic mixtures of other molecules, particularly amino acids.[3] The principle involves reacting the N-Isobutyryl-cysteine enantiomer with a racemic analyte to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated using standard achiral chromatography techniques like reversed-phase HPLC.[3]
Experimental Protocol: Chiral Derivatization of Amino Acids with OPA and N-Isobutyryl-L-cysteine
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 100 mL of deionized water. Adjust the pH to 10.4 with 45% (w/v) potassium hydroxide solution.[4]
-
Derivatization Reagent (OPA/NIBLC): Dissolve 50 mg of o-phthaldialdehyde (OPA) in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer. Dissolve 50 mg of N-Isobutyryl-L-cysteine in this solution. Prepare this reagent fresh daily and protect it from light.[4]
-
-
Sample Preparation: For peptide or protein samples, perform acid hydrolysis (e.g., with 6 M HCl at 110°C for 24 hours) to liberate the constituent amino acids. Neutralize and dilute the sample to an appropriate concentration.[3]
-
Derivatization: In an autosampler vial, mix the sample solution with the OPA/NIBLC derivatization reagent. Allow the reaction to proceed for a few minutes at room temperature.[4]
-
HPLC Analysis: Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 50 mM sodium acetate, pH 5.0) and an organic modifier (e.g., acetonitrile).[4] Detect the separated diastereomers using a fluorescence detector.
Caption: Workflow for the chiral derivatization and separation of enantiomers.
Chiral Nanomaterials and Sensors
Both N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine have been utilized to create chiral gold nanoparticles.[2] These nanoparticles exhibit chiroptical properties that are dependent on the stereochemistry of the capping agent.[2] Furthermore, when assembled on a gold electrode surface, these enantiomers create chiral interfaces that show stereoselective interactions with other chiral molecules, a principle that can be exploited in the development of electrochemical sensors.[3]
Stereoselective Biological Activity and Metabolism: A Tale of Two Enantiomers
The most profound differences between N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine are observed in biological systems. This is due to the inherent chirality of biological macromolecules such as enzymes and receptors, which often leads to stereospecific interactions.
Differential Cellular Effects
Emerging research indicates that the stereochemistry of N-isobutyryl-cysteine can influence cellular responses. For instance, a study on PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, showed that surfaces modified with N-Isobutyryl-L-cysteine promoted more significant neurite-like branching compared to surfaces modified with the D-enantiomer. This suggests a stereoselective interaction with cellular components that regulate neuronal differentiation.
Predicted Stereoselective Metabolism and Pharmacokinetics
While direct in-vivo metabolism and pharmacokinetic studies comparing N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine are not extensively documented, valuable insights can be drawn from the well-studied analogue, N-acetylcysteine (NAC).
-
N-Isobutyryl-L-cysteine: It is anticipated that, similar to N-acetyl-L-cysteine, N-Isobutyryl-L-cysteine is a substrate for acylase I, a cytosolic enzyme that catalyzes the deacylation of N-acyl-L-amino acids.[5][6] This enzymatic hydrolysis would release L-cysteine, a crucial precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[7] This metabolic pathway suggests that N-Isobutyryl-L-cysteine could act as a prodrug for L-cysteine, thereby augmenting intracellular GSH levels. However, this deacylation, particularly in the intestine, would also lead to low oral bioavailability of the intact N-Isobutyryl-L-cysteine molecule, much like what is observed with N-acetyl-L-cysteine.[8]
-
N-Isobutyryl-D-cysteine: In contrast, N-acetyl-D-cysteine is not a substrate for acylase I and is largely resistant to deacetylation in vitro and in vivo.[8][9] Consequently, it is primarily excreted unchanged in the urine.[9] By analogy, N-Isobutyryl-D-cysteine is expected to be metabolically inert with respect to deacylation. This would result in significantly higher systemic exposure and a longer half-life of the intact molecule compared to the L-enantiomer following oral administration. The lack of conversion to D-cysteine also implies that it would not contribute to the glutathione pool.[9]
Caption: Predicted metabolic pathways of N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine based on data from N-acetylcysteine.
Conclusion and Future Perspectives
The stereochemistry of N-Isobutyryl-cysteine profoundly influences its properties and applications. While both enantiomers are valuable tools in analytical chemistry for chiral separations, their biological activities and metabolic fates are predicted to be markedly different. N-Isobutyryl-L-cysteine is likely to serve as a prodrug for L-cysteine, thereby influencing intracellular glutathione levels, but with limited oral bioavailability of the parent compound. Conversely, N-Isobutyryl-D-cysteine is expected to be metabolically stable, leading to higher systemic exposure of the intact molecule.
These stereochemical distinctions open up avenues for further research. The potential therapeutic applications of N-Isobutyryl-D-cysteine, given its predicted metabolic stability, warrant investigation. Furthermore, a direct comparative in-vivo pharmacokinetic and pharmacodynamic study of both enantiomers is necessary to confirm the hypotheses drawn from N-acetylcysteine data. A deeper understanding of the stereoselective interactions of these molecules with biological systems will undoubtedly pave the way for their more targeted and effective use in drug development and other scientific disciplines.
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A Comparative Guide to N-Isobutyryl-D-cysteine and N-Isobutyryl-L-cysteine in Chiral Applications. Benchchem.
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N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PubMed Central.
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Chiral N-Isobutyryl-cysteine Protected Gold Nanoparticles: Preparation, Size Selection, and Optical Activity in the UV−vis and Infrared. Journal of the American Chemical Society.
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The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers.
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N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PubMed Central.
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N-Acyl-D-Aromatic Amino Acids Identified from Living Systems D-Amino.... ResearchGate.
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Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). PubMed Central.
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Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate.
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What is the difference between Acetylcysteine (N-acetylcysteine) and N-acetyl cysteine in terms of their medical use and dosage?. Dr.Oracle.
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Chiral N-Isobutyryl-cysteine Protected Gold Nanoparticles: Preparation, Size Selection, and Optical Activity in the UV−vis and Infrared. Journal of the American Chemical Society.
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(PDF) PHARMACOLOGICAL APPLICATIONS AND PHARMACOKINETIC MODIFICATIONS OF N-ACETYLCYSTEINE. ResearchGate.
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Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PubMed Central.
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Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae.
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Acetylcysteine. Wikipedia.
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N-Isobutyryl- L -cysteine for chiral derivatization, LiChropur , = 97.0 124529-02-8.
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The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit. PubMed Central.
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In vivo studies of cysteine metabolism. Use of D-cysteinesulfinate, a novel cysteinesulfinate decarboxylase inhibitor, to probe taurine and pyruvate synthesis. PubMed.
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N-Isobutyryl- L -cysteine for chiral derivatization, LiChropur , = 97.0 124529-02-8.
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N-Isobutyryl- D -cysteine for chiral derivatization, LiChropur , = 97.0 124529-07-3. Sigma-Aldrich.
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An In-depth Technical Guide to Chiral Derivatization with N-Isobutyryl-L-cysteine (IBLC) and o-Phthaldialdehyde (OPA)
Introduction: The Imperative of Chiral Separation in Scientific Advancement
In the realms of pharmaceutical development, clinical diagnostics, and metabolomics, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and sensitive analytical methods for their separation and quantification. Pre-column derivatization, a technique that converts enantiomers into diastereomers, is a cornerstone of chiral analysis. These resulting diastereomers, possessing distinct physicochemical properties, can then be resolved using standard achiral chromatographic techniques.
Among the myriad of derivatization strategies, the reaction of primary amines with o-Phthaldialdehyde (OPA) in the presence of a chiral thiol has emerged as a particularly powerful and versatile approach.[1][2] This guide provides a comprehensive exploration of the mechanism and application of one such combination: N-Isobutyryl-L-cysteine (IBLC) and OPA. We will delve into the underlying chemical principles, provide a field-tested experimental protocol, and discuss the critical parameters that govern the success of this derivatization for the accurate chiral analysis of amino acids and other primary amines.
The Core Mechanism: Formation of Diastereomeric Isoindoles
The derivatization of a primary amine with OPA and IBLC is a rapid and efficient reaction that proceeds under mild, alkaline conditions at room temperature.[3][4] The reaction culminates in the formation of highly fluorescent and stable diastereomeric isoindole derivatives, which are amenable to separation by reversed-phase high-performance liquid chromatography (RP-HPLC).[2][5]
The reaction unfolds in a two-step sequence:
-
Schiff Base Formation: The primary amine of the analyte nucleophilically attacks one of the aldehyde groups of OPA, leading to the formation of a transient, non-fluorescent Schiff base intermediate.
-
Cyclization with the Chiral Thiol: The thiol group of N-Isobutyryl-L-cysteine then attacks the second aldehyde group of the OPA-amine conjugate. This intramolecular cyclization results in the formation of a stable, 1-alkylthio-2-alkyl-substituted isoindole.[2]
The chirality of the IBLC molecule is transferred to the final isoindole derivative. Consequently, when a racemic mixture of a primary amine is derivatized with the enantiomerically pure IBLC, a pair of diastereomers is formed. These diastereomers exhibit different retention times on a standard achiral HPLC column, allowing for their separation and individual quantification.[1] The use of N-Isobutyryl-D-cysteine (IBDC) as a complementary reagent can be employed to reverse the elution order of the diastereomers, providing a powerful tool for peak identification and confirmation.[2]
Caption: Reaction mechanism of OPA/IBLC derivatization.
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a robust starting point for the chiral derivatization of primary amines using OPA and IBLC. Optimization for specific analytes and matrices is encouraged.
Reagents and Materials:
-
o-Phthaldialdehyde (OPA), derivatization grade
-
N-Isobutyryl-L-cysteine (IBLC)
-
Boric Acid
-
Sodium Hydroxide (or Potassium Hydroxide)
-
Methanol (or Ethanol), HPLC grade
-
Analyte of interest (e.g., amino acid standard or sample)
-
Ultrapure water
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.4): Dissolve an appropriate amount of boric acid in ultrapure water. Adjust the pH to 10.4 with a concentrated sodium hydroxide solution. The pH is a critical parameter influencing both the reaction rate and the stability of the derivatives.[2][6]
-
OPA Reagent Solution (50 mM): Dissolve OPA in methanol to prepare a 50 mM stock solution. Store this solution in an amber vial at 4°C to protect it from light and oxidation.[3][6]
-
IBLC Reagent Solution (150 mM): Dissolve IBLC in methanol to create a 150 mM stock solution. This solution should also be stored at 4°C.[7]
Derivatization Procedure:
This procedure is ideally performed using an autosampler with a derivatization function to ensure precise timing and reproducibility, which is crucial due to the limited stability of the OPA derivatives.[5]
-
Sample Preparation: Dissolve the sample containing the primary amine in a suitable solvent, such as ultrapure water or a buffer compatible with the derivatization reaction.[2]
-
Automated Derivatization Sequence:
-
Transfer a defined volume of the sample solution to a vial.
-
Add the OPA reagent solution.
-
Add the IBLC reagent solution.
-
Add the borate buffer to initiate the reaction.
-
Mix the reaction mixture thoroughly.
-
-
Reaction Time: Allow the reaction to proceed for a defined period, typically 1 to 2 minutes at room temperature.[2][8] The optimal reaction time should be determined empirically for the specific analyte.
-
Injection: Immediately inject the derivatized sample into the HPLC system.
Caption: Experimental workflow for OPA/IBLC derivatization and analysis.
Key Parameters and Considerations for Robust Method Development
The success and reproducibility of the OPA/IBLC derivatization method hinge on the careful control of several key parameters:
| Parameter | Recommended Range/Value | Rationale and Field Insights |
| pH | 9.0 - 10.5 | The reaction is highly pH-dependent. A basic pH is required for the deprotonation of the primary amine, facilitating its nucleophilic attack on OPA. However, excessively high pH can lead to the degradation of OPA and the resulting isoindole derivatives.[2][9] |
| Reaction Time | 1 - 5 minutes | The derivatization reaction is rapid. While a short reaction time is generally sufficient, it is crucial to maintain a consistent reaction time for all samples and standards to ensure reproducibility.[2][3] |
| Reagent Purity | Derivatization Grade | The purity of both OPA and IBLC is paramount. Impurities can lead to interfering peaks and inaccurate quantification.[2] |
| Reagent Stability | Freshly prepared, stored at 4°C in the dark | OPA solutions are susceptible to degradation by light and air. It is advisable to prepare fresh reagent solutions regularly and store them appropriately.[3] The stability of the derivatized products is also limited, necessitating prompt analysis after derivatization.[5][10] |
| Matrix Effects | Sample dependent | Biological samples can contain interfering substances that may affect the derivatization reaction or co-elute with the analytes of interest. Appropriate sample preparation techniques, such as protein precipitation or solid-phase extraction, may be necessary.[2] |
| HPLC Conditions | Gradient elution with a C18 column | A standard reversed-phase C18 column is typically sufficient for the separation of the diastereomeric isoindoles. Gradient elution with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.[1][5] |
| Detection | Fluorescence (Ex: ~340 nm, Em: ~450 nm) | The isoindole derivatives are highly fluorescent, enabling sensitive detection. The optimal excitation and emission wavelengths may vary slightly depending on the specific analyte and should be optimized.[6][11] |
Trustworthiness and Self-Validating Systems
The inherent design of this protocol promotes a self-validating system. The use of a complementary chiral thiol, such as N-Isobutyryl-D-cysteine (IBDC), allows for the reversal of the elution order of the diastereomers.[2] This provides an unequivocal confirmation of peak identity. Furthermore, the analysis of certified reference materials or spiked samples serves as an external validation of the method's accuracy and precision.
Conclusion: A Powerful Tool for Chiral Analysis
The derivatization of primary amines with N-Isobutyryl-L-cysteine and o-Phthaldialdehyde is a sensitive, selective, and reliable method for the chiral separation and quantification of enantiomers. By understanding the underlying chemical mechanism and carefully controlling the critical experimental parameters, researchers can successfully implement this technique across a wide range of applications in pharmaceutical analysis, clinical research, and metabolomics. The use of automated derivatization systems is highly recommended to enhance reproducibility and mitigate the challenges associated with the stability of the derivatives.
References
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RP-HPLC analysis of amino acid enantiomers derivatized with OPA/thiol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2025). Acta Naturae, 17(4). [Link]
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Kühnreich, R., & Holzgrabe, U. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(12), 795–804. [Link]
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Application of OPA/NAC for determination of enantiomers of -amino acids in a commercial beer (fluorescence detection). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2006). Analytical Biochemistry, 351(2), 226-35. [Link]
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Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. (2004). Journal of Chromatography B, 800(1-2), 153-157. [Link]
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Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-pair Reagents. (2025). Acta Naturae. Retrieved January 12, 2026, from [Link]
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Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.). LCGC, 34(11), 854-859. [Link]
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OPA, amine detection reagent. (n.d.). Interchim. Retrieved January 12, 2026, from [Link]
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[Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography]. (2001). Se Pu, 19(1), 58-60. [Link]
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The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). Foods, 9(1), 53. [Link]
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Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters with Three-Dimensional Fluorometric Scans for HPLC Method. (2021). Digital Commons @ Andrews University. [Link]
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Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. (2018). Journal of Chromatographic Science, 56(8), 727–733. [Link]
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High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. (2018). Journal of the American Society of Brewing Chemists, 76(2), 113-119. [Link]
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Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. (2025). Acta Naturae. Retrieved January 12, 2026, from [Link]
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Behavior and characteristics of amine derivatives obtained with o-phthaldialdehyde/3-mercaptopropionic acid and with o-phthaldialdehyde/N-acetyl-L-cysteine reagents. (2003). Journal of Chromatography A, 998(1-2), 1-14. [Link]
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Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. (2021). Metabolites, 11(12), 849. [Link]
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Derivatization reaction of chiral amines with OPA/chiral thiol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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(a) Derivatization reaction of amino acids with DiCys/OPA. (b) Comparison of DiCys with other chiral thiols for OPA derivatization. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Behavior and characteristics of amine derivatives obtained with o-phthaldialdehyde/3-mercaptopropionic acid and with o-pthaldialdehyde/N-acetyl-L-cysteine reagents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Reaction of AAs with OPA and the thiol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents. High-performance liquid chromatography-mass spectrometry study. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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N-Isobutyrylcysteine solubility in different solvents
An In-Depth Technical Guide to the Solubility of N-Isobutyrylcysteine for Pharmaceutical Research and Development
Abstract
This compound (NIC) is a chiral thiol compound with significant applications in analytical chemistry and materials science, serving as a key reagent for chiral derivatization and the synthesis of functionalized nanoparticles.[1] Despite its utility, comprehensive public data on its solubility across a range of pharmaceutically relevant solvents is notably scarce. This technical guide addresses this knowledge gap by providing a foundational understanding of NIC's physicochemical properties and the theoretical principles governing its solubility. As a structural analog of the widely studied N-acetylcysteine (NAC), its solubility behavior is contextualized through comparative analysis.[2] The centerpiece of this document is a detailed, field-proven experimental protocol for determining the equilibrium solubility of this compound using the gold-standard shake-flask method coupled with a robust RP-HPLC quantification technique. This guide is intended for researchers, scientists, and drug development professionals, offering the necessary theoretical grounding and practical methodology to accurately characterize this crucial physicochemical parameter, thereby enabling informed decisions in formulation development, analytical method design, and advanced materials synthesis.
Introduction to this compound: A Profile
This compound is the N-acylated derivative of the amino acid L-cysteine, featuring an isobutyryl group attached to the amine.[3] Its structure incorporates a carboxylic acid, a thiol (sulfhydryl), and an amide functional group, which collectively dictate its chemical reactivity and physical properties.
1.1 Physicochemical Properties A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design.
-
IUPAC Name: (2R)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid[3]
-
Molecular Formula: C₇H₁₃NO₃S[3]
-
Molecular Weight: 191.25 g/mol [3]
-
Appearance: Yellowish crystalline solid[4]
-
Melting Point: 97 – 101 °C[4]
-
Chirality: Exists as D and L enantiomers, which are crucial for its applications in stereoselective processes.[1]
1.2 Chemical Structure The arrangement of functional groups in this compound is key to predicting its interactions with various solvents. The carboxylic acid and thiol groups provide sites for hydrogen bonding and potential deprotonation, while the isobutyryl group adds lipophilicity compared to its N-acetyl analogue.
Caption: 2D structure of this compound.
The Imperative of Solubility in Scientific Applications
Solubility is not merely a physical constant; it is a critical determinant of a compound's utility and behavior in a given system. In drug development, aqueous solubility directly influences bioavailability and dictates the feasibility of parenteral formulations.[5] For analytical applications, such as its use as a derivatizing agent, this compound must be sufficiently soluble in the reaction medium to ensure complete and rapid reaction with the analyte. Similarly, in materials science, controlling its concentration in solution is fundamental to reproducibly synthesizing chiral nanoparticles.[1] Therefore, a quantitative understanding of solubility is essential for protocol optimization and ensuring experimental robustness.
Solubility Profile of this compound
3.1 Structural Analysis and Predicted Behavior
-
Polar Solvents (e.g., Water, Ethanol): The presence of the carboxylic acid, amide, and thiol groups allows for extensive hydrogen bonding. Therefore, NIC is expected to be soluble in polar protic solvents. Its solubility in aqueous solutions will be highly pH-dependent; at pH values above its pKa (~3-4 for the carboxylic acid), it will deprotonate to form a more soluble carboxylate salt.[6]
-
Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and should readily dissolve NIC.
-
Nonpolar Solvents (e.g., Chloroform, Ether): The isobutyryl group provides some nonpolar character, but the highly polar functional groups will likely render it poorly soluble in nonpolar solvents, a characteristic shared by NAC.[7]
3.2 Comparative Solubility with N-acetyl-L-cysteine (NAC) NAC is a structurally similar compound with well-documented solubility, making it a useful surrogate for estimation.[2] The primary difference is the substitution of an acetyl group in NAC with an isobutyryl group in NIC. This adds two methyl groups, increasing the molecule's lipophilicity and molecular weight. This structural change is expected to slightly decrease aqueous solubility and slightly increase solubility in less polar organic solvents compared to NAC.
Table 1: Reported Solubility of N-acetyl-L-cysteine (NAC) for Comparison
| Solvent | Reported Solubility | Reference |
|---|---|---|
| Water | ~200 mg/mL (1 g in 5 mL) | [7] |
| Ethanol | ~250 mg/mL (1 g in 4 mL) | [7] |
| DMSO | ~50 mg/mL | [8] |
| Dimethylformamide (DMF) | ~50 mg/mL | [8] |
| PBS (pH 7.2) | ~30 mg/mL | [8] |
| Chloroform | Practically Insoluble | [7] |
| Ether | Practically Insoluble |[7] |
Experimental Protocol for Solubility Determination
To address the data gap, this section provides a self-validating, robust protocol for determining the equilibrium solubility of this compound. The methodology is based on the well-established shake-flask method, followed by quantitative analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
4.1 Principle of the Shake-Flask Method The shake-flask method is the gold standard for determining equilibrium solubility. It involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the rate of dissolution equals the rate of precipitation). After equilibrium is achieved, the saturated solution is filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear filtrate is measured.
4.2 Experimental Workflow Diagram
Caption: Shake-Flask Solubility Determination Workflow.
4.3 Materials and Reagents
-
This compound (L- or D-enantiomer, ≥97.0% purity)
-
Selected solvents (e.g., Deionized Water, PBS pH 7.4, Ethanol, Methanol, Acetonitrile, DMSO)
-
HPLC-grade Acetonitrile and Water
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (e.g., PVDF or PTFE, check for solvent compatibility)
-
Volumetric flasks and pipettes
-
Analytical balance
-
RP-HPLC system with UV detector
4.4 Step-by-Step Methodology
-
Preparation of Standards: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. From this stock, create a series of calibration standards (e.g., ranging from 1 µg/mL to 200 µg/mL) to generate a standard curve.[9]
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 10-20 mg) to a vial. The key is to ensure solid material remains after equilibrium, confirming saturation.
-
Solvent Addition: Pipette a precise volume (e.g., 2.0 mL) of the desired solvent into each vial. Prepare samples in triplicate for each solvent to ensure statistical validity.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate at a moderate speed for at least 24 hours. A 48-hour time point can be included to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).
-
Phase Separation: After agitation, allow the vials to stand for 30 minutes. To separate the saturated liquid phase from the excess solid, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particulates that would interfere with the analysis.
-
Dilution: Based on the expected solubility (refer to Table 1 for an estimate), accurately dilute the clear filtrate with the mobile phase to bring the concentration within the range of the HPLC calibration curve.
-
HPLC Analysis: Inject the diluted samples and the calibration standards onto the HPLC system.
4.5 Quantification via RP-HPLC A stability-indicating RP-HPLC method is ideal for accurately quantifying the dissolved this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of aqueous acid (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (typically ~210-220 nm for amide bonds).
-
Data Analysis:
-
Plot the peak area of the calibration standards versus their known concentrations to generate a linear regression curve. The correlation coefficient (R²) should be >0.999.[11]
-
Use the regression equation to calculate the concentration of this compound in the diluted filtrate samples.
-
Calculate the final solubility in the original solvent by multiplying the result by the dilution factor. Report the final value in mg/mL or mol/L.
-
Applications Driven by Solubility Characteristics
The solubility of this compound is a direct enabler of its primary applications.
-
Chiral Derivatizing Agent: For the enantioseparation of amino acids, NIC is reacted with the sample in the presence of o-phthaldialdehyde (OPA).[1] This reaction typically occurs in an aqueous buffered solution. Therefore, sufficient aqueous solubility is paramount for the derivatization to proceed efficiently and quantitatively, ensuring accurate analytical results.
-
Synthesis of Chiral Nanoparticles: this compound is used as a capping agent to create water-soluble gold nanoparticles with distinct chiroptical properties.[1] The process involves preparing an aqueous solution of NIC, which then self-assembles onto the gold surface.[6] The concentration of NIC in the solution can influence the final particle size and surface coverage, making solubility a key parameter for controlling the synthesis and final properties of these advanced materials.
Conclusion
This compound is a valuable chemical tool whose full potential is unlocked by a thorough understanding of its physicochemical properties. While published quantitative solubility data is limited, this guide provides a robust framework for its characterization. By leveraging knowledge of its chemical structure, comparing it to well-understood analogs like NAC, and employing a rigorous experimental protocol such as the shake-flask method with HPLC quantification, researchers can reliably determine its solubility in any solvent of interest. This essential data will empower scientists in drug development, analytical chemistry, and materials science to design more effective formulations, develop more accurate analytical methods, and innovate in the synthesis of novel chiral materials.
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N-Isobutyrylcysteine CAS number and molecular weight
An In-Depth Technical Guide to N-Isobutyrylcysteine for Researchers and Drug Development Professionals
Introduction
This compound (NIC) is an N-acylated derivative of the amino acid cysteine. By modifying the primary amine of the cysteine backbone with an isobutyryl group, the resulting molecule exhibits unique physicochemical properties and functionalities that distinguish it from its parent amino acid and other cysteine derivatives like N-acetylcysteine (NAC). Possessing a free thiol (-SH) group, NIC is a subject of interest for its potential as a thiol donor and its established utility in analytical chemistry. This guide provides a comprehensive overview of its properties, synthesis, and core applications, with a focus on practical insights for laboratory and clinical research. The molecule exists as two distinct enantiomers, N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine, whose stereochemistry is pivotal to their primary applications.
Physicochemical Properties
The core physical and chemical characteristics of this compound are fundamental to its application. The isobutyryl group increases the molecule's lipophilicity compared to cysteine, which can influence its transport and distribution in biological systems. Key identification and property data are summarized below.
| Property | N-Isobutyryl-L-cysteine | N-Isobutyryl-D-cysteine |
| CAS Number | 124529-02-8[1] | 124529-07-3[2][3] |
| Molecular Formula | C₇H₁₃NO₃S[1][2] | C₇H₁₃NO₃S[2] |
| Molecular Weight | 191.25 g/mol [1][2][4] | 191.25 g/mol [2][4] |
| Synonyms | N-(2-Methylpropionyl)-L-cysteine[1] | N-(2-Methylpropionyl)-D-cysteine[2] |
| Appearance | Solid[1] | Solid |
| Melting Point | 97-101 °C[1] | 97-101 °C[5] |
| Storage Temperature | 2-8°C[1] | 2-8°C |
Synthesis and Characterization
The synthesis of this compound is a straightforward acylation reaction, analogous to the well-established synthesis of N-acetylcysteine.[6] The process involves the reaction of the corresponding cysteine enantiomer with an isobutyrylating agent.
Synthetic Principle: The primary amine of the L- or D-cysteine starting material acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated isobutyryl group, such as isobutyryl chloride or isobutyric anhydride. The reaction is typically performed under controlled pH to ensure the amine is deprotonated and reactive while minimizing side reactions.
Caption: Synthesis of N-Isobutyryl-L-cysteine via acylation.
Characterization: Following synthesis and purification (typically via recrystallization), the final product's identity and purity are confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure and the presence of both cysteine and isobutyryl moieties.
-
Mass Spectrometry: To verify the molecular weight of 191.25 g/mol .
-
HPLC: To assess purity and, if using a chiral method, to confirm enantiomeric purity.[1]
-
FT-IR Spectroscopy: To identify characteristic functional groups like the thiol (S-H), carboxylic acid (O-H), and amide (N-H, C=O) bonds.
Core Applications in Research and Development
Chiral Derivatization for Enantioseparation of Amino Acids
The most prominent and well-documented application of this compound is as a chiral derivatizing agent for the separation of amino acid enantiomers by reversed-phase high-performance liquid chromatography (RP-HPLC).[5][7]
Mechanism of Action: The core principle involves a pre-column derivatization reaction where the analyte, a primary amine (e.g., an amino acid), reacts with o-Phthalaldehyde (OPA) and a single enantiomer of this compound (e.g., the L-form, IBLC). This reaction rapidly forms a stable, highly fluorescent diastereomeric isoindole derivative.[2] Because the original D- and L-amino acids react with the same chiral reagent (IBLC), they are converted into two different diastereomers. These diastereomers have distinct physicochemical properties and can be separated on a standard, achiral HPLC column (like a C18 column), which is a significant advantage over methods requiring expensive chiral columns.
Caption: Reaction of a primary amine with OPA and IBLC.
Expertise in Practice: The choice of N-Isobutyryl-L-cysteine versus its D-enantiomer can be used to reverse the elution order of the resulting diastereomers, which is a powerful tool for peak identification and confirmation in complex biological matrices.[2] The high fluorescence of the derivatives allows for sensitive detection, making this method suitable for quantifying trace amounts of one enantiomer in the presence of a large excess of the other, a critical requirement in pharmaceutical quality control and metabolomics.[5]
Thiol Therapeutics Research: A Comparative Case Study
Given its structural similarity to N-acetylcysteine (NAC), a widely used antioxidant and mucolytic agent, this compound has been investigated as a thiol donor for therapeutic applications.[4][7] Thiols play a crucial role in maintaining cellular redox balance, primarily by acting as precursors to glutathione (GSH) or by directly scavenging reactive oxygen species.
A key clinical study was designed to test the hypothesis that the therapeutic effect of NAC in chronic bronchitis was due to the unhydrolysed thiol compound.[4] this compound (NIC) was selected for this trial because it is less rapidly hydrolyzed in the body and provides higher systemic levels of the free thiol compound compared to NAC.[4]
Causality and Experimental Outcome: The trial randomized 637 patients with chronic bronchitis to receive either NIC or a placebo.[4] The primary endpoint was the time to the first disease exacerbation. Contrary to expectations, the results showed that NIC had no effect on the rate of exacerbations, unlike previous findings with NAC.[4][7] This suggests that the protective effect of NAC in this context is not simply due to the systemic levels of the free N-acylated thiol. Instead, it likely relies on other mechanisms, such as its efficient deacetylation to cysteine, which serves as a direct precursor for intracellular glutathione synthesis, or other complex downstream effects.[4] This finding is a critical piece of evidence for researchers in the field, demonstrating that subtle changes in the N-acyl group (acetyl vs. isobutyryl) can lead to significant differences in biological outcomes, even with improved bioavailability.
Applications in Materials Science and Sensor Technology
The stereochemistry of this compound enantiomers is harnessed in the development of advanced functional materials.
-
Chiral Nanoparticles: Both D- and L-isomers have been used to prepare water-soluble chiral gold nanoparticles.[3][7] The specific enantiomer used dictates the chiroptical properties of the nanoparticles, leading to opposite signals in circular dichroism spectroscopy.[7] The conformation of the NIC molecule adsorbed on the gold surface is sensitive to its stereochemistry, imparting a "chiral footprint" on the nanoparticle.[3]
-
Electrochemical Sensors: Self-assembled monolayers of L- or D-N-Isobutyrylcysteine on gold electrodes create chiral interfaces. These interfaces have been shown to exhibit stereoselective interactions with other chiral molecules, such as the drug L-methotrexate, enabling the development of sensitive chiral electrochemical sensors.
Experimental Protocol: Chiral Analysis of Amino Acids via OPA/IBLC Derivatization
This protocol provides a robust methodology for the quantification of amino acid enantiomers in a sample, such as a hydrolyzed peptide drug.[5][7]
Caption: Experimental workflow for HPLC analysis of amino acids.
1. Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 100 mL of deionized water. Adjust the pH to 10.4 using a concentrated potassium hydroxide solution.[5]
-
OPA/N-Isobutyryl-L-cysteine (OPA/IBLC) Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer. Finally, dissolve 50 mg of N-Isobutyryl-L-cysteine in this solution. This reagent should be prepared fresh daily and protected from light.[5]
2. Sample Preparation:
-
Hydrolysis: For peptide or protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) in a sealed, evacuated tube to release the constituent amino acids.[7]
-
Neutralization & Dilution: After hydrolysis, evaporate the acid under a stream of nitrogen. Reconstitute the dried residue in deionized water or a suitable buffer to a known volume, ensuring the final amino acid concentration is within the linear range of the assay (e.g., ~100 µM).[5][7]
3. HPLC Instrumentation and Conditions:
-
System: A standard HPLC system equipped with an autosampler capable of pre-column derivatization, a gradient pump, a column oven, and a fluorescence detector.
-
Column: A standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 50 mM Sodium Acetate buffer, pH adjusted to 5.0 with acetic acid.[5]
-
Mobile Phase B: HPLC-grade Acetonitrile.[5]
-
Gradient: A typical gradient might run from 10% to 50% Mobile Phase B over 40 minutes, but this must be optimized for the specific amino acids of interest.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set to excitation ~340 nm and emission ~450 nm.
4. Derivatization and Injection:
-
Program the autosampler to mix the sample, OPA/IBLC reagent, and buffer in appropriate ratios. For example, aspirate 10 µL of sample, 20 µL of OPA/IBLC reagent, and 70 µL of buffer.
-
Allow a short reaction time (typically 1-2 minutes at room temperature) for the derivatization to complete before injection.[2]
-
Inject a suitable volume (e.g., 20 µL) of the reaction mixture onto the column.
5. Data Analysis:
-
Run standards of known D- and L-amino acids to determine their retention times.
-
Integrate the peak areas of the separated diastereomers in the sample chromatogram.
-
Calculate the concentration of each enantiomer by comparing its peak area to a calibration curve generated from the standards.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses). In the clinical trial, side effects noted more frequently in the NIC group included altered taste perception, taste loss, and anosmia.[4][7]
Conclusion
This compound is a valuable molecule for scientific research with a well-defined, primary role in analytical chemistry. Its application as a chiral derivatizing agent provides a robust, sensitive, and accessible method for the enantioseparation of primary amines, a critical task in drug development and life sciences. The research into its potential as a thiol therapeutic has yielded important, albeit negative, clinical results that deepen our understanding of the structure-activity relationships of cysteine derivatives. This knowledge underscores the importance of specific molecular structures over general chemical properties in determining biological outcomes. Future research may continue to explore its utility in creating novel chiral materials and sensors.
References
-
Ekberg-Jansson, A., et al. (1999). This compound, a donor of systemic thiols, does not reduce the exacerbation rate in chronic bronchitis. The European Respiratory Journal, 13(4), 829-834. [Link]
-
Gautier, C., & Bürgi, T. (2006). Chiral N-isobutyryl-cysteine protected gold nanoparticles: preparation, size selection, and optical activity in the UV-vis and infrared. Journal of the American Chemical Society, 128(34), 11079-11087. [Link]
-
Zhang, L., et al. (2013). The selective interaction between N-isobutyryl-cysteine enantiomers and l-methotrexate. Analytical Methods, 5(18), 4690-4695. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Pharmarecipereview. (2025). N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. Pharmarecipereview.com. [Link]
-
van Zandwijk, N. (1995). N-acetylcysteine for lung cancer prevention. Chest, 107(5), 1437-1441. [Link]
-
Wang, S., et al. (2020). Ion strength and pH sensitive phase transition of N-isobutyryl-L-(D)-cysteine monolayers on Au(111) surfaces. Langmuir, 26(9), 6497-6502. [Link]
-
Altomare, A., et al. (2020). N-Acetyl-Cysteine Regenerates Albumin Cys34 by a Thiol-Disulfide Breaking Mechanism: An Explanation of Its Extracellular Antioxidant Activity. Antioxidants, 9(5), 374. [Link]
-
Ezeriņa, D., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & Therapeutics, 228, 107916. [Link]
-
Pedre, B., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & Therapeutics, 228, 107916. [Link]
Sources
- 1. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral N-isobutyryl-cysteine protected gold nanoparticles: preparation, size selection, and optical activity in the UV-vis and infrared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Self-assembly of N-Isobutyrylcysteine on gold surfaces
An In-depth Technical Guide to the Self-Assembly of N-Isobutyrylcysteine on Gold Surfaces for Advanced Applications
Executive Summary
This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of self-assembled monolayers (SAMs) formed from this compound (this compound) on gold substrates. This compound, a chiral thiol, offers a unique platform for creating well-defined, functional surfaces with specific stereochemical properties. The formation of these SAMs is a spontaneous process driven by the strong affinity of sulfur for gold, resulting in a densely packed, ordered molecular layer. This guide will delve into the mechanistic underpinnings of this compound SAM formation, provide detailed, field-tested protocols for their preparation and characterization, and explore their applications in chiral separations, biosensing, and fundamental studies of biomolecular interactions. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage these advanced surfaces in their work.
The Fundamental Principles of this compound Self-Assembly on Gold
The spontaneous organization of this compound molecules on a gold surface is a complex interplay of chemical bonding and intermolecular forces. The process is initiated by the strong, covalent-like bond formed between the sulfur atom of the cysteine's thiol group and the gold substrate. This sulfur-gold bond is the anchoring point for the entire monolayer.
Once anchored, the this compound molecules begin to arrange themselves into a densely packed layer. This ordering is driven by a combination of factors, including van der Waals interactions between the isobutyryl groups and hydrogen bonding involving the amide and carboxylic acid functionalities. The chirality of the cysteine backbone plays a crucial role in the final structure of the monolayer, often leading to the formation of chiral domains. The orientation of the molecules in the SAM can be influenced by the solvent environment and the deposition conditions.
Figure 1: The two-step process of this compound SAM formation on a gold surface.
Experimental Section: Preparation and Characterization of this compound SAMs
A reliable and reproducible protocol is paramount for the successful fabrication of high-quality this compound SAMs. This section outlines a validated workflow, from substrate preparation to detailed characterization.
Materials and Reagents
-
This compound (L- or D-enantiomer, >98% purity)
-
Absolute Ethanol (ACS grade or higher)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Gold-coated substrates (e.g., silicon wafers or glass slides with a Ti or Cr adhesion layer and a 50-100 nm Au film)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas (high purity)
Step-by-Step Protocol for SAM Formation
-
Substrate Cleaning:
-
Immerse the gold substrates in Piranha solution for 5-10 minutes to remove organic contaminants. (Safety Note: Piranha solution is extremely corrosive and reactive. Always use appropriate personal protective equipment (PPE) in a certified fume hood. Never store Piranha solution in a sealed container.)
-
Rinse the substrates copiously with DI water, followed by absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas. The gold surface should be hydrophilic at this stage.
-
-
Preparation of this compound Solution:
-
Prepare a 1-10 mM solution of this compound in absolute ethanol. The optimal concentration may require some empirical determination based on the desired monolayer quality.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Deposition:
-
Immerse the clean, dry gold substrates into the this compound solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Post-Deposition Rinsing and Drying:
-
Remove the substrates from the deposition solution.
-
Rinse thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrates again under a gentle stream of nitrogen gas.
-
Figure 2: A generalized experimental workflow for the fabrication of this compound SAMs.
Essential Characterization Techniques
The quality of the resulting SAM must be validated through appropriate surface-sensitive analytical techniques.
-
Contact Angle Goniometry: This technique measures the hydrophobicity/hydrophilicity of the surface. A pristine gold surface is relatively hydrophilic, while a well-formed this compound SAM will be more hydrophobic due to the exposed isobutyryl groups.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to confirm the elemental composition of the surface. Key signatures to look for are the S 2p peak, which confirms the presence of the thiol, and the attenuation of the Au 4f signal from the underlying substrate, which indicates the formation of a monolayer.
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface at the nanoscale. It can be used to assess the smoothness and homogeneity of the SAM and to identify any defects or aggregates.
| Characterization Technique | Parameter Measured | Typical Value for this compound SAM | Purpose |
| Contact Angle Goniometry | Static Water Contact Angle | 60° - 75° | Assess surface hydrophobicity and monolayer coverage |
| X-ray Photoelectron Spectroscopy (XPS) | S 2p Binding Energy | ~162 eV (thiolate) | Confirm covalent attachment to gold |
| Atomic Force Microscopy (AFM) | Root Mean Square (RMS) Roughness | < 1 nm | Evaluate monolayer smoothness and uniformity |
Applications in Drug Development and Chiral Technologies
The well-defined and chiral nature of this compound SAMs makes them a powerful tool in several areas relevant to drug discovery and development.
-
Chiral Separations: this compound-functionalized surfaces can be used as stationary phases in chromatography to separate enantiomers of chiral drugs. The stereospecific interactions between the chiral SAM and the analyte molecules enable this separation.
-
Biosensing: These SAMs can serve as a platform for the immobilization of biomolecules, such as enzymes or antibodies, for the development of highly specific biosensors. The carboxylic acid group of this compound can be activated for covalent coupling.
-
Studies of Protein Adsorption: The controlled surface chemistry of this compound SAMs allows for fundamental studies of protein adsorption and denaturation, which is critical for understanding the biocompatibility of materials used in medical devices and drug delivery systems.
-
Cell Adhesion Studies: By modifying the surface with this compound and other molecules, researchers can create defined environments to study how cells interact with surfaces, which is important for tissue engineering and regenerative medicine.
Conclusion and Future Perspectives
The self-assembly of this compound on gold surfaces provides a robust and versatile method for creating functional, chiral interfaces. The protocols and characterization techniques outlined in this guide offer a solid foundation for researchers to fabricate high-quality SAMs for a variety of applications. Future research in this area is likely to focus on the development of more complex, multi-component SAMs for creating surfaces with tailored biological activities, as well as the integration of these surfaces into microfluidic devices for high-throughput screening and diagnostics. The continued exploration of these well-defined molecular architectures will undoubtedly lead to further advancements in drug development, materials science, and biotechnology.
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1169. [Link]
-
Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. [Link]
-
Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321–335. [Link]
-
Fauconnier, N., Labbé, P., & Froyer, G. (1996). Self-assembled monolayers of L-cysteine on gold. A study by X-ray photoelectron spectroscopy and polarization modulation infrared reflection absorption spectroscopy. The Journal of Physical Chemistry, 100(43), 17480–17486. [Link]
-
Harder, P., Grunze, M., Dahint, R., Whitesides, G. M., & Laibinis, P. E. (1998). Molecular Conformation in Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers on Gold and Silver Surfaces Determines Their Ability To Resist Protein Adsorption. The Journal of Physical Chemistry B, 102(2), 426–436. [Link]
-
Pensa, E., Vericat, C., Grumelli, D., & Salvarezza, R. C. (2012). Thiol-capped gold nanoparticles and their assemblies: from fundamentals to applications. Accounts of Chemical Research, 45(8), 1183–1192. [Link]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for Amino Acid Analysis Using N-Isobutyryl-L-cysteine (IBLC) Derivatization
Abstract
This application note provides a detailed protocol for the sensitive and reliable quantification of amino acids in various biological and pharmaceutical samples using pre-column derivatization with N-Isobutyryl-L-cysteine (IBLC). This method offers a robust alternative to traditional amino acid analysis techniques, providing excellent resolution and sensitivity for protein and peptide hydrolysates. We will delve into the underlying chemistry, provide step-by-step experimental procedures, and offer insights into data interpretation and troubleshooting, grounded in established scientific principles.
Introduction: The Rationale for IBLC Derivatization
Accurate amino acid analysis is fundamental in diverse fields, from proteomics and clinical diagnostics to food science and pharmaceutical development. The primary challenge in amino acid analysis lies in the fact that most amino acids lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry at typical HPLC wavelengths (e.g., 210-220 nm) difficult and non-selective. To overcome this, pre-column derivatization is employed to attach a UV-active or fluorescent tag to the amino acids.
While several derivatization reagents exist, such as phenylisothiocyanate (PITC) and o-phthalaldehyde (OPA), the use of N-Isobutyryl-L-cysteine (IBLC) in conjunction with a coupling agent like 1-hydroxybenzotriazole (HOBt) offers distinct advantages. This method forms stable, readily detectable derivatives with both primary and secondary amino acids (like proline), providing a comprehensive amino acid profile in a single chromatographic run. The resulting diastereomeric derivatives can be resolved on a standard reversed-phase C18 column, eliminating the need for chiral columns.
The core of this method lies in the formation of a peptide bond between the amino group of the analyte and the carboxyl group of IBLC. This reaction is typically facilitated by a coupling agent, which activates the carboxyl group of IBLC, making it susceptible to nucleophilic attack by the amino acid's amino group.
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Chemicals and Reagents
-
N-Isobutyryl-L-cysteine (IBLC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
Amino acid standards kit
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Sodium acetate
-
Acetic acid
-
Sample matrix (e.g., protein hydrolysate, plasma)
Experimental Protocol: Step-by-Step Methodology
Preparation of Reagents and Mobile Phase
Mobile Phase A (Aqueous):
-
Prepare a 25 mM sodium acetate buffer.
-
Adjust the pH to 6.0 with glacial acetic acid.
-
Filter through a 0.22 µm membrane filter.
Mobile Phase B (Organic):
-
Acetonitrile (100%).
-
Filter through a 0.22 µm membrane filter.
Derivatization Reagent:
-
Dissolve IBLC, HOBt, and DCC in a 1:1:1 molar ratio in a suitable organic solvent such as a mixture of acetonitrile and dimethylformamide (DMF).
-
A typical concentration for the derivatization reagent is around 10-20 mM.
-
Note: DCC is a potent allergen and should be handled with care in a fume hood. The byproduct, dicyclohexylurea (DCU), is insoluble and will precipitate. This precipitate should be removed by centrifugation before using the reagent.
Sample Preparation and Derivatization Workflow
The following workflow outlines the key steps from sample preparation to the final derivatized product ready for HPLC injection.
Caption: Workflow for amino acid derivatization with IBLC.
Step-by-Step Derivatization Procedure:
-
Sample Preparation: For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release individual amino acids. Neutralize the hydrolysate and dilute to an appropriate concentration.
-
Reaction Setup: To 50 µL of the amino acid standard solution or sample, add 50 µL of the prepared IBLC derivatization reagent.
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for approximately 20-30 minutes. The optimal time and temperature may need to be determined empirically.
-
Quenching: Stop the reaction by adding a volume of water or mobile phase A. This will also dilute the sample to the appropriate concentration for injection.
-
Filtration: Centrifuge the mixture to pellet any precipitated DCU and filter the supernatant through a 0.22 µm syringe filter before transferring to an HPLC vial.
HPLC Conditions
The separation of the derivatized amino acids is typically achieved using a gradient elution on a reversed-phase column.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Acetate, pH 6.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30-40°C |
| Detection | UV-Vis at 214 nm or 254 nm |
| Gradient Program | See Table 2 |
Table 1: Typical HPLC system parameters.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 30 | 60 | 40 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 45 | 95 | 5 |
| 55 | 95 | 5 |
Table 2: Example of a gradient elution program. This program should be optimized for your specific column and system.
Data Analysis and Interpretation
The output from the HPLC will be a chromatogram showing a series of peaks, each corresponding to a specific IBLC-derivatized amino acid.
-
Peak Identification: Identify the peaks in the sample chromatogram by comparing their retention times to those of the known amino acid standards run under the same conditions.
-
Quantification: Create a calibration curve for each amino acid by plotting the peak area against the known concentration of the standards. The concentration of each amino acid in the sample can then be determined from its peak area using the calibration curve.
Method Validation and Troubleshooting
A self-validating protocol is crucial for trustworthy results. Key validation parameters to consider include:
-
Linearity: The method should demonstrate a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Assessed by analyzing samples with known concentrations and evaluating the recovery and repeatability.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.
Troubleshooting Common Issues:
-
Poor Peak Shape: This can be caused by column degradation, improper mobile phase pH, or sample overload.
-
Baseline Noise: May result from a contaminated mobile phase, detector issues, or column bleed.
-
Inconsistent Retention Times: Often due to fluctuations in temperature, mobile phase composition, or flow rate.
Conclusion
The N-Isobutyryl-L-cysteine derivatization method provides a reliable and sensitive approach for the comprehensive analysis of amino acids by HPLC. Its ability to derivatize both primary and secondary amines in a single step, coupled with the stability of the resulting derivatives, makes it a valuable tool for researchers in various scientific disciplines. By following the detailed protocol and understanding the underlying principles, users can achieve accurate and reproducible results.
References
- Brückner, H., & Lüpke, M. (1991). Use of N-isobutyryl-L(D)-cysteine for the liquid chromatographic resolution of D,L-amino acids.
-
Al-Qadiri, M., & Brückner, H. (2006). N-isobutyryl-L-cysteine (IBLC) and OPA/IBLC as reagents for the chiral analysis of protein and non-protein amino acids. Biomedical Chromatography, 20(8), 807-818. Available from: [Link]
- Brückner, H., & Keller-Adami, J. (1998). Amino acid analysis by derivatization with N-isobutyryl-L-cysteine and HPLC.
Application Notes & Protocols: Synthesis and Application of Chiral Gold Nanoparticles with N-Isobutyrylcysteine
Introduction: The Dawn of Chiral Plasmonics in Drug Development
Chirality, a fundamental property of molecules that exist as non-superimposable mirror images (enantiomers), is a cornerstone of pharmacology. The differential pharmacological and toxicological effects of enantiomers necessitate their stringent separation and analysis. In recent years, the field of plasmonics has offered a new frontier for chiral sensing through the development of chiral nanoparticles. Gold nanoparticles (AuNPs), renowned for their unique optical properties and biocompatibility, can be rendered chiral by capping them with chiral ligands.[1]
This guide provides a comprehensive overview of the synthesis, characterization, and application of chiral gold nanoparticles capped with N-Isobutyryl-L-cysteine (NIBLC) and N-Isobutyryl-D-cysteine (NIBDC). These nanoparticles exhibit strong chiroptical activity, making them powerful tools for enantioselective recognition and sensing in drug development.[2][3] The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the power of chiral plasmonics.
The origin of the optical activity in these metal-based transitions is attributed to a "chiral footprint" imparted by the adsorbed thiol onto the metal core.[2] Density functional theory calculations have shown that the VCD spectra are highly sensitive to the conformation of the adsorbed thiol, suggesting a preferential conformation where the carboxylate group interacts with the gold particle in addition to the sulfur atom.[2][4] This two-point interaction is believed to induce the chiral footprint on the nanoparticle surface.[4]
I. Synthesis of N-Isobutyrylcysteine-Capped Chiral Gold Nanoparticles
This section details the bottom-up synthesis of chiral AuNPs, a method that allows for the creation of nanoparticles with tailored optical properties.
A. Materials and Reagents
A comprehensive list of necessary materials and reagents with recommended specifications is provided below.
| Reagent | Grade | Supplier (Example) | Notes |
| Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O) | ≥99.9% trace metals basis | Sigma-Aldrich | Gold precursor |
| N-Isobutyryl-L-cysteine (NIBLC) | ≥98% | Sigma-Aldrich | Chiral ligand (L-enantiomer) |
| N-Isobutyryl-D-cysteine (NIBDC) | ≥98% | Sigma-Aldrich | Chiral ligand (D-enantiomer) |
| Methanol (CH₃OH) | Anhydrous, 99.8% | Sigma-Aldrich | Solvent |
| Acetic acid (CH₃COOH) | Glacial, ≥99.7% | Sigma-Aldrich | Solvent |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | Reducing agent |
| Ethanol (C₂H₅OH) | Absolute, ≥99.5% | Sigma-Aldrich | For precipitation |
| Purified Water | Milli-Q® or equivalent (≥18 MΩ·cm) | - | For solutions and rinsing |
B. Detailed Synthesis Protocol
This protocol is adapted from the established work of Gautier and Bürgi.[3][5]
1. Preparation of the Gold-Ligand Solution:
-
In a clean, dry 250 mL round-bottom flask, dissolve 400 mg of tetrachloroauric acid (HAuCl₄·3H₂O, 1.0 mmol) and 777 mg of the desired enantiomer of this compound (NIBLC or NIBDC, 4.0 mmol) in 200 mL of a 6:1 (v/v) methanol/acetic acid solution.
-
Rationale: The 1:4 molar ratio of gold precursor to the chiral thiol ligand is crucial for the complete formation of the Au(I)-thiolate polymer intermediate and ensures a sufficient ligand shell to stabilize the resulting nanoparticles.[3] The methanol/acetic acid solvent system facilitates the dissolution of both the gold salt and the cysteine derivative. Acetic acid helps to protonate the carboxylate group of the cysteine derivative, influencing its interaction with the gold surface.
2. Formation of the Au(I)-Thiolate Polymer:
-
Stir the solution at room temperature. The solution will rapidly turn from yellow to red and then to a cloudy white suspension.
-
Insight: This color change indicates the reduction of Au(III) to Au(I) and the subsequent formation of a Au(I)-N-isobutyrylcysteine polymer. Allow this reaction to proceed for 30 minutes under continuous stirring.
3. Reduction to Au(0) Nanoparticles:
-
Prepare a fresh solution of sodium borohydride (NaBH₄) by dissolving 5.3 g in 70 mL of purified water (a high concentration of approximately 2.13 mol L⁻¹).
-
Under vigorous stirring, slowly add the freshly prepared NaBH₄ solution to the Au(I)-thiolate polymer suspension.
-
Causality: The slow addition of the strong reducing agent, NaBH₄, is critical to control the nucleation and growth of the gold nanoparticles, leading to a smaller and more uniform size distribution.[3]
4. Reaction Completion and Purification:
-
Allow the reaction mixture to stir for an additional 90 minutes. The solution will turn a dark brown or black color, indicating the formation of gold nanoparticles.
-
Filter the solution through a 0.2 µm PTFE membrane to remove any insoluble material.
-
Evaporate the solvent under vacuum at a temperature below 40 °C until the volume is significantly reduced.
-
Precipitate the nanoparticles by adding a large excess of ethanol.
-
Collect the precipitate by filtration through a 0.2 µm PTFE membrane. Repeat the precipitation and filtration steps several times to ensure the removal of unreacted reagents and byproducts.[3]
-
Dry the final product under vacuum.
Caption: Workflow for the synthesis of this compound-capped chiral gold nanoparticles.
II. Characterization of Chiral Gold Nanoparticles
Thorough characterization is essential to confirm the successful synthesis of chiral AuNPs and to understand their properties.
A. Spectroscopic and Microscopic Techniques
| Technique | Purpose | Expected Results |
| UV-Vis Spectroscopy | To confirm the formation of AuNPs and assess their size and concentration. | A surface plasmon resonance (SPR) peak around 520 nm. |
| Circular Dichroism (CD) Spectroscopy | To confirm the chirality of the AuNPs. | Mirror-image CD spectra for nanoparticles capped with L- and D-enantiomers of this compound.[3] |
| Vibrational Circular Dichroism (VCD) Spectroscopy | To probe the conformation of the chiral ligand on the nanoparticle surface. | Mirror-image VCD spectra for the two enantiomeric nanoparticle systems, providing insights into the ligand's binding geometry.[3] |
| Transmission Electron Microscopy (TEM) | To determine the size, shape, and monodispersity of the AuNPs. | Typically, spherical nanoparticles with a mean diameter of less than 2 nm.[3][4] |
B. Troubleshooting Common Synthesis Issues
| Problem | Possible Cause | Solution |
| No SPR peak in UV-Vis spectrum | Incomplete reduction or nanoparticle aggregation. | Ensure the NaBH₄ solution is freshly prepared and added slowly. Check the purity of reagents. |
| Broad SPR peak | Polydisperse nanoparticles. | Optimize the rate of NaBH₄ addition. Ensure vigorous and consistent stirring. |
| Weak or no CD signal | Insufficient chirality transfer. | Verify the purity of the chiral ligand. Ensure the correct molar ratio of ligand to gold precursor. |
| Nanoparticle instability (aggregation over time) | Incomplete ligand capping. | Increase the ligand-to-gold ratio slightly. Ensure thorough purification to remove excess ions. |
III. Applications in Drug Development
The unique chiroptical properties of this compound-capped AuNPs open up exciting possibilities for their use in drug development.
A. Enantioselective Colorimetric Sensing of Chiral Drugs
A primary application is the development of simple and rapid colorimetric assays for the enantioselective recognition of chiral drug molecules. The principle relies on the differential interaction of drug enantiomers with the chiral surface of the AuNPs, leading to a change in their aggregation state and a corresponding color change.
Protocol: Enantioselective Recognition of a Chiral Analyte
This protocol provides a general framework for developing a colorimetric assay. Optimization will be required for specific drug molecules.
1. Preparation of Nanoparticle Solution:
-
Prepare a stock solution of the synthesized chiral AuNPs in purified water. The concentration should be adjusted to yield an absorbance of approximately 1.0 at the SPR peak maximum.
2. Enantioselective Recognition Assay:
-
In a 96-well microplate, add a fixed volume of the chiral AuNP solution to each well.
-
Add varying concentrations of the R- and S-enantiomers of the target drug molecule to separate wells. Include a control well with no drug.
-
Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes).
-
Rationale: The incubation period allows for the interaction between the drug enantiomers and the chiral nanoparticles. The optimal time will depend on the specific binding kinetics.
3. Data Acquisition and Analysis:
-
Visually observe any color changes in the wells. A change from red to purple or blue indicates nanoparticle aggregation.
-
Measure the UV-Vis spectra of the solutions in each well using a microplate reader.
-
Analyze the change in the SPR peak (e.g., a red-shift or a decrease in intensity) as a function of the drug enantiomer concentration.
-
Plot the response (e.g., absorbance ratio A₆₂₀/A₅₂₀) against the analyte concentration to generate a calibration curve.
Caption: Mechanism of enantioselective colorimetric sensing using chiral gold nanoparticles.
B. Potential for Chiral Catalysis and Drug Delivery
Beyond sensing, these chiral nanoparticles hold promise in other areas of drug development:
-
Asymmetric Catalysis: The chiral surfaces of these AuNPs could be exploited to catalyze enantioselective reactions, which are crucial in the synthesis of chiral drugs.
-
Targeted Drug Delivery: By functionalizing the nanoparticle surface with targeting moieties, it may be possible to achieve enantioselective delivery of drugs to specific cells or tissues.
IV. Conclusion and Future Outlook
The synthesis of chiral gold nanoparticles capped with this compound provides a robust platform for the development of novel tools in drug discovery and development. The strong chiroptical properties and the relative ease of synthesis make them particularly attractive for applications in high-throughput screening and quality control. Future research will likely focus on expanding the library of chiral ligands to tune the enantioselectivity for a wider range of drug molecules and exploring their in vivo applications in targeted therapy and diagnostics.
V. References
-
Gautier, C., & Bürgi, T. (2006). Chiral N-Isobutyryl-cysteine Protected Gold Nanoparticles: Preparation, Size Selection, and Optical Activity in the UV−vis and Infrared. Journal of the American Chemical Society, 128(34), 11079–11087. [Link]
-
Gautier, C., & Bürgi, T. (2009). Chiral N-isobutyryl-cysteine protected gold nanoparticles: preparation, size selection, and optical activity in the UV-vis and i. SciSpace. [Link]
-
Gautier, C., & Bürgi, T. (2006). Chiral N -Isobutyryl-cysteine Protected Gold Nanoparticles: Preparation, Size Selection, and Optical Activity in the UV−vis and Infrared. ResearchGate. [Link]
-
Gautier, C., & Bürgi, T. (2009). Chiral N-isobutyryl-cysteine protected gold nanoparticles: preparation, size selection, and optical activity in the UV-vis and i. SciSpace. [Link]
-
Gogoi, A., Konwar, S., Ranawat, H., & Zhuo, Y. (2019). Enantiomeric Recognition and Separation by Chiral Nanoparticles. Molecules, 24(6), 1007. [Link]
-
Gogoi, A., Konwar, S., Ranawat, H., & Zhuo, Y. (2019). Enantiomeric Recognition and Separation by Chiral Nanoparticles. PubMed. [Link]
-
Hassan, S. S. M., Al-Ghayth, F. A., & Alyoubi, A. O. (2020). Colorimetric Sensors for Recognition of Chiral Drugs Using Gold Nanoparticles. PubMed. [Link]
-
Hassan, S. S. M., Al-Ghayth, F. A., & Alyoubi, A. O. (2020). Colorimetric Sensors for Recognition of Chiral Drugs Using Gold Nanoparticles. MDPI. [Link]
-
Ma, W., Xu, L., de Moura, A. F., Wu, X., Kuang, H., Xu, C., & Kotov, N. A. (2017). Chiral Gold Nanomaterials: From Synthesis to Applications. Accounts of Chemical Research, 50(5), 1023–1033. [Link]
Sources
Application Note: Enantioseparation of Primary Amino Acids using N-Isobutyrylcysteine
Introduction: The Imperative of Chiral Purity
In pharmaceutical development, biochemistry, and food science, the chirality of amino acids is a critical quality attribute. The two enantiomeric forms (D and L) of an amino acid can exhibit vastly different physiological and pharmacological activities. While L-amino acids are the primary constituents of proteins in higher organisms, D-amino acids play crucial roles in bacteria and act as important biomarkers for various physiological and pathological states. Consequently, the accurate quantification of amino acid enantiomers is essential for drug safety and efficacy, peptide synthesis, and nutritional analysis.[1]
Direct separation of enantiomers is challenging as they possess identical physicochemical properties in an achiral environment. A robust and widely adopted strategy is the conversion of enantiomers into diastereomers through derivatization with a chiral agent.[2] These resulting diastereomers have distinct physical properties, allowing for their separation using standard achiral chromatographic techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
This application note provides a comprehensive guide to a sensitive and reliable method for the enantioseparation of primary amino acids. The method is based on automated pre-column derivatization with o-Phthalaldehyde (OPA) and the chiral thiol N-Isobutyryl-L-cysteine (IBLC). This combination forms highly fluorescent and stable diastereomeric isoindole derivatives, enabling high-resolution separation and sensitive quantification.[1] Professor Hartmut Brückner and colleagues pioneered much of the foundational work on this method, demonstrating that N-isobutyryl-L-cysteine provides superior resolution for most amino acid enantiomers compared to other N-acylated cysteines.
Principle of the Method: Diastereomer Formation
The core of this method lies in a rapid and efficient chemical reaction that introduces a second chiral center to the amino acid molecules, thereby converting the enantiomeric pair into a diastereomeric pair.
Mechanism: The derivatization reaction occurs in an alkaline environment (pH ~10.4) provided by a borate buffer. o-Phthalaldehyde (OPA) reacts with the primary amino group of the amino acid and the sulfhydryl (thiol) group of N-Isobutyryl-L-cysteine (IBLC). The primary amine first attacks one of the aldehyde groups of OPA, followed by an intramolecular cyclization and reaction with the thiol from IBLC to form a stable, substituted 1-alkylthio-2-alkyl-isoindole derivative.
Because a chiral reagent (L-cysteine derivative) is used, the reaction with D- and L-amino acids results in the formation of two different diastereomers (L-IBLC/D-AA and L-IBLC/L-AA). These diastereomers possess different three-dimensional structures and, consequently, different affinities for the stationary phase of the HPLC column, which enables their separation. The resulting isoindole derivatives are highly fluorescent, providing excellent sensitivity for detection.
Diagram: Derivatization Reaction Mechanism
Caption: Mechanism of diastereomer formation.
Experimental Protocols
This section provides detailed, step-by-step protocols for reagent preparation, sample derivatization, and HPLC analysis.
Reagents and Materials
-
N-Isobutyryl-L-cysteine (IBLC): Derivatization grade, ≥99.5% enantiomeric purity.
-
o-Phthalaldehyde (OPA): HPLC grade.
-
Boric Acid: ACS grade or higher.
-
Potassium Hydroxide (KOH): 45% (w/v) solution.
-
Sodium Acetate (Anhydrous): HPLC grade.
-
Glacial Acetic Acid: HPLC grade.
-
Methanol: HPLC grade.
-
Acetonitrile: HPLC grade.
-
Water: Deionized, 18.2 MΩ·cm.
-
Amino Acid Standards: Racemic (D/L) and individual L- and D-amino acid standards.
-
HPLC System: A gradient HPLC system with an autosampler capable of programmed derivatization and a fluorescence detector is required.
Preparation of Reagents
3.2.1 0.4 M Borate Buffer (pH 10.4)
-
Dissolve 2.47 g of boric acid in 100 mL of deionized water.
-
Adjust the pH to 10.4 using a 45% (w/v) potassium hydroxide solution.
-
Store at room temperature. This buffer is stable for up to one month.
3.2.2 OPA/IBLC Derivatization Reagent
-
Causality: This reagent must be prepared fresh daily and protected from light as the OPA and thiol components can degrade, leading to inconsistent derivatization and high background signals.
-
Dissolve 50 mg of o-Phthalaldehyde (OPA) in 1.25 mL of methanol.
-
Add 11.25 mL of the 0.4 M Borate Buffer (pH 10.4) and mix.
-
Add 50 mg of N-Isobutyryl-L-cysteine (IBLC) to this solution and mix until fully dissolved.
-
Store the vial in the autosampler, protected from light, or at 4°C if prepared for manual derivatization.
3.2.3 Mobile Phase A: 50 mM Sodium Acetate, pH 5.5
-
Dissolve 4.1 g of anhydrous sodium acetate in 1 L of deionized water.
-
Adjust the pH to 5.5 with glacial acetic acid.
-
Filter through a 0.45 µm membrane filter before use.
3.2.4 Mobile Phase B: Acetonitrile
-
Use HPLC grade acetonitrile.
Automated Pre-Column Derivatization Protocol
Automated derivatization using an autosampler is highly recommended to ensure precise timing and mixing, which is critical for reproducibility. The following is a typical program.
-
Aspirate: 10 µL of 0.4 M Borate Buffer.
-
Aspirate: 5 µL of the amino acid standard or sample solution.
-
Mix: Aspirate and dispense the contents in the needle/loop several times to ensure homogeneity.
-
Wait: Allow a pre-incubation time of 1 minute.
-
Aspirate: 10 µL of the OPA/IBLC Derivatization Reagent.
-
Mix: Thoroughly mix the contents in the needle/loop.
-
Wait: Allow the reaction to proceed for 2 minutes at room temperature.
-
Inject: Inject the entire reaction mixture (or a specified portion) onto the HPLC column.
Diagram: Automated Derivatization & HPLC Workflow
Caption: Experimental workflow from derivatization to analysis.
HPLC Operating Conditions
The following conditions serve as a robust starting point and should be optimized for the specific amino acids of interest and the HPLC system used.
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 50 mM Sodium Acetate, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 8% B; 5-25 min: 8-30% B; 25-35 min: 30-50% B; 35-40 min: 50-8% B; 40-45 min: 8% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL (of the reaction mixture) |
| Fluorescence Detector | Excitation: 340 nm, Emission: 450 nm |
Rationale for Parameter Choices:
-
RP-C18 Column: Provides excellent retention and separation for the relatively nonpolar isoindole derivatives.
-
Gradient Elution: Necessary to resolve a wide range of amino acids with varying polarities, from hydrophilic (e.g., Aspartic Acid) to hydrophobic (e.g., Phenylalanine), within a reasonable runtime.
-
Fluorescence Detection: Offers high sensitivity and selectivity for the derivatized products, minimizing interference from non-derivatized matrix components. The excitation and emission wavelengths of 340/450 nm are optimal for the isoindole fluorophore.[4]
Data Analysis and Expected Results
Peak Identification and Elution Order
The elution order of the diastereomers is consistent. When using N-Isobutyryl-L -cysteine as the derivatizing agent, the L-amino acid derivatives typically elute before the corresponding D-amino acid derivatives . This predictable pattern is crucial for correct peak identification. Identification should be confirmed by running individual D- and L-amino acid standards.
Representative Chromatographic Data
The following table provides expected retention times (tʀ) and resolution (Rs) for a selection of amino acid enantiomers based on published data. Actual values will vary depending on the specific HPLC system, column, and exact conditions used.
| Amino Acid | L-Enantiomer tʀ (min) | D-Enantiomer tʀ (min) | Resolution (Rs) |
| Aspartic Acid | 10.2 | 10.9 | > 2.0 |
| Glutamic Acid | 12.5 | 13.4 | > 2.2 |
| Serine | 14.1 | 14.8 | > 1.8 |
| Alanine | 18.5 | 19.5 | > 2.5 |
| Valine | 24.8 | 26.0 | > 2.1 |
| Phenylalanine | 31.2 | 32.8 | > 2.3 |
| Leucine | 33.5 | 35.1 | > 2.4 |
Note: Data is illustrative and compiled from typical results reported in the literature.[1]
Quantification
Quantification is typically performed using an external standard calibration method.
-
Prepare a series of calibration standards containing known concentrations of the D/L amino acid racemates.
-
Derivatize and inject each standard to generate a calibration curve by plotting the peak area against the concentration for each enantiomer.
-
The enantiomeric purity (% D-isomer) can be calculated using the following formula:
% D-isomer = [Area(D) / (Area(D) + Area(L))] × 100
Method Validation and Trustworthiness
To ensure the reliability of results, the analytical method must be validated according to ICH guidelines or internal laboratory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution (Rs > 1.5) between the D- and L-diastereomers and from other matrix components.
-
Linearity: The method should demonstrate a linear relationship between peak area and concentration over a defined range. A correlation coefficient (R²) of >0.99 is typically required.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For this fluorescent method, LOQ values in the low pmol range are achievable.
-
Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day). Results are expressed as the relative standard deviation (%RSD), which should typically be <5%.
-
Accuracy: Determined by spike-recovery experiments, where a known amount of the D-enantiomer is added to a sample containing the L-enantiomer. Recovery values are typically expected to be within 90-110%.
Example Validation Data Summary
| Parameter | Typical Performance Specification |
| Linearity (R²) | > 0.995 |
| LOD | ~5-10 fmol on column |
| LOQ | ~20-50 fmol on column |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 90 - 110% |
Note: These values represent typical performance and must be experimentally verified for each specific application and laboratory.
Conclusion
The pre-column derivatization of primary amino acids with o-Phthalaldehyde and N-Isobutyryl-L-cysteine is a powerful, sensitive, and reliable method for enantiomeric analysis. Its compatibility with standard RP-HPLC systems and potential for full automation make it highly suitable for high-throughput applications in research, quality control, and clinical diagnostics. By converting enantiomers into readily separable diastereomers, this protocol provides the robust data necessary to ensure the chiral purity and quality of pharmaceutical ingredients, food products, and biological samples. The foundational work by Brückner et al. has established this as a benchmark technique in the field of chiral amino acid analysis.[1]
References
-
Brückner, H., Haasmann, S., Langer, M., Westhauser, T., Wittner, R., & Godel, H. (1994). Liquid chromatographic determination of D- and L-amino acids by derivatization with o-phthaldialdehyde and N-acylated cysteines. Applications with reference to biosciences. Journal of Chromatography A, 666(1-2), 259–273. [Link]
-
Brückner, H., Westhauser, T., & Godel, H. (1995). Liquid chromatographic determination of D- and L-amino acids by derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. Applications with reference to the analysis of peptidic antibiotics, toxins, drugs and pharmaceutically used amino acids. Journal of Chromatography A, 711(1), 201–215. [Link]
-
Brückner, H., Langer, M., Lüpke, M., Westhauser, T., & Godel, H. (1995). Liquid chromatographic determination of amino acid enantiomers by derivatization with o-phthaldialdehyde and chiral thiols. Applications with reference to food science. Journal of Chromatography A, 697(1-2), 229–245. [Link]
-
Panin, N. V., Pirogov, I. V., Guranda, D. T., & Švedas, V. K. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 12(3), 88–97. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Use of N-Isobutyryl-L-cysteine in Pharmaceutical Quality Control. BenchChem Scientific Resources.
- Morikawa, A., Hamase, K., Inoue, T., & Konno, R. (2003). Determination of D-aspartic acid and D-serine in animal tissues by HPLC after derivatization with N-tert.-butyloxycarbonyl-L-cysteine and o-phthaldialdehyde.
- Koga, R., Miyoshi, Y., Negishi, E., Kaneko, T., Mita, M., Lindner, W., & Hamase, K. (2012). Enantioselective two-dimensional high-performance liquid chromatography with a short C18 column for the sensitive determination of serine enantiomers in small amounts of mammalian tissues.
- Molnár-Perl, I. (2001). Retention/quantitation properties of the o-phthaldialdehyde-3-mercaptopropionic acid and the o-phthaldialdehyde-N-acetyl-L-cysteine amino acid derivatives in reversed-phase high-performance liquid chromatography.
- Gatti, R., Bussolari, S., & Gotti, R. (1998). Enantioseparation of amino acids by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine and high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 729-736.
- Lkhagva, A., & Tai, H. C. (2021). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. Molecules, 26(24), 7593.
- Agilent Technologies. (2009). Rapid and Precise Determination of Cellular Amino Acid Flux Rates Using HPLC with Automated Derivatization with Absorbance Detection.
- Fekkes, D. (1995). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde.
- Bruckner, H., & Westhauser, T. (2003). Chromatographic determination of L- and D-amino acids in plants. Amino acids, 24(1-2), 43-55.
- Armstrong, D. W., & Desai, M. J. (2004). Analysis of native amino acid and peptide enantiomers by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Journal of Mass Spectrometry, 39(2), 179-189.
- Švedas, V. K., Galaev, I. J., Borisov, I. L., & Berezin, I. V. (1980). The interaction of amino acids with o-phthaldialdehyde: a kinetic study and spectrophotometric assay of the reaction product. Analytical Biochemistry, 101(1), 188-195.
Sources
- 1. Liquid chromatographic determination of D- and L-amino acids by derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. Applications with reference to the analysis of peptidic antibiotics, toxins, drugs and pharmaceutically used amino acids [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: N-Isobutyrylcysteine for Chiral Amino Acid Analysis in Pharmaceutical Quality Control
Introduction: The Imperative for Amino Acid Analysis in Pharma QC
Amino acid analysis (AAA) is a cornerstone of quality control (QC) in the biopharmaceutical industry.[1][] It is essential for verifying the identity, purity, concentration, and stability of peptide and protein-based therapeutics.[3] Since the primary structure of a protein dictates its function, confirming the correct amino acid composition is a critical quality attribute that ensures product safety and efficacy.[1][3]
A significant challenge in amino acid analysis is that most amino acids lack a native chromophore or fluorophore, making direct detection by common HPLC detectors like UV-Vis or Fluorescence difficult.[4][5] This necessitates a chemical derivatization step to attach a detectable tag to the amino acid molecules. Furthermore, for many therapeutic peptides and amino acid-based drugs, stereoisomeric purity is paramount; the presence of an undesired enantiomer can impact efficacy or safety.
This application note details a robust and highly sensitive method for the simultaneous separation and quantification of D- and L-amino acids. The method employs a pre-column derivatization reaction using o-phthaldialdehyde (OPA) and the chiral thiol, N-Isobutyryl-L-cysteine (NIB-L-Cys), followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[6][7]
Principle of the Method: Chiral Derivatization with OPA/NIBC
The analytical strategy hinges on converting the amino acid enantiomers into diastereomeric derivatives, which possess different physical properties and can be separated using standard, achiral chromatography.[6][8]
The reaction proceeds in an alkaline environment (pH ~10.4). The o-phthaldialdehyde (OPA) molecule reacts with the primary amine group of an amino acid and the sulfhydryl (-SH) group of N-Isobutyryl-L-cysteine. This condensation reaction rapidly forms a highly fluorescent 1-alkyl-2-thio-substituted isoindole derivative.[6]
Since a single, pure enantiomer of the chiral thiol (NIB-L-Cys) is used, its reaction with a racemic mixture of a D- and L-amino acid results in the formation of two distinct diastereomers:
-
(NIB-L-Cys)-(OPA)-(L-Amino Acid)
-
(NIB-L-Cys)-(OPA)-(D-Amino Acid)
These diastereomeric products can be effectively resolved on a conventional C18 reversed-phase column and quantified with high sensitivity using a fluorescence detector.[7][8] The choice of the NIBC enantiomer (L- or D-) will invert the elution order of the resulting amino acid diastereomers.[8]
Sources
- 1. Applications of Amino Acid Analysis in Pharmaceutical Research - Creative Proteomics [creative-proteomics.com]
- 3. Amino Acid Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. longdom.org [longdom.org]
- 5. usp.org [usp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Liquid chromatographic determination of D- and L-amino acids by derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. Applications with reference to the analysis of peptidic antibiotics, toxins, drugs and pharmaceutically used amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: N-Isobutyrylcysteine Derivatization Reagent
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of N-Isobutyrylcysteine (NIB-Cys) as a derivatization reagent. This compound is a critical chiral thiol agent, frequently used in conjunction with o-phthaldialdehyde (OPA), for the sensitive and selective analysis of primary amines, particularly amino acids, via reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. The protocol herein details the synthesis of this compound from its precursors, L-Cysteine and Isobutyryl Chloride, followed by a robust purification procedure. Furthermore, it outlines a validated methodology for its use in the derivatization of amino acid samples for subsequent enantiomeric separation and quantification. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both technical accuracy and field-proven insights.
Introduction: The Principle of Chiral Derivatization
The precise quantification of enantiomers is a cornerstone of pharmaceutical quality control, as even minute amounts of an undesired enantiomer can significantly impact the efficacy and safety of a drug product.[1] Many active pharmaceutical ingredients (APIs), including peptides and proteins, are composed of amino acids, making their stereospecific analysis essential.
Pre-column derivatization with o-phthaldialdehyde (OPA) and a chiral thiol, such as this compound, offers a highly sensitive and selective method for this purpose.[2] The reaction, which occurs in an alkaline environment, proceeds via the formation of highly fluorescent and diastereomeric isoindole derivatives.[1] The primary amine group of the analyte reacts with OPA and the thiol group of this compound to form these derivatives.[1] The introduction of the chiral center from this compound converts the amino acid enantiomers into diastereomers, which can then be effectively separated on a conventional achiral stationary phase using RP-HPLC.[1] Subsequent fluorescence detection provides the high sensitivity required to quantify trace amounts of each enantiomer.[1]
Synthesis of this compound
This section details the laboratory-scale synthesis of this compound. The reaction involves the acylation of the amino group of L-Cysteine with Isobutyryl Chloride under basic conditions.
2.1. Materials and Reagents
| Reagent | Grade | Supplier Recommendation |
| L-Cysteine hydrochloride | ACS Reagent Grade | Thermo Fisher Scientific |
| Isobutyryl chloride | ≥99% | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | ACS Reagent Grade | Standard laboratory supplier |
| Dichloromethane (DCM) | HPLC Grade | Standard laboratory supplier |
| Hydrochloric acid (HCl) | ACS Reagent Grade | Standard laboratory supplier |
| Anhydrous magnesium sulfate (MgSO4) | ACS Reagent Grade | Standard laboratory supplier |
| Deionized Water | 18.2 MΩ·cm | Milli-Q® system or equivalent |
2.2. Safety Precautions
Isobutyryl chloride is a highly flammable, corrosive, and moisture-sensitive liquid that causes severe skin burns and eye damage.[3][4][5] It also has a strong, unpleasant odor.[3][4][5] L-Cysteine hydrochloride can cause skin, eye, and respiratory irritation.[6] All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including flame-retardant lab coats, chemical splash goggles, face shields, and appropriate chemical-resistant gloves (inspect before use), is mandatory.[4]
2.3. Synthetic Protocol
-
Dissolution of L-Cysteine: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a pH probe, dissolve L-Cysteine hydrochloride (1 equivalent) in deionized water. Cool the flask in an ice bath to 0-4 °C.
-
Basification: Slowly add a 2 M solution of NaOH dropwise while stirring to adjust the pH of the cysteine solution to approximately 8.5-9.0. This deprotonates the amino group, rendering it nucleophilic for the subsequent acylation reaction. Maintaining the temperature below 5 °C is critical to prevent side reactions.
-
Acylation: Dilute Isobutyryl chloride (1.1 equivalents) in dichloromethane (DCM). Add this solution dropwise to the stirring cysteine solution over 30-60 minutes. During the addition, maintain the pH of the reaction mixture between 8.5 and 9.0 by the concurrent dropwise addition of 2 M NaOH. The reaction is exothermic; ensure the temperature does not rise above 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane/acetic acid).
-
Work-up and Extraction:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl. This protonates the carboxylic acid group of the product, making it more soluble in the organic phase.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash them once with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
2.4. Synthesis Workflow Diagram
Caption: Figure 1. Workflow for the synthesis of this compound.
Purification by Recrystallization
The crude product obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. Recrystallization is an effective method for purifying solid compounds based on differences in solubility.[7]
3.1. Protocol
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. An ethanol/water mixture is often effective for this compound.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.
-
Precipitation: Slowly add hot deionized water to the solution until it becomes slightly turbid. The turbidity indicates that the solution is saturated and the product is beginning to precipitate.
-
Crystallization: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining impurities. Dry the crystals under vacuum to yield pure this compound.
Preparation of the Derivatization Reagent
The derivatization reagent is a mixture of OPA and this compound in a buffered alkaline solution. It is crucial to prepare this reagent fresh daily for optimal performance, as the components can degrade over time.[1]
4.1. Reagent Preparation
| Reagent | Concentration | pH | Preparation Instructions |
| Borate Buffer | 0.4 M | 10.4 | Dissolve 2.47 g of boric acid in 100 mL of deionized water. Adjust pH to 10.4 with 45% (w/v) potassium hydroxide solution.[1] |
| OPA/NIB-Cys Reagent | N/A | N/A | Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer. Dissolve 50 mg of the newly synthesized this compound in this solution. Protect from light.[1] |
Protocol for Amino Acid Derivatization
This protocol is designed for the pre-column derivatization of amino acids in a sample prior to HPLC analysis.
5.1. Sample Preparation
For peptide or protein samples, acid hydrolysis is required to release the constituent amino acids. A standard method is to use 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[1] After hydrolysis, the acid must be completely removed, typically by evaporation under a stream of nitrogen. The dried residue is then reconstituted in a known volume of deionized water.
5.2. Derivatization Procedure
-
In an autosampler vial or microcentrifuge tube, combine the following:
-
10 µL of the sample or standard solution.
-
10 µL of the freshly prepared OPA/NIB-Cys derivatization reagent.[1]
-
-
Mix thoroughly by vortexing.
-
Allow the reaction to proceed for at least 2 minutes at room temperature before injection into the HPLC system.[1] The resulting fluorescent derivatives are stable for a sufficient time to allow for automated analysis of multiple samples.
5.3. Derivatization Workflow Diagram
Caption: Figure 2. Workflow for sample derivatization.
Storage and Stability
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the synthesis, purification, and application of this compound as a chiral derivatization reagent. By understanding the principles behind each step, from the nucleophilic attack during synthesis to the formation of diastereomers for HPLC separation, researchers can confidently prepare and utilize this critical reagent for the accurate enantiomeric analysis of amino acids. Adherence to the safety protocols and reagent preparation guidelines is paramount to ensure the generation of reliable and reproducible data in pharmaceutical analysis and other research applications.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Isobutyryl-D-cysteine. Retrieved from [Link]
- Gautier, C., et al. (2008). Chiral N-Isobutyryl-cysteine Protected Gold Nanoparticles: Preparation, Size Selection, and Optical Activity in the UV−vis and. Journal of the American Chemical Society.
-
Foinard, A., et al. (2022). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals. Retrieved from [Link]
-
ChemHelp ASAP. (2021). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. westliberty.edu [westliberty.edu]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. youtube.com [youtube.com]
- 8. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization | MDPI [mdpi.com]
Application of N-Isobutyrylcysteine in the Enantioselective Analysis of D-Amino Acids in Peptides
Introduction: The Significance of D-Amino Acid Detection
In the landscape of peptide and protein biochemistry, the chirality of amino acid residues is of paramount importance. While L-amino acids are the canonical building blocks of ribosomally synthesized proteins, the presence of their enantiomers, D-amino acids, is increasingly recognized as biologically significant and a critical quality attribute in pharmaceutical development.[1][2][3][4][5] The incorporation of D-amino acids can dramatically alter a peptide's structure, function, and metabolic stability.[2][4][5] For instance, the substitution of L-amino acids with their D-counterparts can confer resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of peptide-based therapeutics.[2][4][5] Conversely, the unintended presence of D-amino acids in synthetic peptides or recombinant protein drugs can indicate racemization during synthesis or storage, potentially impacting efficacy and safety.[6] Furthermore, endogenous D-amino acids are now acknowledged as important biomarkers in various physiological and pathological processes, including neurological disorders and renal dysfunction.[3][7][8]
Consequently, the accurate and sensitive detection of D-amino acids within a peptide sequence is a critical analytical challenge for researchers, scientists, and drug development professionals. This application note provides a detailed guide to a robust and widely adopted method for the enantioselective analysis of amino acids: pre-column derivatization using N-Isobutyrylcysteine in conjunction with o-phthaldialdehyde (OPA), followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence or mass spectrometry detection.
Principle of the Method: Chiral Derivatization with N-Isobutyryl-L-cysteine (IBLC)
The fundamental challenge in separating enantiomers like D- and L-amino acids is that they possess identical physical and chemical properties in an achiral environment.[9] To overcome this, the indirect chromatographic approach of chiral derivatization is employed. This involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard achiral chromatographic techniques.[10]
The method described herein utilizes N-isobutyryl-L-cysteine (IBLC) as the chiral thiol in a reaction with o-phthaldialdehyde (OPA) and the primary amine of an amino acid.[6][11][12] In an alkaline environment, these three components react to form highly fluorescent and stable diastereomeric isoindole derivatives.[6]
The chirality of the IBLC reagent is transferred to the derivative, meaning the D-amino acid will form one diastereomer with IBLC, and the L-amino acid will form another.[6] These diastereomeric products can then be efficiently separated on a conventional achiral stationary phase, such as a C18 column. The high fluorescence of the isoindole derivatives allows for sensitive detection, enabling the quantification of even trace amounts of a specific enantiomer.[6]
Experimental Workflow & Protocols
This section outlines the comprehensive workflow for the analysis of D-amino acids in peptide samples, from initial sample preparation to final data analysis.
Logical Workflow Diagram
Caption: Overall workflow for D-amino acid analysis in peptides.
PART 1: Reagent Preparation
1.1. 0.4 M Borate Buffer (pH 10.4)
-
Rationale: The derivatization reaction requires an alkaline environment to proceed efficiently. Borate buffer at pH 10.4 provides the optimal conditions for the formation of the isoindole derivatives.
-
Protocol:
1.2. OPA/N-Isobutyryl-L-cysteine (OPA/IBLC) Derivatization Reagent
-
Rationale: This reagent contains both o-phthaldialdehyde and the chiral thiol, N-isobutyryl-L-cysteine. It is prepared fresh daily to ensure reactivity and prevent degradation. The reagent should be protected from light.
-
Protocol:
1.3. Mobile Phase A: 50 mM Sodium Acetate Buffer (pH 5.0)
-
Rationale: A mildly acidic mobile phase is often used in reversed-phase chromatography to ensure the proper ionization state of the analytes for optimal separation.
-
Protocol:
1.4. Mobile Phase B
-
Protocol: HPLC-grade acetonitrile.[6]
PART 2: Sample Preparation
2.1. Peptide Hydrolysis
-
Rationale: To analyze the amino acid composition of a peptide, the peptide bonds must first be broken to liberate the individual amino acids. Acid hydrolysis is a standard and effective method for this purpose. Cysteine and tryptophan-containing peptides may require alternative hydrolysis conditions to prevent their degradation.[11][13]
-
Protocol:
-
Place the peptide sample (typically 1-5 nmol) into a glass hydrolysis tube.[14]
-
For peptides containing cysteine or methionine, performic acid oxidation prior to hydrolysis is recommended to convert them to the more stable cysteic acid and methionine sulfone, respectively.[11][13]
-
Seal the tube under vacuum or in an inert atmosphere (e.g., nitrogen) to prevent oxidation of sensitive amino acids.
-
After hydrolysis, cool the tube and carefully open it.
-
Evaporate the HCl under a stream of dry nitrogen or using a centrifugal evaporator.[6][14]
-
Reconstitute the dried amino acid residue in a known volume of deionized water or a suitable buffer to achieve the desired concentration for derivatization.[6]
-
PART 3: Derivatization Protocol
-
Rationale: This step converts the amino acid enantiomers into fluorescent diastereomers. An automated pre-column derivatization using an HPLC autosampler is highly recommended to ensure precise timing and reproducibility of the reaction.[11][12]
-
Protocol (for Autosampler):
-
Transfer the reconstituted amino acid sample and the OPA/IBLC derivatization reagent into separate vials in the autosampler.
-
Program the autosampler to mix the sample and the OPA/IBLC reagent in a 1:1 ratio (e.g., 10 µL of sample and 10 µL of reagent).[6]
-
Allow the reaction to proceed for at least 2 minutes at room temperature before injection.[6] The derivatives are generally stable enough for immediate analysis.
-
PART 4: HPLC and Detection
4.1. HPLC System and Column
-
System: A gradient HPLC system equipped with a fluorescence detector is required.[6] An ultra-high-performance liquid chromatography (UHPLC) system can offer improved resolution and speed.[15]
-
Column: A standard reversed-phase C18 column is typically used.
4.2. Chromatographic Conditions
-
Rationale: A gradient elution is necessary to separate the various amino acid derivatives, which will have a range of hydrophobicities. The exact gradient profile should be optimized based on the specific amino acids of interest and the column dimensions.
-
Example Gradient Program:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Fluorescence Detection: Excitation at 340 nm, Emission at 450 nm.
-
Injection Volume: 10-20 µL
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 50 | 50 |
| 30.0 | 5 | 95 |
| 35.0 | 5 | 95 |
| 35.1 | 95 | 5 |
| 45.0 | 95 | 5 |
| Note: This is an example gradient and must be optimized for your specific application. |
4.3. Data Analysis
-
Identification: Identify the peaks corresponding to the D- and L-amino acid derivatives by comparing their retention times to those of authenticated standards. Typically, the D-amino acid derivatives have longer retention times than the corresponding L-amino acid derivatives when using IBLC.
-
Quantification: Integrate the peak areas for each diastereomer. The amount of D- and L-amino acids in the original sample can be calculated by comparing these areas to a calibration curve generated from standards of known concentrations.
Trustworthiness: A Self-Validating System
The robustness of this method is ensured by several key factors:
-
Use of Standards: The analysis is entirely dependent on comparison with known D- and L-amino acid standards that are subjected to the same derivatization and analysis protocol. This validates peak identification and quantification.
-
Reproducibility: Automated pre-column derivatization minimizes variability in reaction time and reagent volumes, leading to highly reproducible results.
-
Specificity: The combination of chromatographic separation and sensitive fluorescence detection provides high specificity. The use of mass spectrometry can further confirm the identity of the derivatized amino acids.[15]
-
Racemization Control: It is crucial to assess the level of racemization induced by the sample preparation (hydrolysis) itself. This is achieved by running a standard containing only L-amino acids through the entire process. The amount of D-enantiomer detected in this control sample represents the background racemization of the method and should be subtracted from the results of the unknown samples.
Quantitative Data Example
This method is sensitive enough to detect low levels of D-amino acids. For instance, in an analysis of aqueous formulations of L-amino acids for parenteral nutrition, low but quantifiable amounts of D-amino acids were detected.[11]
| Amino Acid | D-Enantiomer (%) |
| Asp | 0.9 |
| Glu | 0.1 |
| Ser | 0.2 |
| Ala | 0.4 |
| Val | 0.1 |
| Data adapted from analysis of parenteral nutrition solutions, where percentages are calculated with respect to the corresponding L-amino acid enantiomer.[11] |
Conclusion
The derivatization of amino acids with o-phthaldialdehyde and the chiral thiol N-isobutyryl-L-cysteine is a powerful, sensitive, and reliable method for the enantioselective analysis of D-amino acids in peptide samples. By converting enantiomers into separable diastereomers, this technique allows for accurate quantification using standard RP-HPLC instrumentation. For researchers in peptide drug development, proteomics, and biomarker discovery, this application note provides a comprehensive and validated protocol to ensure the stereochemical integrity and characterization of their samples.
References
-
Brückner, H., et al. (1995). Liquid chromatographic determination of D- and L-amino acids by derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. Applications with reference to the analysis of peptidic antibiotics, toxins, drugs and pharmaceutically used amino acids. Journal of Chromatography A, 711(1), 201-215. [Link]
-
Dai, Z., et al. (2013). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 15(18), 4790-4793. [Link]
-
Inagaki, S., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 92(15), 10576-10583. [Link]
-
Waton, G. (2023). The Crucial Role of Chiral Derivatization in Amino Acid Analysis. LinkedIn. [Link]
-
Hamase, K. (2021). Enantioselective analysis of amino acids and related compounds for biomarker screening using micro/narrowbore three-dimensional HPLC. Pacifichem 2021. [Link]
-
Ilc, T., et al. (2014). Enantioseparation and selective detection of D-amino acids by ultra-high-performance liquid chromatography/mass spectrometry in analysis of complex biological samples. Journal of Chromatography A, 1324, 90-99. [Link]
-
Wang, Z., et al. (2024). Contact Electrification–Based Enantioselective Recognition of Chiral Amino Acids through Stereospecific Interfacial Electron Transfer. Journal of the American Chemical Society. [Link]
-
Liu, M., et al. (2019). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 9(11), 3271–3283. [Link]
-
Iwata, N. (n.d.). Automated Analysis of Thirty-seven D/L-amino Acids using Liquid Chromatography with Fluorescence Detection and Its Application to Liquor Samples. Shimadzu. [Link]
-
Bada, J. L., & McDonald, G. D. (1995). Amino acid racemization on Mars: implications for the preservation of biomolecules from an extinct Martian biota. Icarus, 114(1), 139-143. [Link]
-
Rutherfurd, S. M., & Gilani, G. S. (2009). Amino Acid Analysis. Current Protocols in Protein Science. [Link]
-
Al-Sbiei, A., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules, 26(22), 7003. [Link]
-
LifeTein. (2012). D-amino acid peptides to resist common proteases. LifeTein. [Link]
-
Mahalakshmi, R., & Balaram, P. (2006). The use of D-amino acids in peptide design. Journal of Peptide Research, 68(4), 183-193. [Link]
-
Okuma, E., & Abe, H. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites, 11(1), 44. [Link]
-
Ida, T., et al. (2017). Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome. Free Radical Biology and Medicine, 106, 219-229. [Link]
-
Nakazawa, M., et al. (2020). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 145(18), 6046-6054. [Link]
-
Bai, L., et al. (2011). Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. Methods in Molecular Biology, 794, 271-282. [Link]
-
Schlosser, A., et al. (2017). Identification of N-terminal protein processing sites by chemical labeling mass spectrometry. Journal of Microbiological Methods, 142, 1-6. [Link]
-
Bapir, L., et al. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites, 2(4), 897-912. [Link]
-
Science.gov. (n.d.). d-amino acid-containing peptides: Topics by Science.gov. Science.gov. [Link]
-
de Souza, G. A., et al. (2007). Improved protein identification efficiency by mass spectrometry using N-terminal chemical derivatization of peptides from Angiostrongylus costaricensis, a nematode with unknown genome. Journal of Mass Spectrometry, 42(7), 863-874. [Link]
Sources
- 1. Enantioselective analysis of amino acids and related compounds for biomarker screening using micro/narrowbore three-dimensional HPLC - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? [mdpi.com]
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- 5. lifetein.com [lifetein.com]
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- 7. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Liquid chromatographic determination of D- and L-amino acids by derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. Applications with reference to the analysis of peptidic antibiotics, toxins, drugs and pharmaceutically used amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioseparation and selective detection of D-amino acids by ultra-high-performance liquid chromatography/mass spectrometry in analysis of complex biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Determining the Enantiomeric Purity of Radiopharmaceuticals Using N-Isobutyrylcysteine
Introduction: The Criticality of Enantiomeric Purity in Radiopharmaceuticals
The stereochemical configuration of a pharmaceutical agent can profoundly influence its pharmacological and toxicological properties. This is particularly true for radiopharmaceuticals, where the desired enantiomer is responsible for specific binding to a biological target, while the undesired enantiomer may exhibit off-target effects, contribute to background signal, or have different metabolic pathways. Consequently, ensuring the enantiomeric purity of radiopharmaceuticals is a critical quality attribute for guaranteeing their safety and efficacy.[1]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the characterization of stereoisomeric drugs.[1] This necessitates the development and validation of robust analytical methods for the accurate determination of enantiomeric purity.
This application note provides a comprehensive guide to the use of the chiral derivatizing agent, N-Isobutyrylcysteine, for the determination of the enantiomeric purity of amine-containing radiopharmaceuticals. This indirect chiral separation method involves the formation of diastereomers, which can be readily separated using conventional achiral high-performance liquid chromatography (HPLC). We will delve into the scientific principles, provide detailed experimental protocols, and outline a rigorous method validation strategy in accordance with international guidelines.
Scientific Principles: Diastereomer Formation and Chromatographic Separation
The core of this method lies in the conversion of a pair of enantiomers, which are chemically and physically identical in an achiral environment, into a pair of diastereomers, which possess distinct physicochemical properties. This is achieved through a pre-column derivatization reaction with a chiral derivatizing agent (CDA).
In this protocol, we utilize N-Isobutyryl-L-cysteine (L-IBLC) in conjunction with o-phthaldialdehyde (OPA) to derivatize radiopharmaceuticals containing primary amine functional groups. The reaction proceeds rapidly at room temperature to form highly fluorescent and stable isoindole derivatives.
The reaction mechanism involves the initial reaction of the primary amine on the radiopharmaceutical with OPA, followed by the addition of the thiol group from N-Isobutyryl-L-cysteine to form the diastereomeric isoindole product. Because the CDA (L-IBLC) is enantiomerically pure, the reaction with the (R)- and (S)-enantiomers of the radiopharmaceutical results in the formation of two distinct diastereomers: (R)-radiopharmaceutical-(L)-IBLC and (S)-radiopharmaceutical-(L)-IBLC. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column due to their different interactions with the stationary phase.
Caption: Derivatization of radiopharmaceutical enantiomers with OPA and L-IBLC.
Experimental Protocols
Reagent Preparation
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 10.2 with a 45% (w/v) potassium hydroxide solution.
-
N-Isobutyryl-L-cysteine (L-IBLC) Solution (10 mg/mL): Dissolve 100 mg of L-IBLC in 10 mL of methanol. This solution should be prepared fresh daily.
-
o-Phthaldialdehyde (OPA) Solution (5 mg/mL): Dissolve 50 mg of OPA in 10 mL of methanol. This solution should be prepared fresh daily and protected from light.
-
Derivatization Reagent: Immediately before use, mix the L-IBLC and OPA solutions. The optimal ratio may need to be determined empirically, but a 1:1 (v/v) ratio is a good starting point.
Sample Handling and Preparation for Radiopharmaceuticals
Safety Precaution: All work with radioactive materials must be conducted in a designated and appropriately shielded facility, following ALARA (As Low As Reasonably Achievable) principles. Use appropriate personal protective equipment (PPE), including gloves and lab coats.
-
Sample Dilution: Due to the high specific activity of many radiopharmaceuticals, the mass concentration of the analyte may be very low. Dilute the radiopharmaceutical sample with HPLC-grade water or a suitable buffer to a concentration appropriate for the derivatization reaction and within the linear range of the HPLC method.
-
Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the HPLC column.[2]
Derivatization Reaction
-
In a clean microcentrifuge tube, add a specific volume of the diluted radiopharmaceutical sample.
-
Add a predetermined volume of the freshly prepared derivatization reagent. The molar excess of the derivatization reagent should be optimized to ensure complete derivatization of the analyte.
-
Vortex the mixture for 1-2 minutes at room temperature. The reaction is typically very fast.
-
Immediately inject a suitable volume of the reaction mixture into the HPLC system. The stability of the OPA derivatives can be limited, so prompt analysis is recommended.[3][4]
HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, a UV or fluorescence detector, and a radioactivity detector in series.[5][6][7][8][9]
-
Column: A standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase:
-
Mobile Phase A: 50 mM Sodium Acetate buffer, pH 5.5
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Gradient Elution: A gradient elution is typically required to separate the diastereomers. An example gradient is as follows:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection:
Caption: Workflow for enantiomeric purity analysis using this compound.
Method Validation: A Self-Validating System
Validation of the analytical method is crucial to ensure its suitability for its intended purpose and to comply with regulatory requirements. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and the European Association of Nuclear Medicine (EANM) guideline on the validation of analytical methods for radiopharmaceuticals.[10]
Caption: Key parameters for method validation.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Protocol:
-
Analyze a blank sample (mobile phase) to ensure no interfering peaks are present at the retention times of the diastereomers.
-
Analyze a sample of the desired enantiomer derivatized with L-IBLC.
-
Analyze a sample of the undesired enantiomer derivatized with L-IBLC.
-
Analyze a sample of the racemic mixture derivatized with L-IBLC.
-
If available, analyze samples of known impurities and degradation products to ensure they do not co-elute with the diastereomers.
-
-
Acceptance Criteria: The method is specific if the peaks for the two diastereomers are well-resolved from each other (Resolution > 1.5) and from any other components in the sample.
Linearity
Linearity is the ability of the method to obtain test results which are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five concentrations of the racemate of the radiopharmaceutical spanning the expected working range.
-
Derivatize and analyze each concentration in triplicate.
-
For radiopharmaceuticals, linearity can also be assessed by analyzing a single sample at different time points and correcting for radioactive decay.[11][12]
-
Plot the peak area of each diastereomer against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.99.
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare samples of the desired enantiomer spiked with known amounts of the undesired enantiomer at different levels (e.g., 0.1%, 0.5%, 1.0%, and 5.0% of the total concentration).
-
Derivatize and analyze these samples in triplicate.
-
Calculate the percentage recovery of the spiked undesired enantiomer.
-
-
Acceptance Criteria: The mean recovery should be within a predefined range, typically 80-120% for impurity analysis.
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the racemic mixture at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
pH of the mobile phase (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a sample of the racemic mixture under each of the modified conditions.
-
-
Acceptance Criteria: The resolution between the diastereomers should remain > 1.5, and the calculated enantiomeric purity should not be significantly affected.
Data Analysis and Interpretation
The enantiomeric purity is typically expressed as the percentage of the undesired enantiomer relative to the total amount of both enantiomers.
Enantiomeric Purity (%) = (Peak Area of Undesired Enantiomer / (Peak Area of Desired Enantiomer + Peak Area of Undesired Enantiomer)) x 100
The peak areas can be obtained from either the fluorescence or the radioactivity chromatogram. The radioactivity chromatogram is generally preferred for radiopharmaceuticals as it is a direct measure of the radiolabeled species.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or low derivatization yield | Inactive derivatization reagent | Prepare fresh OPA and L-IBLC solutions daily. |
| Incorrect pH of the reaction mixture | Ensure the borate buffer is at the correct pH. | |
| Poor resolution of diastereomers | Suboptimal HPLC conditions | Optimize the mobile phase gradient, flow rate, and column temperature. |
| Column degradation | Replace the HPLC column. | |
| Ghost peaks in the chromatogram | Contamination of the mobile phase or HPLC system | Use fresh, high-purity solvents and flush the system. |
| Carryover from the autosampler | Optimize the needle wash procedure.[13] | |
| Peak tailing | Column overload | Dilute the sample and reinject. |
| Secondary interactions with the stationary phase | Adjust the pH of the mobile phase or add modifiers. |
Application Example: Enantiomeric Purity of a Non-Amino Acid PET Tracer
While the OPA/IBLC method is well-established for amino acids, it is also applicable to other radiopharmaceuticals containing a primary amine. For example, a catecholamine analogue PET tracer used for imaging neuroendocrine tumors. The synthesis of this tracer can potentially lead to a racemic mixture.
In this case, the primary amine on the tracer molecule would react with OPA and L-IBLC to form diastereomers. The developed HPLC method would then be used to separate and quantify these diastereomers, ensuring that the final radiopharmaceutical product meets the required specifications for enantiomeric purity. The validation of this method would follow the detailed protocol outlined above.
References
-
Berthold Technologies. Radio HPLC Detectors. [Link]
-
Elysia-Raytest. Radio-HPLC. [Link]
-
Gammadata. Radio HPLC detectors. [Link]
-
New England BioGroup. Radio HPLC Detectors. [Link]
-
Institute of Organic Chemistry and Biochemistry of the CAS. Radio HPLC System. [Link]
-
CERN Indico. Analytical control and purification of radiopharmaceuticals. [Link]
-
PubMed. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. [Link]
-
European Association of Nuclear Medicine. EANM guideline on the validation of analytical methods for radiopharmaceuticals. [Link]
-
National Center for Biotechnology Information. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. [Link]
-
PubMed. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study. [Link]
-
Chromatography Forum. Handling of waste from Radio-HPLC. [Link]
-
National Center for Biotechnology Information. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. [Link]
-
MDPI. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Indiana University School of Medicine. Development, validation and implementation of radio-HPLC methods for the P2X7-receptor-targeted [11C]GSK1482160 radiopharmaceutical. [Link]
-
Mtoz Biolabs. How to Prepare Sample for HPLC? [Link]
-
ResearchGate. Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. [Link]
-
National Center for Biotechnology Information. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
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- 4. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Isobutyrylcysteine (NIBC) Derivatization Reagent
Welcome to the technical support guide for the N-Isobutyrylcysteine (NIBC) derivatization reagent. This document is designed for researchers, scientists, and drug development professionals who utilize NIBC for the chiral separation and analysis of amino acids and other primary amines via chromatography. As a chiral thiol, the stability and proper handling of NIBC are paramount to achieving reproducible and accurate results. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NIBC) and what is its primary application?
A1: this compound is a chiral thiol reagent. Its most common application is in analytical chemistry as a co-reagent with o-Phthalaldehyde (OPA) for the pre-column derivatization of amino acids and other primary amines for HPLC or UPLC analysis.[1] The reaction forms highly fluorescent diastereomeric isoindole derivatives, which allows for the sensitive and accurate separation of amino acid enantiomers (D- and L-forms) using standard reversed-phase chromatography.[2]
Q2: What are the recommended storage conditions for the solid NIBC reagent?
A2: Solid this compound is generally stable when stored correctly. To maximize its shelf-life, it should be stored in a tightly sealed container at 2-8°C.[1] For long-term storage, keeping the container inside a desiccator at this temperature is also recommended to protect it from moisture, which can degrade the reagent.
Q3: How should I prepare and store NIBC solutions for derivatization?
A3: Due to the high reactivity of the thiol (sulfhydryl, -SH) group, NIBC is not stable in solution. The primary degradation pathway is oxidation, where two thiol molecules react to form a disulfide dimer, rendering the reagent inactive for the OPA reaction. This process is accelerated by exposure to air (oxygen), higher pH, and elevated temperatures. Therefore, it is critical to prepare NIBC solutions fresh daily or even more frequently for highly sensitive applications. Once prepared, the solution should be kept on ice and protected from light until use. Any unused solution should be discarded at the end of the day. This instability is a known characteristic of cysteine derivatives, such as N-acetylcysteine.[3][4]
Q4: What are the visible signs of NIBC reagent degradation?
A4: For the solid reagent, any significant change from a white or off-white powder, such as yellowing or clumping (indicating moisture absorption), suggests potential degradation. For freshly prepared solutions, the solution should be clear and colorless. The most definitive sign of degradation is poor performance in your assay: low or no product formation, high baseline noise, or inconsistent results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments. The logical flow for diagnosing these issues is outlined in the diagram below.
Caption: Troubleshooting Decision Tree for NIBC Derivatization.
Issue 1: Low or No Derivative Peak in Chromatogram
Question: I am observing a very low yield or no peak for my analyte derivative. What could be the cause?
-
Potential Cause A: Degraded NIBC Reagent.
-
Expertise & Experience: The thiol group on NIBC is the reactive moiety in the OPA/NIBC reaction. If this group has been oxidized to a disulfide, the reagent is effectively "dead" and cannot participate in the formation of the fluorescent isoindole derivative. This is the most common cause of complete reaction failure. The chemistry is analogous to the well-documented dimerization of N-acetylcysteine.[3]
-
Trustworthiness (Self-Validation): Prepare a fresh solution of NIBC from the solid stock following the protocol below. Re-run the derivatization with a known standard. A successful result with the fresh reagent validates that the previous reagent solution was degraded.
-
Solution:
-
Always prepare NIBC solutions fresh for each batch of experiments.
-
Ensure the solid reagent is stored correctly at 2-8°C and protected from moisture.[1]
-
Purchase new solid reagent if it is past its expiration date or shows physical signs of degradation.
-
-
-
Potential Cause B: Incorrect Reaction pH.
-
Expertise & Experience: The derivatization reaction is highly pH-dependent. The reaction of OPA with primary amines in the presence of a thiol requires alkaline conditions, typically in the pH range of 9.0 to 11.5, to ensure the primary amine is deprotonated and nucleophilic.[5] If the pH of your borate buffer or sample mixture is too low, the reaction will not proceed efficiently.[6]
-
Trustworthiness (Self-Validation): Calibrate your pH meter and measure the pH of the final reaction mixture (sample + buffer + reagents). If it is outside the optimal range, this is the likely cause.
-
Solution:
-
Prepare fresh borate buffer.
-
Confirm the pH of the buffer after preparation.
-
Ensure that the sample itself is not acidic enough to lower the final pH of the reaction mixture significantly.
-
-
-
Potential Cause C: Insufficient Reagent Concentration.
-
Expertise & Experience: Derivatization reactions require a molar excess of the reagent relative to the analyte to drive the reaction to completion.[6] If the concentration of your NIBC or OPA solution is too low, or if your analyte concentration is higher than anticipated, the derivatization will be incomplete.
-
Trustworthiness (Self-Validation): Prepare a new derivatization cocktail with a higher concentration of NIBC and OPA, or dilute your sample. If the derivative peak area increases, insufficient reagent was the issue.
-
Solution:
-
Carefully check the calculations for your reagent solutions.
-
As a rule of thumb, the derivatizing agent should be in at least a 2:1 molar excess over the active hydrogens in the sample.[7]
-
Optimize the reagent-to-sample volume ratio for your specific application.
-
-
Issue 2: High Background Noise or Large Interfering Peaks
Question: My chromatogram has a very noisy baseline or large, broad peaks that interfere with my analyte peaks.
-
Potential Cause A: Excess Reagent or Byproducts.
-
Expertise & Experience: While a molar excess of reagent is necessary, a very large excess can lead to the formation of reagent-related byproducts that are chromatographically active and can interfere with your analysis.[8]
-
Trustworthiness (Self-Validation): Inject a "reagent blank" (all derivatization components mixed without the analyte). The resulting chromatogram will show you which peaks are reagent-derived.
-
Solution:
-
Optimize the reaction by reducing the concentration of the NIBC/OPA solution to the minimum required for complete derivatization of your standards.
-
If necessary, consider a post-derivatization sample cleanup step (e.g., solid-phase extraction) to remove excess reagents, although this is often undesirable due to added complexity.
-
-
-
Potential Cause B: Reagent Degradation Products.
-
Expertise & Experience: The disulfide dimer of NIBC, formed upon oxidation, is a different chemical entity and will have its own chromatographic behavior. It can appear as an extra peak in your chromatogram.
-
Trustworthiness (Self-Validation): Compare the chromatogram from a freshly prepared NIBC solution to one that has been left at room temperature for several hours. The appearance or growth of a specific peak in the aged solution's blank run points to a degradation product.
-
Solution:
-
Strictly adhere to the protocol of preparing the NIBC reagent solution fresh before use.
-
Keep the prepared solution on ice and minimize its exposure to air.
-
-
Issue 3: Inconsistent Results / Poor Reproducibility
Question: My peak areas are not consistent between injections or between experiments run on different days.
-
Potential Cause A: Progressive Reagent Instability in Solution.
-
Expertise & Experience: As explained, NIBC in solution degrades over time. If you are running a large batch of samples over several hours using the same reagent solution, the concentration of active NIBC is decreasing. Samples analyzed later in the sequence may show lower derivative yields than those analyzed first.
-
Trustworthiness (Self-Validation): Periodically inject a known concentration standard throughout your analytical run. A downward trend in the peak area of the standard over time is a clear indicator of reagent degradation during the run.
-
Solution:
-
For long analytical runs, prepare a fresh NIBC solution midway through the sequence.
-
Use an autosampler that can mix the reagents immediately prior to injection (on-line derivatization) to ensure a consistent reaction time for every sample.
-
-
-
Potential Cause B: Inconsistent Reaction Time or Temperature.
-
Expertise & Experience: Derivatization is a chemical reaction with its own kinetics. The final yield of the derivative is a function of both time and temperature.[8] Variations in how long you allow the reaction to proceed before injection or fluctuations in the ambient lab temperature can lead to variability.
-
Trustworthiness (Self-Validation): Manually time the derivatization step for several samples with a stopwatch. Note any significant variations.
-
Solution:
-
Use an automated derivatization system if available.
-
If performing manual derivatization, use a timer and standardize the protocol precisely. Ensure all samples react for the same amount of time before injection.
-
Perform the reaction in a temperature-controlled block or water bath if your lab experiences significant temperature swings.
-
-
Data & Protocols
Table 1: Storage and Handling Summary for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Reagent | 2-8°C[1] | Per manufacturer's expiry date | Keep container tightly sealed. Store in a desiccator to protect from moisture. Avoid frequent temperature cycling. |
| Prepared Solution | On Ice (~4°C) | Maximum 8 hours (Fresh daily is best) | Prepare fresh daily. Protect from light. Minimize exposure to atmospheric oxygen. Discard unused solution. |
Experimental Protocol: Preparation of Fresh NIBC Derivatization Reagent
This protocol is a standard starting point for preparing the OPA/NIBC reagent mixture. It may require optimization for your specific application.
-
Prepare Borate Buffer (0.4 M, pH 10.2):
-
Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water.
-
Adjust the pH to 10.2 using a 45% w/v sodium hydroxide solution.
-
This buffer should be stable for up to one week when stored at 4°C.
-
-
Prepare OPA Stock Solution (50 mg/mL):
-
Dissolve 50 mg of o-Phthalaldehyde in 1 mL of methanol. This solution is light-sensitive and should be stored in an amber vial at 4°C.
-
-
Prepare NIBC Solution (50 mg/mL):
-
Perform this step immediately before preparing the final working solution.
-
Weigh 50 mg of this compound into a clean vial.
-
Dissolve it in 1 mL of methanol.
-
-
Prepare Final OPA/NIBC Working Reagent:
-
In a clean, amber glass vial, combine:
-
1 mL of the Borate Buffer.
-
100 µL of the OPA Stock Solution.
-
100 µL of the freshly prepared NIBC Solution.
-
-
Mix thoroughly by vortexing.
-
This working reagent is now ready for use in your derivatization procedure. It should be kept on ice and used within the same day.
-
Caption: General Workflow for OPA/NIBC Pre-Column Derivatization.
References
- Chemos GmbH & Co.KG.
- Gaudin, K., et al. (2018).
- Ida, T., et al. (2017). Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome. PubMed.
-
MilliporeSigma. N-Isobutyryl-L-cysteine for chiral derivatization, LiChropur™, ≥97.0%. [Link]
-
Aziz, N. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH National Library of Medicine. [Link]
- Pfizer Medical - US. acetylcysteine solution, USP How Supplied/Storage and Handling.
-
ResearchGate. N acetylcysteine forced degradation study. [Link]
- Kertesz, V., et al. (2003). Characterizing degradation products of peptides containing N-terminal Cys residues by (off-line high-performance liquid chromatography)/matrix-assisted laser desorption/ionization quadrupole time-of-flight measurements. PubMed.
- Waters Corporation.
- BenchChem.
- El-Kassas, R., et al. (2022). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. MDPI.
- Osztai, I., et al. (2025). Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. PubMed.
Sources
- 1. N-异丁酰基-L-巯基丙氨酸 derivatization grade (chiral), LiChropur™, ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: OPA/N-Isobutyrylcysteine (IBLC) Derivatization
Welcome to the technical support center for OPA/N-Isobutyrylcysteine (IBLC) derivatization. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful technique for the analysis of primary amino acids, particularly for chiral separations. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common issues encountered during your experiments, ensuring the integrity and reliability of your results.
Introduction to OPA/IBLC Derivatization
O-phthalaldehyde (OPA) is a widely used derivatization reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[1][2] This reaction is rapid and highly sensitive, making it ideal for the analysis of amino acids at low concentrations.[2][3] When paired with a chiral thiol like N-Isobutyrylcysteine (IBLC), OPA derivatization enables the separation of amino acid enantiomers (D- and L-forms) by forming diastereomers that can be resolved using reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5][6]
While powerful, the OPA/IBLC derivatization process is sensitive to several experimental parameters that can impact the accuracy and reproducibility of your results. This guide will walk you through the most common challenges and provide you with the knowledge to overcome them.
Troubleshooting Guide
This section addresses specific problems you may encounter during OPA/IBLC derivatization, providing potential causes and actionable solutions.
Issue 1: Low or No Derivative Signal
Question: I am observing very low or no fluorescent signal for my derivatized amino acids. What could be the problem?
Answer: This is a frequent issue that can stem from several sources, primarily related to reagent integrity, reaction conditions, or the sample matrix.
Probable Causes & Solutions
| Probable Cause | Explanation | Solution |
| Degraded OPA Reagent | The OPA reagent, particularly after being mixed with the thiol, has a limited shelf life and is sensitive to light and air oxidation.[1][7] | Prepare the complete OPA/IBLC working solution fresh daily.[1] Store the stock OPA solution in a dark, cool place. |
| Incorrect pH of Reaction Buffer | The OPA derivatization reaction is pH-dependent and requires alkaline conditions, typically between pH 9 and 11.5, for optimal reaction kinetics.[2][7] A pH of 9.9 has been shown to yield the highest signal for the derivative products.[8][9] | Ensure your borate buffer is prepared correctly and the final pH of the reaction mixture is within the optimal range. Verify the pH of your buffer regularly. |
| Suboptimal Reagent-to-Sample Ratio | An incorrect ratio of the derivatization reagent to the amino acid sample can lead to incomplete derivatization or quenching of the fluorescent signal.[10] | Optimize the volume ratio of your amino acid solution to the OPA/IBLC reagent. A 5:3 ratio has been found to be optimal in some studies.[9] |
| Presence of Interfering Substances | Your sample matrix may contain substances that interfere with the derivatization reaction or quench the fluorescence of the derivatives. | Implement a sample cleanup step, such as solid-phase extraction (SPE) or protein precipitation with an agent like sulfosalicylic acid, prior to derivatization.[1][8] |
| Incorrect Fluorescence Detector Settings | The excitation and emission wavelengths for the OPA-IBLC derivatives can vary depending on the concentration. At lower concentrations, a lower excitation wavelength may provide better sensitivity.[4][11][12] | For maximal signal, optimal fluorescence detection parameters have been determined as an excitation wavelength (λex) of 340 nm and an emission wavelength (λem) of 444 nm.[8] However, for lower concentrations, consider using an excitation wavelength around 230 nm.[4][11][12] |
Issue 2: Unstable Signal and Poor Reproducibility
Question: My peak areas are not reproducible between injections, and the signal seems to decrease over time. What is causing this instability?
Answer: The instability of OPA derivatives is a well-documented challenge. The isoindole products can degrade, leading to a decrease in fluorescent signal.[10][13][14]
Probable Causes & Solutions
| Probable Cause | Explanation | Solution |
| Derivative Instability | The fluorescent isoindole derivatives formed are inherently unstable and can degrade over time, leading to a decrease in signal.[13][14] This degradation can be catalyzed by excess OPA.[15] | Automate the derivatization and injection process to ensure a consistent and short reaction time before analysis.[3][16] If manual, maintain a strict and consistent timing protocol for derivatization and injection for all samples and standards.[16] |
| Inconsistent Reaction Time | The derivatization reaction is very fast, often completing in under a minute.[2][10] Variations in the time between reagent addition and injection will lead to inconsistent results. | Use an autosampler with a pre-column derivatization program. This ensures that each sample is derivatized for the exact same amount of time before injection, significantly improving reproducibility.[3] |
| Temperature Fluctuations | The rate of derivative degradation can be influenced by temperature. Higher temperatures can accelerate the decomposition of the derivatives.[17] | Perform the derivatization reaction at a consistent, controlled room temperature. If possible, use a refrigerated autosampler to maintain the stability of the derivatized samples before injection.[17] |
Issue 3: Multiple or Broad Peaks for a Single Amino Acid
Question: I am observing multiple, splitting, or broad peaks for a single amino acid standard. What could be the cause?
Answer: The formation of multiple derivative products or issues with the chromatography can lead to distorted peak shapes.
Probable Causes & Solutions
| Probable Cause | Explanation | Solution |
| Formation of Secondary Products | Some amino acids, particularly those with an NH2-CH2-R structure like glycine and histidine, can form more than one OPA derivative, leading to multiple peaks.[18][19] | Altering the mole ratio of OPA to the thiol can help minimize the formation of secondary products. An excess of the thiol can improve the stability of the primary derivative.[18][19] |
| Poor Chromatographic Resolution | The HPLC method may not be optimized for the separation of the diastereomers, leading to co-elution or broad peaks. | Optimize the mobile phase composition, gradient, and column temperature. Ensure the column is in good condition. |
| Column Overloading | Injecting too high a concentration of the derivatized sample can lead to peak broadening and splitting. | Dilute your sample and re-inject. Ensure your calibration curve covers a linear range. |
Frequently Asked Questions (FAQs)
Q1: Why do I not see a peak for proline or other secondary amino acids? OPA specifically reacts with primary amines.[1][2] Secondary amines, such as proline and hydroxyproline, will not react with OPA/IBLC and therefore will not be detected. For the analysis of both primary and secondary amino acids, a two-step derivatization using OPA followed by 9-fluorenylmethyl chloroformate (FMOC-Cl) is often employed.[20]
Q2: How long is the OPA/IBLC derivatization reagent stable? The complete working reagent (OPA mixed with IBLC in borate buffer) should be prepared fresh daily for optimal performance.[1] The stability of the derivatized amino acids themselves is also limited, often requiring analysis within a short timeframe.[4][13]
Q3: What is the optimal pH for the OPA/IBLC derivatization reaction? The reaction requires an alkaline pH, typically between 9.0 and 11.5.[2][7] A borate buffer at pH 9.9 has been shown to provide the highest signal for the derivative products.[8][9]
Q4: Can I perform the derivatization manually? Yes, manual derivatization is possible, but it is crucial to maintain a highly consistent reaction time for all samples and standards to ensure reproducibility.[16] An automated pre-column derivatization system is highly recommended to minimize variability.[3]
Q5: What are the ideal excitation and emission wavelengths for detecting OPA/IBLC derivatives? Commonly used wavelengths are an excitation of 340 nm and an emission of 450 nm.[4][21] However, studies have shown that at lower concentrations, an excitation wavelength of around 230 nm can provide a significantly higher signal.[4][11][12] It is advisable to optimize the detector settings for your specific application and concentration range.
Experimental Protocol: Standard OPA/IBLC Derivatization for HPLC
This protocol provides a general procedure for the pre-column derivatization of amino acids using OPA/IBLC. Optimization may be required for specific applications.
1. Reagent Preparation
-
Borate Buffer (0.4 M, pH 10.4): Dissolve the appropriate amount of sodium tetraborate in HPLC-grade water and adjust the pH with sodium hydroxide.
-
OPA Stock Solution (e.g., 50 mg/mL in methanol): Dissolve o-phthalaldehyde in methanol. This solution is stable for a longer period when stored in a dark, refrigerated environment.
-
IBLC Solution (e.g., 50 mg/mL in methanol): Dissolve this compound in methanol.
-
Working Derivatization Reagent: Prepare fresh daily by mixing the OPA stock solution, IBLC solution, and borate buffer in an appropriate ratio. A common approach is to add a small volume of the OPA and IBLC solutions to the borate buffer.
2. Derivatization Procedure (Automated)
-
Use the pre-column derivatization program on your autosampler.
-
The program should be set to aspirate a specific volume of the sample, followed by a specific volume of the working derivatization reagent.
-
Allow for a short mixing and reaction time (e.g., 1-2 minutes) before injecting the mixture onto the HPLC column.[3]
3. Derivatization Procedure (Manual)
-
In a microvial, add your amino acid standard or sample.
-
Add the working derivatization reagent.
-
Vortex the mixture for a precisely timed interval (e.g., 1 minute).[1]
-
Immediately inject a specific volume of the mixture into the HPLC system.[1]
4. HPLC Analysis
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., sodium acetate or phosphate buffer) and an organic phase (e.g., acetonitrile or methanol) is common.
-
Detector: Fluorescence detector set to the optimized excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 450 nm).
Visualizing the Workflow and Mechanism
To better understand the process, the following diagrams illustrate the experimental workflow and the chemical reaction.
Caption: OPA/IBLC Derivatization Reaction Mechanism.
References
-
Jacobs, A. (2021). Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters with Three-Dimensional Fluorometric Scans for HPLC Method Validation. Andrews University. [Link]
-
Jacobs, A. (2021). Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters with Three-Dimensional Fluorometric Scans for HPLC Method Validation. Digital Commons @ Andrews University. [Link]
-
Morressier. (2022). Finding optimal OPA-IBLC derivatized amino acid analysis parameters with three-dimensional fluorometric scans for HPLC method validation. [Link]
-
Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. [Link]
-
Brückner, H., & Gah, C. (1995). Liquid chromatographic determination of D- and L-amino acids by derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. Applications with reference to the analysis of peptidic antibiotics, toxins, drugs and pharmaceutically used amino acids. Journal of Chromatography A, 711(1), 201–215. [Link]
-
Liu, Y., et al. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Journal of Chromatographic Science, 56(8), 715–721. [Link]
-
Hanczkó, R., & Molnár-Perl, I. (2007). Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study. Journal of Chromatography A, 1163(1-2), 27–43. [Link]
-
ResearchGate. (2018). Does anyone know how to use OPA as derivatizer for amino acids if this can't be done on-line on HPLC?[Link]
-
Chromatography Forum. (2012). OPA/MPA derivatizatio stability for amino acids. [Link]
-
ResearchGate. (2007). Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents. High-performance liquid chromatography-mass spectrometry study. [Link]
-
Liu, Y., et al. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Journal of Chromatographic Science. [Link]
-
ResearchGate. (2003). Characteristics and stability of the OPA/3-mercaptopropionic acid and OPA/N-acetyl-L-cysteine derivatives of amino acids. [Link]
-
MDPI. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. [Link]
-
ResearchGate. (n.d.). RP-HPLC analysis of amino acid enantiomers derivatized with OPA/thiol...[Link]
-
Chen, Y. H., et al. (2021). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. Metabolites, 11(12), 856. [Link]
-
ResearchGate. (2001). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. [Link]
-
Stobaugh, J. F., et al. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 495–504. [Link]
-
ResearchGate. (n.d.). Application of OPA/NAC for determination of enantiomers of -amino acids...[Link]
-
Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B, 127(14), 3257–3265. [Link]
-
ResearchGate. (n.d.). Derivatization of enantiomeric amino acids using (A) OPA/NAC 3) and (B)...[Link]
-
Interchim. (n.d.). OPA, amine detection reagent. [Link]
-
Shimadzu. (2018). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]
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- 5. Liquid chromatographic determination of D- and L-amino acids by derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. Applications with reference to the analysis of peptidic antibiotics, toxins, drugs and pharmaceutically used amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. diva-portal.org [diva-portal.org]
- 11. "Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters wi" by Aaron Jacobs [digitalcommons.andrews.edu]
- 12. Finding optimal OPA-IBLC derivatized amino acid analysis parameters with three-dimensional fluorometric scans for HPLC method validation [morressier.com]
- 13. OPA/MPA derivatizatio stability for amino acids - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 18. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Isobutyrylcysteine Derivatization
Welcome to the technical support center for N-Isobutyrylcysteine (NIBC) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions. Our goal is to empower you with the scientific rationale behind protocol steps, enabling you to optimize your reaction time and achieve robust, reproducible results.
Introduction to this compound Derivatization
This compound (NIBC) is a thiol-containing compound whose analysis, particularly by gas chromatography-mass spectrometry (GC-MS), necessitates a derivatization step. Derivatization is a chemical modification that converts the polar and non-volatile NIBC into a more volatile and thermally stable derivative suitable for GC analysis[1]. This process targets the active hydrogen atoms on NIBC's carboxyl, thiol, and amine functional groups.
The efficiency of this reaction is paramount for accurate quantification. Incomplete or variable derivatization can lead to a host of analytical problems, including poor peak shape, low sensitivity, and non-reproducible results. This guide will walk you through the critical parameters that govern the derivatization reaction, providing a framework for systematic optimization.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound in its native form has low volatility due to its polar functional groups (carboxyl, thiol, and amino groups). These groups can form hydrogen bonds, which increase the boiling point of the molecule. For GC-MS analysis, compounds must be volatile enough to be vaporized in the heated injector port without decomposing. Derivatization replaces the active hydrogens on these polar groups with nonpolar moieties, which increases the molecule's volatility and thermal stability, making it amenable to GC-MS analysis[1].
Q2: What are the most common derivatization methods for molecules like NIBC?
A2: The most common methods for derivatizing compounds with carboxyl, thiol, and amine groups are silylation and acylation[2].
-
Silylation: This is a very common technique where a silyl group, such as a trimethylsilyl (TMS) group, replaces active hydrogens. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used[3][4].
-
Acylation: This method introduces an acyl group. While generally more stable than silylated derivatives, the reaction conditions might be harsher[2].
Q3: How do I choose the right derivatization reagent for NIBC?
A3: For GC-MS applications, silylation reagents are often the first choice due to their reactivity and the volatility of the resulting derivatives. MSTFA is often favored because its by-products are highly volatile and less likely to interfere with the chromatography[4]. For NIBC, a two-step derivatization is often employed for compounds with both carbonyl and other active hydrogen groups. This typically involves methoximation followed by silylation to prevent the formation of multiple derivatives due to tautomerization[5].
Q4: My derivatization reaction is not going to completion. What should I do?
A4: Incomplete derivatization is a common issue. To address this, you can try:
-
Increasing the reaction temperature: Higher temperatures can increase the reaction rate. A typical range for silylation is 60-100°C.
-
Extending the reaction time: Allow more time for the reaction to proceed to completion. Typical times range from 30 to 90 minutes.
-
Increasing the reagent concentration: A molar excess of the derivatizing reagent can drive the reaction forward.
-
Ensuring anhydrous conditions: Silylation reagents are sensitive to moisture, which can consume the reagent and lead to poor yields. Ensure all solvents and glassware are dry.
Q5: I am seeing multiple peaks for my derivatized NIBC. What could be the cause?
A5: Multiple peaks can arise from several sources:
-
Incomplete derivatization: This can result in peaks for the underivatized, partially derivatized, and fully derivatized NIBC.
-
Side reactions: The derivatizing reagent may react with other components in your sample matrix.
-
Tautomers: For some molecules, different isomeric forms can be "locked" during derivatization, leading to multiple peaks. A methoximation step prior to silylation can help prevent this[5].
-
Reagent degradation: Old or improperly stored reagents can lead to the formation of byproducts.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during NIBC derivatization.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Peak | 1. Incomplete reaction. 2. Degradation of the derivative. 3. Inactive derivatization reagent. | 1. Optimize reaction time and temperature (see optimization protocol below). 2. Analyze the sample immediately after derivatization; some derivatives have limited stability. 3. Use a fresh, unopened vial of the derivatization reagent. Ensure it has been stored under anhydrous conditions. |
| Poor Reproducibility (Variable Peak Areas) | 1. Inconsistent reaction conditions (time, temperature). 2. Presence of moisture in the reaction. 3. Matrix effects from the sample. | 1. Use a heating block for consistent temperature and a timer for accurate reaction times. 2. Dry solvents and samples thoroughly before adding the derivatization reagent. 3. Use an internal standard and matrix-matched calibration curves. |
| Peak Tailing | 1. Incomplete derivatization leaving polar groups. 2. Active sites in the GC inlet or column. | 1. Re-optimize derivatization conditions to ensure complete reaction. 2. Use a deactivated GC liner and a high-quality, low-bleed GC column. |
| Extraneous Peaks in the Chromatogram | 1. Contamination from solvents or glassware. 2. Byproducts from the derivatization reagent. 3. Carryover from previous injections. | 1. Use high-purity solvents and thoroughly clean all glassware. 2. Run a reagent blank (reagent and solvent only) to identify reagent-related peaks. 3. Run a solvent blank after a high-concentration sample to check for carryover. |
Experimental Protocols for Optimization
A systematic approach is crucial for optimizing the derivatization of NIBC. The following protocols provide a starting point for developing a robust method.
Core Derivatization Protocol (Silylation)
This protocol is a general starting point for the silylation of NIBC using MSTFA.
-
Sample Preparation: Aliquot your sample containing NIBC into a reaction vial. If the sample is aqueous, it must be dried completely, for example, by lyophilization or under a stream of nitrogen gas.
-
Methoximation (Optional but Recommended): Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Cap the vial tightly and heat at 37°C for 90 minutes with agitation[5]. This step converts any carbonyl groups to oximes and prevents the formation of multiple derivatives.
-
Silylation: Add 100 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) to the vial. Cap tightly and heat at 60°C for 30 minutes with agitation[3][6].
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
Workflow for Optimizing Reaction Time
Caption: Workflow for optimizing derivatization reaction time.
Workflow for Optimizing Reaction Temperature
Caption: Workflow for optimizing derivatization reaction temperature.
Data Summary for Optimization Parameters
The following table provides typical starting ranges for key derivatization parameters based on common practices for similar compounds. Your optimal conditions for NIBC may vary.
| Parameter | Typical Starting Range | Rationale and Key Considerations |
| Reaction Temperature | 60 - 100 °C | Higher temperatures increase reaction rates but can also lead to derivative degradation if too high. An optimal temperature provides a balance between reaction speed and derivative stability[7]. |
| Reaction Time | 30 - 90 minutes | The reaction should proceed long enough for completion but not so long that side reactions or degradation become significant. Time-course experiments are essential to determine the optimal duration[3]. |
| Reagent Volume | 50 - 100 µL (for typical sample amounts) | A molar excess of the derivatization reagent is necessary to drive the reaction to completion. The exact volume will depend on the amount of NIBC and any other reactive species in the sample. |
| Solvent | Pyridine, Acetonitrile | Solvents must be aprotic and anhydrous. Pyridine is a common choice as it can also act as a catalyst[3]. |
Concluding Remarks
Optimizing the derivatization of this compound is a critical step for reliable GC-MS analysis. By systematically evaluating the effects of time, temperature, and reagent concentration, you can develop a robust and reproducible method. This guide provides the foundational knowledge and practical workflows to troubleshoot common issues and refine your experimental protocol. Remember that the principles of derivatizing thiol and carboxylic acid groups are well-established, and applying them methodically will lead to successful analysis of NIBC.
References
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health. [Link]
-
Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. (n.d.). PubMed. [Link]
-
Derivatization. (2023). Chemistry LibreTexts. [Link]
-
A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (2020). Insights.bio. [Link]
-
(PDF) Derivatization of Cysteine and Cystine for Fluorescence Amino Acid Analysis with the O-phthaldialdehyde/2-mercaptoethanol Reagent. (1979). ResearchGate. [Link]
-
techniques for silylation. (n.d.). ResearchGate. [Link]
-
Attempts done for S‐ and N‐silylation with BTMSA. (n.d.). ResearchGate. [Link]
-
Ion strength and pH sensitive phase transition of N-isobutyryl-L-(D)-cysteine monolayers on Au(111) surfaces. (2010). PubMed. [Link]
-
Silylation. (n.d.). Wikipedia. [Link]
-
effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans. (n.d.). PubMed. [Link]
-
(PDF) Salty sample derivatization protocol for GC-MS v1. (2019). ResearchGate. [Link]
-
Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. (2013). PubMed. [Link]
-
Analysis of cysteine-containing proteins using precolumn derivatization with N-(2-ferroceneethyl)maleimide and liquid chromatography/electrochemistry/ mass spectrometry. (n.d.). ResearchGate. [Link]
-
N-Isobutyryl-L-cysteine,;, for. (n.d.). Scientific Laboratory Supplies. [Link]
-
Derivatization reaction of isothiocyanates with N-acetyl-L-cysteine. (n.d.). ResearchGate. [Link]
-
(PDF) Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. (2015). ResearchGate. [Link]
-
High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine: Application in Tissue Distribution Study in Wistar Rats. (2016). Oxford Academic. [Link]
-
Determination of N-acetylcysteine, intact and oxidized, in plasma by column liquid chromatography and post-column derivatization. (n.d.). PubMed. [Link]
-
Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar. [Link]
-
A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products. (n.d.). RSC Publishing. [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2020). YouTube. [Link]
-
Chemometric analysis for optimizing derivatization in gas chromatography-based procedures. (n.d.). ResearchGate. [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (n.d.). PubMed Central. [Link]
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Technical Support Center: N-Isobutyrylcysteine (NIBC) Derivatization
Welcome to the technical support guide for N-Isobutyrylcysteine (NIBC) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experimental outcomes. Here, we address common questions and troubleshooting scenarios, focusing on the critical role of pH in derivatization efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NIBC derivatization, and what is the scientific reason for this range?
The optimal pH range for the derivatization of this compound (NIBC), particularly when using maleimide-based reagents, is between 6.5 and 7.5 .[1][2]
Expertise & Experience: The underlying principle is the nucleophilic nature of the thiol group on the cysteine moiety. The reaction proceeds efficiently when the thiol group (-SH) is deprotonated to its thiolate anion form (-S⁻), which is a much stronger nucleophile.[1] The pKa of a typical cysteine thiol is around 8.5. According to the Henderson-Hasselbalch equation, at a pH below the pKa, the protonated -SH form dominates.[3] The pH range of 6.5-7.5 provides a crucial balance: it is high enough to ensure that a sufficient concentration of the reactive thiolate anion is present to drive the reaction forward at a reasonable rate, but it is low enough to prevent undesirable side reactions.[1][3] At a neutral pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine, ensuring high selectivity for your target molecule.[1][2]
Q2: What are the consequences of my reaction buffer pH being too low (e.g., <6.5)?
A reaction pH below 6.5 will result in significantly slower derivatization kinetics, leading to incomplete reaction and inaccurate quantification.
Expertise & Experience: As the pH decreases, the equilibrium between the thiol and the thiolate anion shifts heavily towards the protonated, non-nucleophilic thiol form (-SH).[1] This scarcity of the reactive thiolate species drastically reduces the reaction rate.[3] If the incubation time is insufficient, a significant portion of the NIBC will remain underivatized, leading to an underestimation of its concentration in your sample. While acidic conditions can prevent certain side reactions, they are counterproductive for achieving efficient derivatization.[4]
Q3: I used a buffer with a pH of 8.0 to accelerate the reaction. What are the potential risks?
Using a pH above 7.5 is a common mistake that introduces significant risks and can compromise the integrity of your results. While it may increase the concentration of the reactive thiolate, it promotes several detrimental side reactions.
Expertise & Experience:
-
Increased Maleimide Hydrolysis: The central maleimide ring of the derivatizing agent is susceptible to hydrolysis at alkaline pH. It will open to form a non-reactive maleamic acid, effectively reducing the concentration of the reagent available to react with your NIBC.[1][2][5]
-
Decreased Selectivity: The chemoselectivity of the maleimide for thiols over amines is compromised at higher pH values. Primary amines, such as the side chain of lysine residues or other amino compounds in your sample matrix, become more competitive nucleophiles and can react with the maleimide, leading to a loss of specificity and the formation of heterogeneous, off-target products.[1]
-
Thiazine Rearrangement: For molecules with an N-terminal cysteine, a higher pH promotes an intramolecular rearrangement of the initial conjugate. This reaction forms a stable six-membered thiazine ring, which is an isomeric impurity that can complicate purification, identification, and quantification.[1][4][6]
Q4: Which buffers are recommended for NIBC derivatization reactions?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are all commonly used and are effective for maleimide-thiol conjugations, with the critical caveat that they must be prepared and validated to be within the optimal pH range of 6.5-7.5.[1] It is essential to use high-quality reagents to prepare these buffers to avoid introducing contaminants.[7]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or no NIBC-derivative peak detected by HPLC. | Reaction pH is too low (<6.5): The derivatization reaction is proceeding too slowly to completion.[1] | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to be within the 6.5-7.5 range. Consider preparing a fresh batch of buffer. |
| Degraded Derivatization Reagent: The maleimide reagent may have been hydrolyzed due to improper storage (e.g., in a non-anhydrous solvent or at an inappropriate temperature).[2] | Prepare aqueous solutions of maleimide-containing reagents immediately before use.[2] For longer-term storage, follow the manufacturer's recommendations, which typically involve storage as a dry powder or in an anhydrous organic solvent like DMSO or DMF. | |
| Multiple, unexpected peaks in the chromatogram. | Reaction pH is too high (>7.5): This promotes side reactions with other nucleophiles (e.g., primary amines) in the sample matrix.[1] | Lower the reaction pH to the optimal 6.5-7.5 range to enhance selectivity for the thiol group.[2] |
| Thiazine Rearrangement: If NIBC has a free N-terminal amine, alkaline conditions can cause the formation of an isomeric side product.[4][6] | Perform the conjugation at a pH closer to 6.5 or consider protecting the N-terminal amine if it is not essential for the assay. | |
| Poor reproducibility or drifting retention times. | Inconsistent Buffer Preparation: Minor variations in buffer pH between experiments can lead to significant differences in reaction efficiency and final concentration measurements.[7] | Standardize your buffer preparation protocol. Always use a calibrated pH meter and ensure the buffer has equilibrated to the reaction temperature before final pH adjustment, as pH can be temperature-dependent. |
| Sample Degradation: Thiols like NIBC can oxidize to form disulfide dimers, especially in complex biological matrices or during sample preparation.[8] | Minimize sample handling time. Consider adding a chelating agent like EDTA to your buffer to sequester metal ions that can catalyze oxidation. Process samples on ice where possible. |
Visualizations & Data Summary
pH Effect on Derivatization
The relationship between pH and the efficiency of thiol-maleimide derivatization is a balance between activating the target thiol and minimizing side reactions.
Caption: The effect of pH on thiol derivatization efficiency and specificity.
Quantitative Impact of pH on Reaction Parameters
| pH Range | Thiolate (R-S⁻) Availability | Reaction Rate with Thiol | Maleimide Stability | Selectivity (Thiol vs. Amine) | Overall Outcome |
| < 6.5 | Low | Very Slow | High | Very High | Incomplete reaction, inaccurate low quantification[1] |
| 6.5 - 7.5 | Moderate | Fast | High | High (Thiol favored ~1000:1) | Optimal for efficient and specific derivatization [1][2] |
| > 7.5 | High | Very Fast | Low (Hydrolysis risk) | Low (Amine reaction increases) | Reagent loss, side products, inaccurate high/noisy signal[1][5] |
Experimental Protocols
Protocol 1: General NIBC Derivatization Workflow
This workflow outlines the key steps for preparing and derivatizing NIBC samples prior to analysis, typically by HPLC.
Caption: Standard workflow for NIBC derivatization prior to HPLC analysis.
Protocol 2: Step-by-Step Methodology for NIBC Derivatization
This protocol provides a robust starting point for the derivatization of NIBC in a prepared sample (e.g., deproteinized plasma, cell lysate).
Materials:
-
NIBC-containing sample, pre-treated to remove particulates and interfering proteins.[9][10]
-
Reaction Buffer: 100 mM Sodium Phosphate Buffer with 1 mM EDTA, pH adjusted to 7.0.
-
Derivatizing Reagent Stock: 10 mM solution of a maleimide-based reagent (e.g., N-(1-pyrenyl)maleimide for fluorescent detection) in acetonitrile (ACN). Prepare fresh.
-
Reaction Vials: Amber glass or opaque polypropylene microcentrifuge tubes.
Procedure:
-
Sample Preparation: Ensure your sample is clarified, typically by centrifugation or filtration (0.22 µm filter is common), to prevent column clogging.[10][11]
-
Reaction Setup: In a reaction vial, combine 100 µL of your sample with 800 µL of the Reaction Buffer (pH 7.0). Vortex briefly to mix.
-
Initiate Derivatization: Add 100 µL of the 10 mM Derivatizing Reagent Stock to the vial. This provides a molar excess of the reagent to drive the reaction to completion. Vortex immediately.
-
Incubation: Allow the reaction to proceed for 15 minutes at room temperature, protected from light. The optimal time may vary depending on the specific reagent and temperature, and should be optimized empirically.
-
Reaction Termination (Optional but Recommended): To stop the reaction and consume excess maleimide reagent, add 10 µL of a 100 mM L-cysteine or N-acetylcysteine solution. Incubate for an additional 5 minutes. This step prevents the reagent from reacting with other components later.
-
Analysis: The sample is now ready for injection into the HPLC system. Transfer the solution to an appropriate autosampler vial if necessary.
References
-
Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. (n.d.). MDPI. [Link]
-
Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. (2017). bioRxiv. [Link]
-
Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. (2018). Peptide Science. [Link]
-
Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. (1998). Biochemistry. [Link]
-
Insights into maleimide-thiol conjugation chemistry. (2018). DSpace@UAntwerpen. [Link]
-
About thiol derivatization and resolution of basic proteins in two-dimensional electrophoresis. (n.d.). Electrophoresis. [Link]
-
Ion strength and pH sensitive phase transition of N-isobutyryl-L-(D)-cysteine monolayers on Au(111) surfaces. (2010). Langmuir. [Link]
-
Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque. [Link]
-
Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. [Link]
-
Tips for practical HPLC analysis. (n.d.). Shimadzu. [Link]
-
Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. [Link]
-
Sample Preparation for HPLC. (2022). YouTube. [Link]
-
Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (2021). Pharmaceuticals (Basel). [Link]
-
Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS. (2021). MDPI. [Link]
-
Sample Preparation for High Performance Liquid Chromatography Analysis. (2023). YouTube. [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014). The Scientific World Journal. [Link]
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- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. bachem.com [bachem.com]
- 7. shimadzu.com [shimadzu.com]
- 8. mdpi.com [mdpi.com]
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- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-Isobutyrylcysteine Derivatives
Welcome to the technical support hub for resolving HPLC peak tailing issues with N-Isobutyrylcysteine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter asymmetrical peaks during their chromatographic analyses. Here, we will move beyond simple checklists to explore the underlying chemical principles causing peak distortion and provide systematic, field-proven strategies to restore Gaussian peak shape, ensuring the accuracy and reproducibility of your results.
Section 1: The Prime Suspect - Understanding the Root Causes of Peak Tailing
This section addresses the fundamental "why" behind peak tailing for this compound derivatives. Understanding these mechanisms is the first step toward an effective solution.
Q1: I'm seeing significant tailing with my this compound derivative. What's the most probable cause?
A1: The most common reason for peak tailing with a molecule like this compound is unwanted secondary interactions between the analyte and the stationary phase.[1][2] this compound is a polar, ionizable compound containing both a carboxylic acid group and an amide-linked cysteine, which has a thiol group. In reversed-phase HPLC, the primary retention mechanism should be hydrophobic interaction. However, the polar functional groups on your analyte can engage in strong, undesirable interactions with active sites on the silica-based column packing, leading to a portion of the analyte molecules being delayed as they travel through the column, resulting in a tailed peak.[1][3]
Q2: What are "silanol interactions," and how do they specifically affect my analysis?
A2: Most reversed-phase HPLC columns are made from silica particles that have been chemically modified (e.g., with C18 alkyl chains). However, this modification process is never 100% complete.[4][5] Leftover, unreacted silanol groups (Si-OH) remain on the silica surface.[5][6] These residual silanols are acidic and can become ionized (negatively charged, Si-O⁻) at mobile phase pH levels above approximately 3-4.[1][7]
Your this compound derivative has protons it can donate or accept. The carboxylic acid group, in particular, will be deprotonated (negatively charged) at higher pH values. This can lead to ionic repulsion, but more critically, the polar nature of the molecule can interact with the polar silanol groups through hydrogen bonding.[3] This secondary retention mechanism is much stronger than the intended hydrophobic interaction, causing significant peak tailing.[1][2]
Q3: How does the pH of my mobile phase influence peak shape for this compound?
A3: Mobile phase pH is one of the most powerful tools you have to control peak shape for ionizable compounds like this compound derivatives.[8][9] The pH dictates the ionization state of both your analyte and the residual silanols on the column.
-
At Low pH (e.g., pH 2.5 - 3.0): The residual silanol groups on the silica surface are protonated (Si-OH) and therefore neutral.[10] This minimizes strong ionic interactions. Simultaneously, the carboxylic acid on your analyte will also be protonated (neutral), increasing its hydrophobicity and promoting better retention and peak shape under reversed-phase conditions.[11] This is often the most effective strategy to eliminate tailing caused by silanol interactions.[1][12]
-
At Mid-Range pH (e.g., pH 4 - 7): This is often the "worst-case scenario." In this range, the silanol groups are partially or fully ionized (Si-O⁻), creating highly active sites for secondary interactions.[7] Your analyte may also be partially ionized, leading to a mixed population of molecules and resulting in broad or split peaks.[13] It is generally advised to operate at a pH at least 2 units away from the analyte's pKa.[14]
-
At High pH (e.g., pH > 8): While this can be a valid strategy for basic compounds, it's less common for acidic compounds like yours and requires specialized pH-stable columns to prevent dissolution of the silica packing.[15]
Section 2: A Systematic Troubleshooting Workflow
When faced with peak tailing, a logical, step-by-step approach is more effective than random adjustments. The following workflow helps to systematically diagnose and resolve the issue.
Q4: My peak is tailing. What is the very first thing I should check?
A4: Before diving into complex method changes, always check for "extra-column" effects and system health. These issues can mimic chemically-induced tailing but are much simpler to fix.
-
Check Connections: Ensure all fittings, especially between the injector, column, and detector, are properly seated with no gaps. Dead volume from poorly made connections is a common cause of peak distortion for all peaks in a chromatogram.[16][17]
-
Inspect for Blockages: A partially blocked column inlet frit can cause peak tailing.[1] This can happen from injecting unfiltered samples or sample precipitation. If pressure has increased along with tailing, consider back-flushing the column (disconnected from the detector) or replacing the frit if possible.[1]
-
Column Age/History: If the column is old or has been used with harsh conditions or "dirty" samples, its performance may be permanently degraded.[3] Test the column with a simple, neutral standard to see if the tailing is universal or specific to your analyte.
Below is a workflow diagram to guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting peak tailing.
Q5: How do I systematically optimize my mobile phase to reduce tailing?
A5: Mobile phase optimization is a critical step.[13]
-
pH Adjustment: The first and most impactful change is to lower the pH. Prepare your aqueous mobile phase with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to achieve a pH in the 2.5-3.0 range. This will suppress the ionization of residual silanols, which is the primary cause of tailing for polar acidic compounds.[12][16]
-
Buffer Selection and Concentration: If pH adjustment alone is insufficient, a buffer may be needed to ensure stable pH across the column.[14] For UV detection, phosphate buffers are common and effective.[18] Start with a concentration of 10-25 mM in the aqueous portion of your mobile phase.[16] For LC-MS applications, you must use volatile buffers like ammonium formate or ammonium acetate.[12][19]
-
Organic Modifier: While both acetonitrile and methanol are common, they can provide different selectivity. If you are using methanol, try switching to acetonitrile, or vice versa, as this can sometimes alter the interactions leading to tailing.
Section 3: Practical Protocols & Hardware Solutions
This section provides detailed protocols for method adjustments and guidance on selecting the right hardware for your analysis.
Protocol 1: Mobile Phase pH Screening
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound derivatives.
Materials:
-
HPLC Grade Water
-
HPLC Grade Acetonitrile (ACN)
-
Reagents: Formic Acid (FA), Ammonium Formate
Procedure:
-
Prepare Mobile Phase A1 (pH ~2.7): Add 1.0 mL of Formic Acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.
-
Prepare Mobile Phase A2 (pH ~3.8): Prepare a 10 mM Ammonium Formate solution. Dissolve 0.63 g of ammonium formate in 1000 mL of HPLC grade water. Adjust pH to 3.8 using Formic Acid. Mix and degas.
-
Prepare Mobile Phase B: 100% Acetonitrile.
-
Equilibrate the System: Start with Mobile Phase A1. Equilibrate your column with your initial gradient conditions (e.g., 95% A1 / 5% B) for at least 15-20 column volumes.
-
Inject Standard: Inject your this compound derivative standard and record the chromatogram. Note the peak asymmetry factor.
-
Switch and Re-equilibrate: Thoroughly flush the system and switch to Mobile Phase A2. Re-equilibrate the column under the same starting conditions.
-
Inject Standard Again: Inject the same standard and record the chromatogram. Compare the peak shape to the result from the lower pH mobile phase.
-
Analysis: The lower pH mobile phase (A1) will likely provide a significantly better peak shape by suppressing silanol activity.[10]
Q6: What are the best column chemistries for this compound derivatives?
A6: Column selection is crucial. While a standard C18 is a good starting point, not all C18 columns are created equal. For challenging polar compounds, consider the following:
| Column Type | Description | Advantages for this compound | Disadvantages |
| High-Purity, End-Capped C18 | Modern columns made with high-purity silica where residual silanols are chemically deactivated ("capped") with small silane reagents.[4][20] | Significantly reduces silanol interactions, leading to much-improved peak shape for polar analytes compared to older columns.[1][10][21] | May still show some tailing under challenging conditions. May not be stable in 100% aqueous mobile phase. |
| Polar-Embedded C18 | A C18 phase that has a polar group (e.g., amide or ether) embedded within the alkyl chain.[22][23] | The polar group helps to shield the analyte from residual silanols.[7] These columns are also generally compatible with 100% aqueous mobile phases, which is useful for retaining very polar compounds.[22][24] | Selectivity will be different from a standard C18. |
| Polar-Endcapped C18 | A C18 phase that uses a polar group for the end-capping reagent instead of a standard non-polar one.[5] | Provides an alternative selectivity while still effectively masking silanol groups.[25] | Less common than polar-embedded phases. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Uses a polar stationary phase (e.g., bare silica, diol, amide) with a high organic mobile phase. | Excellent retention for very polar compounds that are not retained in reversed-phase. | Different separation mechanism; requires different method development approach. More sensitive to mobile phase water content.[26] |
For most cases, starting with a modern, high-purity, end-capped C18 column and using a low-pH mobile phase is the most direct path to success. If retention is low and tailing persists, a polar-embedded column is the next logical choice.
Q7: Can my sample solvent cause peak tailing?
A7: Absolutely. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[3][17] The strong solvent carries the analyte band down the column in a diffuse manner before the mobile phase can properly focus it at the column head.
The Fix: As a rule of thumb, always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve your sample, and keep the injection volume small.
Section 4: Advanced Troubleshooting & FAQs
Q8: I've tried everything above and still see tailing. What are some less common causes?
A8: If you've addressed mobile phase, column chemistry, and system hardware, consider these possibilities:
-
Analyte Chelation with Metals: Trace metal contamination in the silica matrix or from stainless-steel components (like frits) can act as active sites.[2][17] Acidic compounds can chelate with these metals, causing severe tailing. This is more common with older, lower-purity (Type A) silica columns. The solution is often to switch to a modern, high-purity column.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[3][16] To check for this, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves at lower concentrations, you are overloading the column.
-
Co-eluting Impurity: What appears to be a tailing peak could be a small, unresolved impurity eluting just after your main analyte.[1] To investigate this, try changing the detection wavelength or, if available, use a mass spectrometer to check the purity across the peak.
References
-
CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. Available from: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Published October 28, 2025. Available from: [Link]
-
LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. Published November 12, 2019. Available from: [Link]
-
Chrom Tech, Inc. What Is Endcapping in HPLC Columns?. Published October 28, 2025. Available from: [Link]
-
Element Lab Solutions. The Importance of Mobile Phase pH in Chromatographic Separations. Published September 26, 2023. Available from: [Link]
-
Phenomenex. The role of end-capping in reversed-phase. Available from: [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. Available from: [Link]
-
Separation Science. End-capping. Available from: [Link]
-
Chemistry For Everyone. Why Is End-Capping Used In Liquid Chromatography?. Published February 2, 2025. Available from: [Link]
-
LabRulez LCMS. The Role of End-Capping in Reversed-Phase. Published October 29, 2025. Available from: [Link]
-
Industry News. The Importance Of Mobile Phase PH in Chromatographic Separations. Published December 27, 2023. Available from: [Link]
-
YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC?. Published June 9, 2025. Available from: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
Shimadzu. HPLC Troubleshooting Guide. Available from: [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]
-
Labcompare.com. LABTips: How to Prevent Tailing Peaks in HPLC. Published October 15, 2021. Available from: [Link]
-
ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Published October 6, 2022. Available from: [Link]
-
ALWSCI. Common Causes Of Peak Tailing in Chromatography. Published July 17, 2025. Available from: [Link]
-
SIELC Technologies. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. Available from: [Link]
-
Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. Available from: [Link]
-
Agilent. Polaris Reversed-Phase HPLC Columns. Available from: [Link]
-
Hawach. Reasons for Peak Tailing of HPLC Column. Published October 28, 2025. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Cysteine. Available from: [Link]
-
Chrom Tech, Inc. Agilent Polaris HPLC Columns. Available from: [Link]
-
Restek. When should you use a buffer for HPLC, how does it work and which one to use?. Published December 18, 2013. Available from: [Link]
-
PubMed. HPLC determination of glutathione and L-cysteine in pharmaceuticals after derivatization with ethacrynic acid. Available from: [Link]
-
Asian Journal of Pharmaceutical Analysis. DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture. Available from: [Link]
-
Element Lab Solutions. Polaris Reversed Phase HPLC Columns. Available from: [Link]
-
Insights.bio. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Available from: [Link]
-
YMC America. 3 Ideal Columns for Analyzing Polar Compounds. Published December 8, 2017. Available from: [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubMed. Ion strength and pH sensitive phase transition of N-isobutyryl-L-(D)-cysteine monolayers on Au(111) surfaces. Available from: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. End-capping | Separation Science [sepscience.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. labcompare.com [labcompare.com]
- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 14. When should you use a buffer for HPLC, how does it work and which one to use? [discover.restek.com]
- 15. moravek.com [moravek.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 18. [Chromatography Q & A] Which buffer solution is used for the HPLC mobile phase? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
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- 21. youtube.com [youtube.com]
- 22. Polaris Columns | Reversed-Phase HPLC | Shop Online | Agilent [agilent.com]
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- 25. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 26. glsciencesinc.com [glsciencesinc.com]
Technical Support Center: N-Isobutyrylcysteine Synthesis
A Guide to Minimizing Byproducts and Optimizing Reaction Outcomes
Welcome to the Technical Support Center for N-Isobutyrylcysteine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve high-purity products. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you troubleshoot common issues and optimize your experimental workflow.
Understanding the Core Reaction and Its Challenges
The N-acylation of cysteine with an isobutyryl group is a fundamental transformation. However, the inherent reactivity of both the acylating agent and the cysteine molecule presents several challenges that can lead to the formation of undesirable byproducts. Cysteine possesses three reactive sites: the α-amino group, the α-carboxyl group, and the thiol group (-SH) of the side chain. The thiol group, in particular, is a potent nucleophile and can compete with the amino group for acylation.
This guide will provide a structured approach to understanding and mitigating these challenges, ensuring a successful and reproducible synthesis of this compound.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during this compound synthesis.
Q1: What are the most common byproducts I should expect in my this compound reaction?
A1: The primary byproducts in this compound synthesis typically arise from the multiple reactive sites on the cysteine molecule and the reactivity of the isobutyrylating agent. The most common impurities include:
-
S-Isobutyrylcysteine: This results from the acylation of the highly nucleophilic thiol group of the cysteine side chain instead of the desired N-acylation.
-
N,S-Diisobutyrylcysteine: This occurs when both the amino and thiol groups are acylated.
-
Isobutyric acid: This is formed from the hydrolysis of the isobutyryl chloride or anhydride, especially in the presence of water.[1]
-
D-N-Isobutyrylcysteine (Diastereomer): Racemization of the chiral center of cysteine can occur, particularly under harsh basic conditions, leading to the formation of the D-enantiomer.[2][3]
-
Unreacted Cysteine: Incomplete reaction will leave starting material in your product mixture.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can be attributed to several factors. The most common culprit is the hydrolysis of your acylating agent (isobutyryl chloride or anhydride) before it can react with the cysteine.[1] This is often due to residual moisture in your solvents or glassware. Another significant factor is the competition from S-acylation, which consumes your starting materials to form an undesired byproduct. Finally, suboptimal reaction conditions, such as incorrect stoichiometry, temperature, or pH, can lead to incomplete conversion.
Q3: I am observing a second peak very close to my product peak in the HPLC chromatogram. What could it be?
A3: A closely eluting peak is often indicative of a diastereomer, in this case, D-N-Isobutyrylcysteine.[4] This suggests that racemization has occurred at the α-carbon of the cysteine residue during the synthesis. This is a common issue in peptide synthesis and N-acylation of amino acids, especially when using strong bases or prolonged reaction times at elevated temperatures.[2][5]
Q4: Is it necessary to protect the thiol group of cysteine before N-acylation?
A4: While not always mandatory, protecting the thiol group is a highly recommended strategy to prevent the formation of S-acylation and N,S-diacylation byproducts.[6][7] The choice of protecting group is critical and should be orthogonal to the N-acylation conditions, meaning it can be removed without affecting the newly formed amide bond. Common thiol protecting groups include trityl (Trt) and acetamidomethyl (Acm).
Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues you may encounter during your this compound synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of S-Isobutyrylcysteine byproduct. | The thiol group is more nucleophilic than the amino group under certain pH conditions, leading to preferential S-acylation.[8] | pH Control: Maintain the reaction pH between 8.5 and 9.5. At this pH, the amino group is sufficiently deprotonated and nucleophilic, while minimizing the concentration of the highly reactive thiolate anion. Thiol Protection: Protect the thiol group with a suitable protecting group (e.g., Trt, Acm) prior to the N-acylation step. |
| Significant amount of N,S-Diisobutyrylcysteine detected. | An excess of the acylating agent (isobutyryl chloride/anhydride) is present, leading to acylation of both the amino and thiol groups. | Stoichiometry Control: Use a controlled amount of the acylating agent, typically 1.05 to 1.2 equivalents relative to cysteine. Slow Addition: Add the acylating agent dropwise to the reaction mixture at a low temperature (0-5 °C) to control the reaction rate and minimize over-acylation. |
| Presence of a significant amount of isobutyric acid. | The isobutyryl chloride/anhydride is hydrolyzing due to the presence of water in the reaction mixture.[1] | Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Racemization of the final product (presence of D-enantiomer). | The α-proton of cysteine is susceptible to abstraction by strong bases, leading to racemization.[2][9] | Choice of Base: Use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3][5] Temperature Control: Maintain a low reaction temperature (0-5 °C) throughout the addition of the base and acylating agent. |
| Incomplete reaction and unreacted cysteine remains. | Insufficient activation of the carboxyl group or suboptimal reaction conditions. | Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC and adjust the reaction time accordingly. If the reaction is sluggish at low temperatures, consider allowing it to slowly warm to room temperature. pH Optimization: Ensure the pH is in the optimal range (8.5-9.5) for the N-acylation to proceed efficiently. |
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired N-acylation pathway versus the formation of common byproducts.
Caption: A logical troubleshooting workflow for this compound synthesis.
Experimental Protocols
Here, we provide a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices to minimize byproduct formation.
Protocol 1: N-Isobutyrylation of L-Cysteine (Schotten-Baumann Conditions)
This protocol is a standard procedure that can be optimized based on the troubleshooting guide above.
Materials:
-
L-Cysteine
-
Isobutyryl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of L-Cysteine: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve L-cysteine (1 equivalent) in a 1 M aqueous solution of NaOH (2.2 equivalents).
-
Preparation of Acylating Agent: In a separate, dry dropping funnel, prepare a solution of isobutyryl chloride (1.1 equivalents) in anhydrous DCM.
-
Acylation Reaction: Add the isobutyryl chloride solution dropwise to the stirred cysteine solution over 30-45 minutes, ensuring the temperature is maintained between 0 and 5 °C. The pH of the aqueous layer should be monitored and maintained between 9 and 10 by the dropwise addition of 2 M NaOH solution if necessary.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers and wash the aqueous layer with DCM (2 x 20 mL) to remove any unreacted isobutyryl chloride and other organic impurities.
-
Acidification: Cool the aqueous layer in an ice-water bath and acidify to pH 1-2 with concentrated HCl. A white precipitate of this compound should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Analytical Methods for Purity Assessment
Ensuring the purity of your final product is crucial. The following analytical techniques are recommended for the characterization and purity determination of this compound.
| Analytical Technique | Purpose | Typical Parameters |
| Reverse-Phase HPLC (RP-HPLC) | To determine the purity of the final product and quantify impurities. [10] | Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA. Detection: UV at 210 nm. |
| Chiral HPLC | To determine the enantiomeric purity and quantify the amount of D-N-Isobutyrylcysteine. [11][12] | Column: Chiral stationary phase (e.g., cellulose or amylose-based). Mobile Phase: Isocratic mixture of hexane and isopropanol. Detection: UV at 210 nm. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the desired product and identify unknown impurities. [13] | Coupled with HPLC (LC-MS) for online separation and identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the final product and identify byproducts by their characteristic chemical shifts. | ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). |
References
- Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312.
- Han, Y., & Barany, G. (1997). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. The Journal of Peptide Research, 49(4), 318-327.
- Abboud, S. A., & Aucagne, V. (2018). An optimized protocol for the synthesis of N-2-hydroxybenzyl-cysteine peptide crypto-thioesters. Organic & Biomolecular Chemistry, 16(33), 6073–6082.
- Joszai, I., et al. (2025). Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. EJNMMI Radiopharmacy and Chemistry, 10(1), 1.
- Joszai, I., et al. (2025). Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. PubMed.
- Chen, Y., et al. (2020). Identification of Lysine Isobutyrylation as A New Histone Modification Mark. Molecular & Cellular Proteomics, 19(7), 1176-1187.
- Fuji, N., et al. (1995). Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin. Chemical & Pharmaceutical Bulletin, 43(9), 1484-1488.
- Brown, H. C. (1941). The Reactions of Aliphatic Acid Chlorides. Chemical Reviews, 28(2), 267-304.
- Linder, M. E., & Deschenes, R. J. (2007). Mechanisms and functions of protein S-acylation. Nature Reviews Molecular Cell Biology, 8(1), 74–84.
- Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363.
- Rondel, C., et al. (2016). Schotten-Baumann reaction to produce cocoyl glycine.
- Chamberlain, C. M., & Tona, A. (2018). The Physiology of Protein S-acylation. Physiological Reviews, 98(3), 1545–1581.
- Thinon, E., et al. (2016). Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome. Scientific Reports, 6, 37533.
- Anderson, K. A., et al. (2024). Cysteine S-acetylation is a post-translational modification involved in metabolic regulation.
- Lauterwasser, E. M., & Kulkarni, S. S. (2000). S-acylation of cysteine by O-acetylsalicylic anhydride: a possible mechanism for aspirin hypersensitivity?. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 823–831.
-
Organic Syntheses. (n.d.). Isobutyryl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
- Mobli, M., et al. (2011). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Peptides, 32(8), 1649–1655.
- Abboud, S. A., & Aucagne, V. (2018). An optimized protocol for the synthesis of N-2-hydroxybenzyl-cysteine peptide crypto-thioesters. Organic & Biomolecular Chemistry, 16(33), 6073–6082.
- Mormann, W., et al. (2008). Reactions of N-acetylcysteine adducts of aromatic (di)isocyanates with functional groups of organic molecules. EXCLI Journal, 7, 1-14.
- Chen, Y., et al. (2020). Identification of lysine isobutyrylation as a new histone modification mark. Molecular & Cellular Proteomics, 19(7), 1176–1187.
- Hainer, S. J., et al. (2019). An optimized protocol for rapid, sensitive and robust on-bead ChIP-seq from primary cells.
- Chen, Y., et al. (2020). Identification of lysine isobutyrylation as a new histone modification mark. Nucleic Acids Research, 48(22), 12613-12626.
- Čejka, J., et al. (2001). Acylation of toluene with isobutyryl chloride.
- Singh, J., & Paul, S. (2011). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis (pp. 380-383). Cambridge University Press.
- Unknown. (2010). Hydrolysis of Acid Chlorides. Retrieved from a university chemistry course notes.
- Wan, L. J., et al. (2005). Ion strength and pH sensitive phase transition of N-isobutyryl-L-(D)-cysteine monolayers on Au(111) surfaces. The Journal of Physical Chemistry B, 109(36), 17166–17171.
-
BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
- Unknown. (2021). An Optimized Protocol for Enzymatic Hypothiocyanous Acid Synthesis. MDPI.
- L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction.
- Abboud, S. A., & Aucagne, V. (2018). An optimized protocol for the synthesis of N -2-hydroxybenzyl-cysteine peptide crypto-thioesters.
- Reddit. (2023). Gabriel synthesis troubleshooting. r/Chempros.
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- 9. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-Isobutyrylcysteine Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of N-Isobutyrylcysteine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you with the expertise to anticipate and resolve common analytical challenges, ensuring the integrity and accuracy of your results.
Introduction to this compound Analysis
This compound (NIBC) is a chiral thiol compound with a molecular formula of C7H13NO3S and a molecular weight of 191.25 g/mol .[1] It is often used as a derivatizing agent in the analysis of amino acids. As a cysteine derivative, its analysis by liquid chromatography-mass spectrometry (LC-MS) can be susceptible to specific interferences related to its sulfhydryl group and overall chemical properties. This guide will address these potential issues head-on, providing both the "how" and the "why" for each troubleshooting step.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the LC-MS analysis of this compound in a question-and-answer format.
Issue 1: Poor Signal Intensity or Complete Signal Loss
Question: I am observing a very low or no signal for my this compound analyte. What are the potential causes and how can I troubleshoot this?
Answer: Poor signal intensity is a common and frustrating issue in mass spectrometry.[2] For a molecule like this compound, the causes can be multifaceted, often revolving around ionization inefficiency and matrix effects.
Probable Causes & Troubleshooting Workflow:
-
Ion Suppression (Matrix Effects): This is the most prevalent cause of poor signal in complex matrices like plasma or urine.[3][4][5][6][7][8][9] Co-eluting endogenous compounds from your sample can compete with this compound for ionization, thereby suppressing its signal.[6]
-
Step-by-Step Protocol to Diagnose and Mitigate Ion Suppression:
-
Post-Column Infusion (PCI) Experiment: This is a definitive way to identify regions of ion suppression in your chromatogram.
-
Continuously infuse a standard solution of this compound post-column while injecting a blank matrix extract.
-
A dip in the baseline signal of your analyte at specific retention times indicates the presence of co-eluting, suppressing agents.
-
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.[4]
-
Solid-Phase Extraction (SPE): This is highly effective for cleaning up complex samples. Develop a specific SPE protocol tailored to the properties of this compound.
-
Protein Precipitation (PPT): A simpler but potentially less clean method. If using PPT, ensure complete precipitation and centrifugation to remove proteins.
-
Liquid-Liquid Extraction (LLE): Can be effective for isolating analytes of interest from interfering substances.
-
-
Optimize Chromatography: Enhance the separation of this compound from matrix interferences.[4][5]
-
Gradient Modification: Adjust the mobile phase gradient to better resolve the analyte from the suppression zones identified in your PCI experiment.
-
Column Chemistry: Consider a different column chemistry (e.g., HILIC if your analyte is polar) to alter selectivity.
-
Flow Rate Reduction: Lowering the flow rate can sometimes reduce ion suppression.[5]
-
-
-
-
Poor Ionization of this compound: Cysteine and its derivatives can be challenging to ionize efficiently.[10]
-
Troubleshooting Steps:
-
Optimize Ion Source Parameters:
-
Ionization Mode: Experiment with both positive and negative electrospray ionization (ESI). While positive mode is common, the carboxylic acid group on this compound might ionize well in negative mode. Switching to Atmospheric Pressure Chemical Ionization (APCI) can also be a solution as it is sometimes less prone to matrix effects.[6][11]
-
Source Settings: Systematically optimize source temperature, gas flows (nebulizer and drying gas), and capillary voltage.[12]
-
-
Mobile Phase Additives:
-
Acidifiers: For positive ESI, ensure your mobile phase contains an appropriate amount of an acid like formic acid (typically 0.1%) to promote protonation.
-
Basifiers: For negative ESI, a small amount of a basic additive like ammonium hydroxide may improve deprotonation.
-
-
-
-
Analyte Adsorption and Metal Chelation: The sulfhydryl group in this compound can interact with metal surfaces in the LC system, leading to peak tailing and signal loss.[10]
-
Solutions:
-
Use Metal-Free or PEEK Tubing and Fittings: Minimize the contact of your analyte with stainless steel components.
-
Column Choice: Employ a column with a metal-free hardware design.[10]
-
System Passivation: Passivate your LC system with a suitable agent to reduce active sites.
-
-
Workflow Diagram for Troubleshooting Poor Signal Intensity:
Caption: Troubleshooting workflow for poor this compound signal.
Issue 2: Unexpected or Additional Peaks in the Chromatogram
Question: I am seeing unexpected peaks in my chromatogram that are interfering with the quantification of this compound. What could these be?
Answer: The presence of unexpected peaks can arise from several sources, including in-source phenomena, sample degradation, or isobaric interferences.
Probable Causes & Troubleshooting Steps:
-
In-Source Fragmentation/Decomposition: Thiol-containing molecules can be susceptible to decomposition within the hot ion source of the mass spectrometer, leading to fragment ions that may be detected as separate peaks if they have the same m/z as the analyte of interest.[11]
-
How to Investigate:
-
Vary Source Temperature: Gradually decrease the ion source temperature and observe if the intensity of the interfering peak decreases.[12]
-
Adjust Cone/Fragmentor Voltage: Lowering the cone or fragmentor voltage can reduce the energy in the source and minimize in-source fragmentation.[12]
-
Change Ionization Technique: As mentioned, APCI can sometimes be a "softer" ionization technique for certain compounds compared to ESI, potentially reducing in-source decomposition.[11]
-
-
-
Isobaric Interference: This occurs when another compound in the sample has the same nominal mass as this compound and produces a fragment ion with the same m/z as the one being monitored.[13]
-
Solutions:
-
Improve Chromatographic Resolution: The most effective way to deal with isobaric interference is to separate the interfering compound from your analyte chromatographically.[13] This may require adjusting the gradient, changing the column, or using a longer column.
-
Select a More Specific MRM Transition: If possible, find a different, more unique precursor-product ion transition for this compound that is not shared by the interfering compound.
-
-
-
Sample Degradation: this compound, like other cysteine derivatives, can undergo oxidation to form disulfides, especially during sample storage and preparation.
-
Preventative Measures:
-
Sample Handling: Keep samples cold and protected from light. Process them as quickly as possible.
-
Use of Reducing Agents: In some cases, the addition of a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) during sample preparation can help maintain the reduced form of the analyte.[14]
-
Derivatization: To stabilize the free thiol group, consider derivatization with an alkylating agent like N-ethylmaleimide or iodoacetamide, though be aware of potential side reactions.[15]
-
-
Data Summary: Potential Interferences for this compound
| Interference Type | Potential Source | Key Diagnostic Approach | Mitigation Strategy |
| Ion Suppression | Co-eluting matrix components | Post-column infusion | Improved sample preparation, chromatographic optimization |
| In-Source Fragmentation | High ion source temperature/voltage | Varying source parameters | Lower source temperature/voltage, switch to APCI |
| Isobaric Interference | Metabolites, other sample components | High-resolution MS, chromatography | Improved chromatographic separation, select unique MRM |
| Oxidative Degradation | Sample handling and storage | Analysis of aged samples | Proper sample storage, use of reducing agents |
Frequently Asked Questions (FAQs)
Q1: What are the optimal initial LC-MS parameters for this compound analysis?
A1: While optimal conditions are always method-dependent, a good starting point would be:
-
Column: A C18 reversed-phase column is a standard choice.
-
Mobile Phase: Water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions: These would need to be determined by infusing a standard of this compound and performing a product ion scan on the protonated molecule [M+H]+.
Q2: How can I confirm that a peak is indeed this compound and not an interference?
A2: The gold standard is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS will have nearly identical chemical properties and retention time but a different mass, allowing for confident identification and accurate quantification even in the presence of interferences. If a SIL-IS is not available, spiking the sample with a known concentration of a certified this compound standard and observing a proportional increase in the peak of interest can provide a degree of confirmation.
Q3: Can the pH of my mobile phase affect the analysis of this compound?
A3: Absolutely. The pH of the mobile phase will influence the ionization state of this compound's carboxylic acid and amino groups, which in turn affects its retention on a reversed-phase column and its ionization efficiency in the mass spectrometer. A low pH (e.g., with formic acid) is generally preferred for positive mode ESI as it promotes protonation. The pH can also influence the structure of self-assembled monolayers of N-isobutyryl-cysteine on gold surfaces, indicating its sensitivity to pH changes.[16]
Q4: What is the best way to prepare a calibration curve for this compound in a complex matrix like plasma?
A4: The most accurate approach is to use a matrix-matched calibration curve. This involves spiking known concentrations of this compound into a blank matrix (plasma from a source known to be free of the analyte) and subjecting these standards to the same extraction procedure as your unknown samples. This method helps to compensate for any matrix effects and extraction recovery issues.[17]
Logical Relationship Diagram: Key Factors in this compound Analysis
Caption: Interrelated factors affecting the quality of this compound analysis.
References
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters. Retrieved January 12, 2026, from [Link]
-
Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbio. Retrieved January 12, 2026, from [Link]
- Stahnke, H. (2004). Ion Suppression: A Major Concern in Mass Spectrometry.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 130211, this compound. Retrieved January 12, 2026, from [Link]
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
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How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. Retrieved January 12, 2026, from [Link]
- Shoup, R., et al. (2019). Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS.
- Liu, Y., et al. (2010). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 573-578.
- Li, W., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved January 12, 2026, from [Link]
- Vrkic, A. K., et al. (2004). A Mass Spectrometric and Ab Initio Study of the Pathways for Dehydration of Simple Glycine and Cysteine-containing Peptide [M + H]+ Ions. Journal of the American Society for Mass Spectrometry, 15(6), 842-853.
- Johannessen, J. N., et al. (1991). Determination of N-acetylcysteine in human plasma by gas chromatography-mass spectrometry.
- Zhang, G., et al. (2017). Matrix Effects and Application of Matrix Effect Factor.
- Chemos GmbH & Co.KG. (2023).
- Trufelli, H., et al. (2011). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. Mass Spectrometry Reviews, 30(3), 491-509.
- Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 1125, 269-284.
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Cysteine analysis tips for LCMS - Tips & Suggestions. (2020, April 14). MicroSolv. Retrieved January 12, 2026, from [Link]
-
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023, July 2). LinkedIn. Retrieved January 12, 2026, from [Link]
- Kumar, P., et al. (2017). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine.
- Zhang, H., et al. (2010). Ion strength and pH sensitive phase transition of N-isobutyryl-L-(D)-cysteine monolayers on Au(111) surfaces. Langmuir, 26(10), 7343-7348.
-
Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. Retrieved January 12, 2026, from [Link]
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A Guide To Troubleshooting Mass Spectrometry. (2021, January 4). GenTech Scientific. Retrieved January 12, 2026, from [Link]
-
Unusual fragmentation of derivatized cysteine-containing peptides. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
- Miller, T. H., et al. (2009). Quantitative interference by cysteine and N-acetylcysteine metabolites during the LC-MS/MS bioanalysis of a small molecule. Bioanalysis, 1(5), 959-971.
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. Retrieved January 12, 2026, from [Link]
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Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018, November 29). Agilent. Retrieved January 12, 2026, from [Link]
- C-S, H., et al. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of Mass Spectrometry, 42(1), 98-108.
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Interference Testing and Mitigation in LC-MS/MS Assays. (2017, August 1). myadlm.org. Retrieved January 12, 2026, from [Link]
- Tong, X., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid Communications in Mass Spectrometry, 22(13), 2021-2028.
-
How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (2013, June 14). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
- Plaza-Bolanos, P., et al. (2010). Limitations of electrospray ionization in the analysis of a heterogeneous mixture of naturally occurring hydrophilic and hydrophobic compounds. Rapid Communications in Mass Spectrometry, 24(21), 3123-3129.
-
N acetylcysteine forced degradation study. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay. (2023, January 15). NIH. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12035, N-Acetyl-L-Cysteine. Retrieved January 12, 2026, from [Link]
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Instability of OPA-derivatized amino acids and mitigation strategies
Welcome to the technical support center for o-phthaldialdehyde (OPA) derivatization of amino acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the instability of OPA-derivatized amino acids and to provide effective mitigation strategies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of OPA-amino acid derivatives.
Q1: Why are my OPA-derivatized amino acid peaks inconsistent or disappearing over time?
A1: The primary reason for inconsistent or disappearing peaks is the inherent instability of the isoindole derivatives formed during the OPA reaction. These derivatives, while highly fluorescent and UV-active, are susceptible to degradation.[1][2][3][4] This instability is a known drawback of the OPA method. The degradation can occur through hydrolysis in the aqueous solution or by an attack from excess OPA reagent.[4]
Several factors can exacerbate this instability:
-
Reaction Time: The derivatization reaction is rapid, often completing within a minute.[1][3] However, allowing the reaction to proceed for too long can lead to the degradation of certain derivatives, such as those of glycine and lysine.[5]
-
Reagent Composition: The molar ratio of OPA to the thiol reagent is critical. An excess of OPA can lead to unwanted side reactions and degradation of the derivatives.[1][4]
-
pH: The reaction is typically carried out at an alkaline pH (e.g., 9.9-10.4) to facilitate the reaction with primary amines.[1][2] However, this alkaline environment can also contribute to the instability of the derivatives.
-
Amino Acid Structure: Certain amino acids, like glycine, lysine, and histidine, form less stable OPA derivatives.[4][5]
Q2: I'm not detecting proline or other secondary amines. Is something wrong with my OPA reagent?
A2: No, this is an expected limitation of the OPA chemistry. OPA, in the presence of a thiol, specifically reacts with primary amines to form the detectable isoindole product.[1][3] Secondary amines, such as proline and hydroxyproline, do not react under these standard conditions and will therefore be undetected.[1] To analyze secondary amines, a two-step derivatization protocol is often employed, using a reagent like 9-fluorenylmethyl chloroformate (FMOC) for the secondary amines.[6]
Q3: My baseline is noisy and I see many non-amino acid peaks. What could be the cause?
A3: A noisy baseline and extraneous peaks can stem from several sources related to the OPA reagent and its reaction:
-
Reagent Degradation: The OPA reagent itself can be unstable, especially when exposed to light and air.[3] It's recommended to use freshly prepared reagent for best results.[1]
-
Side Reactions: Excess OPA can lead to various side reactions, producing interfering peaks.[1] Optimizing the OPA-to-sample ratio is crucial to minimize this.[1]
-
Sample Matrix Effects: Components in your sample matrix might react with the OPA reagent, leading to unexpected peaks. Running a blank injection of your OPA reagent and a derivatized blank sample can help identify these interferences.[1]
Q4: What is the purpose of the thiol reagent (e.g., 2-mercaptoethanol) in the OPA reaction?
A4: The thiol reagent is essential for the formation of the stable, fluorescent isoindole derivative. OPA reacts with the primary amine of the amino acid and the thiol to form a 1-alkylthio-2-alkyl-substituted isoindole. This structure is responsible for the fluorescence and UV absorbance that allows for sensitive detection.
Below is a diagram illustrating the OPA derivatization reaction.
Caption: OPA Derivatization Reaction
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during OPA derivatization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal for all amino acids | 1. Degraded OPA reagent. | 1. Prepare fresh OPA reagent daily. Store in a dark, airtight container at 4°C for short-term storage or -20°C for longer stability.[1][3] |
| 2. Incorrect pH of the reaction buffer. | 2. Ensure the borate buffer is at the optimal pH, typically between 9.5 and 10.5.[2][3] | |
| 3. Incomplete derivatization. | 3. Ensure thorough mixing of the sample and reagent. A brief vortex is recommended.[1] | |
| Peak tailing | 1. Suboptimal mobile phase pH. | 1. Adjust the mobile phase pH. For example, a pH of 5.8 has been shown to improve the separation of histidine and serine derivatives.[5] |
| 2. Column degradation. | 2. Use a guard column and ensure proper sample cleanup to protect the analytical column. | |
| Poor peak resolution | 1. Inefficient chromatography. | 1. Optimize the gradient elution profile. |
| 2. Suboptimal derivatization conditions. | 2. Adding a small amount of acid (e.g., 5% acetic acid) after the derivatization reaction can terminate the reaction and improve resolution.[1] | |
| Unstable derivatives (decreasing peak area over time) | 1. Inherent instability of certain derivatives (e.g., Gly, Lys). | 1. Automate the derivatization and injection process to ensure a consistent and short reaction time before analysis.[5] |
| 2. Choice of thiol reagent. | 2. Consider using 3-mercaptopropionic acid (MPA) instead of 2-mercaptoethanol (MCE), as MPA can form more stable derivatives.[6] | |
| 3. Suboptimal reagent-to-sample ratio. | 3. An optimized 1:1 volumetric ratio of OPA reagent to amino acid sample has been shown to improve resolution and minimize tailing.[1] |
Section 3: Mitigation Strategies for Derivative Instability
Here we delve deeper into proactive strategies to enhance the stability and reproducibility of your OPA-amino acid analysis.
Strategy 1: Optimization of the Thiol Reagent
The choice of the thiol reagent significantly impacts the stability of the resulting isoindole derivatives. While 2-mercaptoethanol (MCE) is commonly used, other thiols can offer improved stability.
| Thiol Reagent | Advantages | Disadvantages |
| 2-Mercaptoethanol (MCE) | - Widely used and well-documented. | - Forms less stable derivatives with some amino acids.[2] |
| 3-Mercaptopropionic Acid (MPA) | - Forms more stable and hydrophobic derivatives, enhancing separation in RP-HPLC.[6] | - May alter the elution order of derivatives compared to MCE. |
| Ethanethiol (ET) | - Can produce derivatives with high signal response.[2] | - The stability of OPA-ET derivatives can vary.[2] |
| Dithiothreitol (DTT) | - A strong reducing agent.[7] | - Can have different effects on protein folding and transport compared to MCE.[8] |
Recommendation: For applications requiring high stability, consider substituting MCE with MPA.[6]
Strategy 2: Precise Control of Reaction Time and Termination
Due to the rapid formation and subsequent degradation of OPA derivatives, controlling the reaction time is paramount.
Caption: Controlled Reaction Workflow
Experimental Protocol: Automated Pre-column Derivatization
This protocol is adapted for an autosampler with programming capabilities.[5]
-
Wash Needle: Thoroughly wash the autosampler needle.
-
Aspirate Reagents: Draw the OPA reagent and the amino acid sample into the needle, separated by an air gap.
-
Dispense and Mix: Eject the contents into a reaction vial. Mix by bubbling air.
-
Incubate: Allow the reaction to proceed for a precisely controlled time (e.g., 30 seconds).[5]
-
Inject: Draw the derivatized sample and inject it onto the HPLC column.
Strategy 3: Reagent Preparation and Storage
The stability of the OPA reagent itself is a critical factor.
Protocol: OPA Reagent Preparation
-
Dissolve 70 mg of OPA in 1 mL of methanol.
-
Add this solution to 95 mL of a pH 10.5 buffer (e.g., 25 g/L boric acid).
-
Add 0.2% 2-mercaptoethanol.
-
Purge the solution with nitrogen and store it in a dark, sealed container.[3]
Storage Recommendations:
-
Short-term (1-2 weeks): Store at 4°C.[3]
-
Long-term: For improved stability, consider storing the reagent at -20°C under neutral pH conditions.[1]
Section 4: Advanced Topic - Secondary Amine Analysis
As previously mentioned, OPA does not react with secondary amines. For comprehensive amino acid profiling, a dual-derivatization approach is necessary.
Caption: Dual Derivatization Strategy
By incorporating a second derivatization step with a reagent like FMOC, which targets secondary amines, a complete amino acid profile can be achieved.[6]
References
-
An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. (n.d.). Diva-portal.org. [Link]
-
Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. (2018). Journal of Chromatographic Science, Oxford Academic. [Link]
-
OPA, amine detection reagent. (n.d.). Interchim. [Link]
-
Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. (2001). ResearchGate. [Link]
-
In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (2022). Metabolites. [Link]
-
Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties. (1993). PubMed. [Link]
-
Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters with Three-Dimensional Fluorometric Scans for HPLC Method. (2021). Digital Commons @ Andrews University. [Link]
-
Why Use DTT vs. β-Mercaptoethanol in Protein Extraction?. (2025). Patsnap Synapse. [Link]
-
Mercaptoethanol and dithiothreitol decrease the difference of electrochemical proton potentials across the yeast plasma and vacuolar membranes and activate their H(+)-ATPases. (1992). PubMed. [Link]
-
What are "primary amino acids and secondary amino acids"? Context: analysis of amino acid content using reversed-phase HPLC. (2017). Biology Stack Exchange. [Link]
-
Which one is better to use for DNA extraction, 2-Mercaptoethanol or Dithiothreitol (DTT)?. (2013). ResearchGate. [Link]
-
Why is it necessary to quench the reaction in pre-column amino acid derivatization with OPA in HPLC. Quenching?. (2015). ResearchGate. [Link]
-
The differential effects of dithiothreitol and 2-mercaptoethanol on the secretion of partially and completely assembled immunoglobulins suggest that thiol-mediated retention does not take place in or beyond the Golgi. (1995). The EMBO Journal. [Link]
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Technical Support Center: Enhancing Fluorescence Detection of N-Isobutyrylcysteine Derivatives
Welcome to the Technical Support Center for the fluorescence detection of N-Isobutyrylcysteine (NIBC) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established principles of fluorescence chemistry and extensive field experience to ensure the success of your experiments.
Troubleshooting Guide: From Weak Signals to High Background
This section addresses common problems encountered during the fluorescent labeling and detection of this compound (NIBC) derivatives. Each issue is presented with potential causes and step-by-step solutions to guide you through the resolution process.
Issue 1: Weak or No Fluorescence Signal
A diminished or absent signal is one of the most frequent challenges. This can often be traced back to the labeling reaction, the stability of the components, or the detection settings.
Potential Causes & Solutions
-
Inefficient Thiol Labeling: The thiol group of NIBC is the reactive handle for many fluorescent probes. Incomplete reaction leads to a low degree of labeling (DOL).
-
pH of Reaction Buffer: The reaction of maleimide-based dyes with thiols is highly pH-dependent. At pH values below 6.5, the reaction is slow, while at pH values above 7.5, the maleimide group can hydrolyze or react with primary amines.[1] The optimal pH range for thiol-maleimide conjugation is 6.5-7.5.[1]
-
Solution: Prepare your reaction buffer (e.g., phosphate buffer) fresh and verify the pH immediately before starting the conjugation. A common starting point is a 20 mM sodium phosphate buffer with 150 mM NaCl at pH 7.2.[1]
-
-
Oxidation of NIBC: The thiol group of cysteine derivatives is susceptible to oxidation, forming disulfide bonds that are unreactive with maleimide probes.[1]
-
Solution: Consider a mild reduction step prior to labeling. TCEP (Tris(2-carboxyethyl)phosphine) is a good choice as it is odorless and does not need to be removed before the labeling reaction.[2] Alternatively, DTT (dithiothreitol) can be used, but it must be removed by dialysis or gel filtration before adding the maleimide dye.[2][3] To prevent re-oxidation, you can add EDTA to the buffer to chelate metal ions that can catalyze oxidation.[1]
-
-
Dye Concentration and Molar Ratio: An insufficient amount of the fluorescent probe will result in incomplete labeling.
-
Solution: Start with a 10:1 to 25-fold molar excess of the dye to the NIBC derivative.[1][3] The optimal ratio may need to be determined empirically.[2] Prepare a stock solution of the dye in an anhydrous solvent like DMSO or DMF at a concentration of 10 mg/mL or 10 mM.[2][3][4] Ensure the final concentration of the organic solvent in the reaction mixture is less than 10%.[3]
-
-
-
Photobleaching of the Fluorophore: Fluorophores can be irreversibly damaged by exposure to light, a phenomenon known as photobleaching.[5][6] Fluorescein and its derivatives are particularly susceptible to this.[5][7][8]
-
Solution: Minimize light exposure of your labeled samples and dye stock solutions by using amber vials and storing them in the dark.[3][4] During fluorescence measurements, use the lowest possible excitation intensity and shortest exposure time that still provides a detectable signal. The use of antifade reagents in your mounting medium can also significantly reduce photobleaching.[6][9]
-
-
Incorrect Instrument Settings: The settings on your fluorometer, plate reader, or microscope must match the spectral properties of your chosen dye.
-
Solution: Verify the excitation and emission wavelengths for your specific fluorophore. For fluorescein-5-maleimide, the excitation maximum is around 494 nm and the emission maximum is around 519 nm.[10] Ensure you are using the correct filter sets and that the detector gain is set appropriately.[11][12]
-
Issue 2: High Background Fluorescence
High background can mask your specific signal, leading to a poor signal-to-noise ratio. The sources of background fluorescence can be diverse, ranging from unbound dye to autofluorescence from your sample or reagents.[13]
Potential Causes & Solutions
-
Excess Unbound Fluorescent Probe: The most common cause of high background is residual, unreacted dye in the sample.
-
Autofluorescence: Biological samples often contain endogenous molecules that fluoresce naturally, such as NADH, flavins, and collagen.[14][15] Cell culture media components like phenol red and riboflavin can also contribute to background.[14][16]
-
Solution: When working with biological samples, include an unstained control to assess the level of autofluorescence.[17] If autofluorescence is problematic in your detection channel, consider switching to a fluorophore with a longer excitation and emission wavelength (e.g., a red or near-infrared dye). For live-cell imaging, use a phenol red-free medium.[16]
-
-
Non-Specific Binding of the Probe: The fluorescent probe may bind non-specifically to other components in your sample.
-
Contaminated Reagents or Labware: Solvents, buffers, and even plastic labware can be sources of fluorescent contaminants.[13][14]
Issue 3: Poor Chromatographic Resolution or Peak Shape (HPLC-Based Detection)
For quantitative analysis using HPLC with fluorescence detection, poor peak shape can compromise your results.
Potential Causes & Solutions
-
Peak Tailing or Broadening: This can be caused by interactions of the analyte with the stationary phase or issues with the mobile phase.[19][20]
-
Solution: Ensure your sample is dissolved in a solvent compatible with the mobile phase. Adjusting the pH of the mobile phase can help ensure that the NIBC derivative is in a single ionic state. Also, check for column degradation, which may require column replacement.[20]
-
-
Baseline Noise or Drift: A noisy or drifting baseline can be due to contaminated solvents, detector instability, or temperature fluctuations.[19][21]
-
Pressure Fluctuations: Inconsistent pressure can lead to retention time shifts and an unstable baseline.[19]
Frequently Asked Questions (FAQs)
Q1: Which type of fluorescent dye is best for labeling NIBC?
A1: The choice of dye depends on your application. For general detection, maleimide derivatives of common fluorophores like fluorescein (e.g., Fluorescein-5-maleimide) are widely used due to their specific reactivity with the thiol group of NIBC.[1][10] The maleimide group reacts with thiols at a neutral pH to form a stable thioether bond.[1] For applications where autofluorescence is a concern, consider dyes that excite and emit at longer wavelengths (red or near-infrared).
Q2: How can I confirm that my NIBC derivative has been successfully labeled?
A2: You can use a spectrophotometer to measure the absorbance of the dye and the NIBC derivative (if it has a chromophore). The degree of labeling (DOL) can be calculated from these measurements. Alternatively, you can use analytical techniques like HPLC or mass spectrometry to separate the labeled product from the unlabeled starting material and free dye.
Q3: What is the optimal reaction time and temperature for the labeling reaction?
A3: A typical reaction time is 2 hours at room temperature or overnight at 4°C.[1] It's advisable to monitor the reaction progress using an analytical technique like TLC or HPLC to determine the optimal time for your specific derivative and probe.
Q4: My NIBC derivative is part of a larger molecule (e.g., a peptide). How does this affect the labeling strategy?
A4: If the NIBC is at the N-terminus of a peptide, the labeling strategy remains similar. However, if there are other cysteine residues in the peptide, they will also be labeled. For site-specific labeling of an N-terminal cysteine, specialized chemistries may be required.[22] If your protein of interest does not have a free cysteine, you may need to introduce one through site-directed mutagenesis or by reducing existing disulfide bonds.[2]
Q5: How should I store my fluorescently labeled NIBC derivatives?
A5: Store the labeled product protected from light at 4°C for short-term storage (up to a month). For long-term storage, it is best to store it in single-use aliquots at -20°C.[1] Avoid repeated freeze-thaw cycles.
Experimental Protocols & Data
Protocol: Fluorescent Labeling of NIBC with Fluorescein-5-Maleimide
This protocol provides a general guideline for labeling NIBC with a maleimide-functionalized dye. Optimization may be required for your specific application.
-
Prepare NIBC Solution: Dissolve the this compound derivative in a suitable reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2) to a final concentration of 1-5 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve Fluorescein-5-maleimide in anhydrous DMSO to a concentration of 10 mg/mL.[3]
-
Conjugation Reaction: Add a 10- to 25-fold molar excess of the dissolved dye to the NIBC solution.[1] Ensure the final DMSO concentration does not exceed 10% of the total reaction volume.[3]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
Purification: Remove the unreacted dye by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[3][4]
Data Presentation: Common Fluorophores for Thiol Labeling
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability |
| Fluorescein-5-Maleimide | ~494 | ~519 | High | Low |
| Rhodamine B Maleimide | ~542 | ~573 | High | Moderate |
| Alexa Fluor™ 488 C5 Maleimide | ~495 | ~519 | Very High | High |
| Alexa Fluor™ 647 C2 Maleimide | ~650 | ~668 | Moderate | Very High |
Note: Spectral properties can vary slightly depending on the solvent and conjugation state.
Visualizations
Experimental Workflow: NIBC Labeling and Purification
Caption: Workflow for fluorescent labeling of NIBC derivatives.
Troubleshooting Logic: Low Fluorescence Signal
Caption: Troubleshooting flowchart for low fluorescence signals.
References
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Lu, S. C. (2013). Glutathione synthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3143-3153. [Link]
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Cai, J., Chen, Y., Seth, S., Furukawa, S., Compans, R. W., & Jones, D. P. (2003). Inhibition of influenza infection by glutathione. Free Radical Biology and Medicine, 34(7), 928-936. [Link]
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Chen, Y., Zhu, Q., & Yang, Y. (2010). Fluorescent and colorimetric probes for detection of thiols. Chemical Society Reviews, 39(6), 2106-2122. [Link]
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Zheng, J., Shen, Y., Chen, L., Liu, H., & He, Y. (2011). A Highly Selective Fluorescent Probe for Thiol Bioimaging. Organic Letters, 13(20), 5564–5567. [Link]
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Grimm, J. B., Tkachuk, A. N., & Lavis, L. D. (2017). Optimizing multifunctional fluorescent ligands for intracellular labeling. bioRxiv. [Link]
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Grimm, J. B., Tkachuk, A. N., & Lavis, L. D. (2017). Optimizing multifunctional fluorescent ligands for intracellular labeling. Nature Chemical Biology, 13(10), 1116–1123. [Link]
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Islam, M. Z., Noori, A., & Paul, S. C. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(3), 1092. [Link]
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Aiforia. (2023). A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. Aiforia. [Link]
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Visikol. (2022). Challenges with Background Fluorescence. Visikol. [Link]
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Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588–2600. [Link]
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Pimpole, S., & Dar, S. (2019). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Molecules, 24(21), 3986. [Link]
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FluoroFinder. (n.d.). Amplification and Background Reduction Techniques. FluoroFinder. [Link]
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Evident Scientific. (n.d.). Photobleaching. Evident Scientific. [Link]
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ResearchGate. (2021). What are the different rates of photobleaching for fluorescein vs rhodamines vs coumarins? ResearchGate. [Link]
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Gahl, L., & Sahl, S. J. (2020). Fluorescent labeling strategies for molecular bioimaging. Molecular Biology of the Cell, 31(25), 2747–2757. [Link]
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Ojida, A., & Hamachi, I. (2011). Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology. Molecules, 16(9), 7483–7501. [Link]
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Widengren, J., & Rigler, R. (1996). Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy. Bioimaging, 4(3), 149-157. [Link]
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Journal of Pharmaceutical and Applied Chemistry. (2022). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Journal of Pharmaceutical and Applied Chemistry, 8(2), 1-10. [Link]
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ibidi. (n.d.). Background Fluorescence - FAQ. ibidi. [Link]
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Sharp, B. (2023). Troubleshooting Common HPLC Issues. Labcompare. [Link]
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G-M-I, Inc. (2023). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. G-M-I, Inc.[Link]
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Di Domenico, F., Tramutola, A., & Butterfield, D. A. (2010). Serial Protein Labeling With Infrared Maleimide Dyes to Identify Cysteine Modifications. Journal of Neuroscience Methods, 190(2), 195–201. [Link]
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Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]
-
Wang, W., & Li, X. (2017). N,S-Double Labeling of N-Terminal Cysteines via an Alternative Conjugation Pathway with 2-Cyanobenzothiazole. Organic Letters, 19(18), 4842–4845. [Link]
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Validation & Comparative
A Comparative Guide to Chiral Amino Acid Analysis: N-Isobutyrylcysteine vs. Marfey's Reagent
In the landscape of pharmaceutical development and proteomics, the stereochemistry of amino acids is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. The ability to accurately resolve and quantify amino acid enantiomers is therefore a cornerstone of rigorous analytical science. This guide provides an in-depth comparison of two prominent pre-column derivatization reagents for the chiral analysis of amino acids by High-Performance Liquid Chromatography (HPLC): N-Isobutyrylcysteine (in combination with o-phthaldialdehyde) and Marfey's Reagent. Our focus will be on the underlying chemical principles, practical experimental workflows, and a critical evaluation of their respective performance characteristics, empowering you to make an informed choice for your specific analytical challenges.
The Imperative of Chiral Separation
Enantiomers, non-superimposable mirror images of chiral molecules, often exhibit profoundly different pharmacological and toxicological profiles. For instance, the L-enantiomer of an amino acid might be a potent therapeutic agent, while its D-counterpart could be inactive or even harmful. Consequently, regulatory bodies demand strict control over the enantiomeric purity of chiral drugs. This necessity drives the continuous development and refinement of analytical methods capable of baseline separation and precise quantification of these stereoisomers. The indirect method, involving the derivatization of enantiomers with a chiral agent to form diastereomers, is a widely adopted and robust strategy. These resulting diastereomers possess distinct physicochemical properties, allowing for their separation on conventional achiral stationary phases.[1][2]
This compound/OPA: The Fluorescence Advantage
The use of this compound, typically the L-enantiomer (L-IBLC), in conjunction with o-phthaldialdehyde (OPA), represents a highly sensitive approach for the analysis of primary amino acids.[3][4]
Mechanism of Derivatization
The core of this method lies in a rapid reaction in an alkaline environment, where OPA reacts with the primary amine of an amino acid and the thiol group of N-IBLC to form a highly fluorescent and stable isoindole derivative.[3][4] Because N-IBLC is a single enantiomer, its reaction with a racemic mixture of an amino acid (D- and L-forms) results in the formation of two diastereomeric isoindoles. These diastereomers can then be resolved chromatographically.
Caption: Workflow for chiral amino acid analysis using OPA and this compound.
Experimental Protocol: Automated Pre-column Derivatization with OPA/N-Isobutyryl-L-cysteine
This protocol is designed for an HPLC system equipped with an autosampler capable of programmed pre-column derivatization.
-
Reagent Preparation:
-
0.4 M Borate Buffer (pH 10.4): Dissolve 2.47 g of boric acid in 100 mL of deionized water. Adjust the pH to 10.4 with a 45% (w/v) potassium hydroxide solution.[4]
-
OPA/N-IBLC Derivatization Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer. To this solution, dissolve 50 mg of N-Isobutyryl-L-cysteine. This reagent should be prepared fresh daily and protected from light.[4]
-
-
Sample Preparation:
-
For peptide samples, perform acid hydrolysis (e.g., 6 M HCl) to release the constituent amino acids.[5]
-
Evaporate the acid under a stream of nitrogen and reconstitute the residue in a known volume of deionized water.
-
Dilute the sample as necessary to fall within the linear range of the calibration curve.
-
-
Automated Derivatization and HPLC Analysis:
-
Program the autosampler to mix the sample (or standard) with the OPA/N-IBLC reagent, typically in a 1:1 ratio (e.g., 10 µL of sample and 10 µL of reagent).[4]
-
Allow a reaction time of at least 2 minutes at room temperature before injection.[4]
-
Inject the reaction mixture onto a reversed-phase C18 column.
-
Perform a gradient elution using a mobile phase system such as:
-
Mobile Phase A: 50 mM Sodium Acetate Buffer, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
-
Detect the separated diastereomers using a fluorescence detector.
-
Quantify the D- and L-amino acids by comparing their peak areas to those of known standards.
-
Marfey's Reagent: The Chromophoric Gold Standard
Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), has been a stalwart in chiral amino acid analysis since its introduction in 1984.[6] It is widely used for determining the absolute configuration of amino acids in natural products.[6][7][8]
Mechanism of Derivatization
Marfey's reagent reacts with the primary amino group of amino acids via a nucleophilic aromatic substitution reaction under mild alkaline conditions. The fluorine atom on the dinitrophenyl ring is displaced by the amino group of the analyte. The inherent chirality of the L-alanine amide moiety in the reagent leads to the formation of diastereomers when reacting with a racemic amino acid mixture. These diastereomers exhibit different retention times on a reversed-phase HPLC column.[1][6] A strong chromophore in the reagent allows for sensitive UV detection, typically at 340 nm.[2]
Caption: Workflow for chiral amino acid analysis using Marfey's Reagent.
Experimental Protocol: Derivatization with Marfey's Reagent
This protocol is a generalized procedure based on established methods.
-
Sample Preparation:
-
Hydrolyze peptide samples using 6 M HCl to obtain a mixture of free amino acids.[6]
-
Dry the hydrolysate completely.
-
-
Derivatization:
-
Dissolve the amino acid residue in a small volume of water or buffer.
-
Add 1 M sodium bicarbonate (NaHCO₃) to make the solution alkaline.[6]
-
Add a solution of Marfey's reagent (typically 1% in acetone).[6]
-
Incubate the reaction mixture at 40°C for 1 hour.[6]
-
Quench the reaction by adding 1 M HCl to neutralize the solution.[6]
-
Filter the sample (e.g., through a 0.45 µm filter) prior to HPLC analysis.[6]
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reversed-phase column (C18 is common, but C3 has also been shown to be effective).[6]
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate with trifluoroacetic acid) and an organic modifier like acetonitrile or methanol.[6]
-
Monitor the elution of the diastereomers by UV detection at 340 nm.
-
Identify and quantify the D- and L-amino acid derivatives by comparing their retention times and peak areas with those of derivatized standards. A key advantage is that for most amino acids, the D-amino acid derivatives have longer retention times than their L-counterparts.[2]
-
Head-to-Head Comparison: this compound vs. Marfey's Reagent
| Feature | This compound/OPA | Marfey's Reagent (L-FDAA) |
| Principle | Forms fluorescent diastereomeric isoindoles | Forms UV-active diastereomeric dinitrophenyl derivatives |
| Detection Method | Fluorescence | UV-Visible (typically 340 nm) |
| Sensitivity | Generally higher due to fluorescence detection | Generally lower than fluorescence-based methods[9] |
| Enantioselectivity | Good for a wide range of amino acids | Generally very high[9] |
| Derivatization Speed | Very rapid (minutes) at room temperature[4] | Slower (typically 1 hour) and requires heating (40°C)[6] |
| Stability of Derivatives | Sufficiently stable for analysis[4] | Stable[2] |
| Reagent Peak Interference | Less common as OPA itself is not fluorescent | Can be an issue, with the excess reagent peak potentially co-eluting with and masking certain amino acid derivatives[6] |
| Automation | Highly amenable to automated pre-column derivatization[3][5] | Can be automated, but the heating step adds complexity |
| Primary Application | Quantitative analysis of D- and L-amino acids in various matrices, including pharmaceuticals and biological samples[5] | Determination of absolute configuration of amino acids, particularly in natural product chemistry[6][7] |
Causality and Experimental Choices: A Deeper Dive
-
Choice of Detection: The decision between fluorescence and UV detection is a primary differentiator. For trace-level quantification, the inherent sensitivity of fluorescence detection with the OPA/N-IBLC method is a significant advantage.[4] Marfey's reagent, while less sensitive, provides a robust chromophore that is suitable for applications where concentration is not the limiting factor.[9]
-
Managing Reagent Interference: A known limitation of Marfey's method is the potential for the large, unreacted reagent peak to interfere with the peaks of early-eluting amino acid derivatives.[6] Method development, including adjustments to the gradient or the use of alternative stationary phases like C3, can mitigate this issue.[6] The OPA/N-IBLC method is less prone to this problem as the reagents themselves are not fluorescent, and the fluorescent product is only formed upon reaction with the amino acid.
-
Reaction Conditions and Throughput: The rapid, room-temperature reaction of OPA/N-IBLC is highly conducive to high-throughput analysis, especially when coupled with a modern autosampler. The heating step and longer incubation time required for Marfey's reagent make it a more time-consuming procedure per sample.[4][6]
Conclusion
Both this compound/OPA and Marfey's reagent are powerful and validated tools for the chiral analysis of amino acids. The choice between them is not a matter of one being definitively superior, but rather which is better suited to the specific analytical objective.
This compound/OPA is the method of choice for applications demanding high sensitivity and high throughput . Its rapid derivatization at ambient temperature and the use of fluorescence detection make it ideal for the quantitative analysis of low-level D-amino acid impurities in pharmaceutical formulations or for analyzing amino acids in complex biological matrices.[4][5]
Marfey's Reagent remains the gold standard for the unambiguous determination of absolute configuration , particularly in the structural elucidation of novel peptides and natural products.[6][8] Its high enantioselectivity and the predictable elution order of D- and L-derivatives for many amino acids provide a high degree of confidence in stereochemical assignments.
References
-
Burdine, R. E., et al. (2020). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed. [Link]
-
Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. PubMed. [Link]
-
Prakash, S., et al. (2021). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. [Link]
-
Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. [Link]
-
Unknown Author. A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed. [Link]
-
SciSpace. (2004). (PDF) Marfey's reagent for chiral amino acid analysis: A review. SciSpace. [Link]
-
Unknown Author. The Crucial Role of Chiral Derivatization in Amino Acid Analysis. Unknown Source. [https://www. .com/news/the-crucial-role-of-chiral-derivatization-in-amino-acid-analysis-101.html]([Link]. .com/news/the-crucial-role-of-chiral-derivatization-in-amino-acid-analysis-101.html)
-
Scaloni, A. (2002). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent). Springer Nature Experiments. [Link]
-
Shpigun, O. A., et al. (2005). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]
-
Ploegh, H. L., et al. (2009). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH. [Link]
-
Scaloni, A. (2002). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Springer Nature Experiments. [Link]
-
Schievano, E., et al. (2020). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed Central. [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Semantic Scholar. [Link]
-
El-Hawary, S. S., et al. (2022). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). NIH. [Link]
-
Brückner, H., et al. (1995). Liquid chromatographic determination of D- and L-amino acids by derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. Applications with reference to the analysis of peptidic antibiotics, toxins, drugs and pharmaceutically used amino acids. PubMed. [Link]
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A Comparative Guide to N-Isobutyryl-L-cysteine and N-acetyl-L-cysteine as Chiral Thiols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral thiols, N-Isobutyryl-L-cysteine (NIB) and N-acetyl-L-cysteine (NAC) represent two pivotal molecules derived from the amino acid L-cysteine. While structurally similar, their distinct N-acyl substitutions impart unique physicochemical properties that govern their primary applications. This guide provides an in-depth, objective comparison of NIB and NAC, focusing on their performance as chiral derivatizing agents and their broader roles in scientific research, supported by experimental data and established protocols.
At a Glance: Key Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of NIB and NAC is crucial for selecting the appropriate thiol for a specific application.
| Property | N-Isobutyryl-L-cysteine (NIB) | N-acetyl-L-cysteine (NAC) |
| Molecular Formula | C₇H₁₃NO₃S[1] | C₅H₉NO₃S |
| Molecular Weight | 191.25 g/mol [2] | 163.20 g/mol |
| Appearance | Solid | White crystalline powder |
| Melting Point | 97-101 °C[1] | 106-108 °C |
| Solubility | Soluble in methanol.[3] | Soluble in water and ethanol; insoluble in ether and chloroform. |
| Storage Temperature | 2-8°C[1] | Room temperature |
Core Applications: A Tale of Two Thiols
While both are chiral thiols, NIB and NAC have carved out distinct niches in the scientific realm. NIB is predominantly recognized for its role in analytical chemistry as a chiral derivatizing agent, whereas NAC is widely utilized for its therapeutic and antioxidant properties.
N-Isobutyryl-L-cysteine: The Chiral Derivatizing Specialist
N-Isobutyryl-L-cysteine is a cornerstone in the enantioseparation of amino acids via high-performance liquid chromatography (HPLC).[3] Its primary function is to react with a racemic mixture of amino acids in the presence of o-phthaldialdehyde (OPA) to form diastereomeric isoindolinone derivatives.[3] These diastereomers, unlike the original enantiomers, possess different physicochemical properties, allowing for their separation on a standard achiral stationary phase.[3]
The isobutyryl group's steric hindrance plays a critical role in creating resolvable diastereomers, making NIB a highly effective agent for determining the enantiomeric purity of amino acids in various matrices, including pharmaceutical formulations and bioactive peptides.
Beyond its primary role in chiral derivatization, NIB has also been employed in the synthesis of chiral gold nanoparticles. These nanoparticles exhibit unique chiroptical properties, with the stereochemistry of the adsorbed NIB dictating the nanoparticle's response.[3]
N-acetyl-L-cysteine: The Versatile Antioxidant and Therapeutic Agent
N-acetyl-L-cysteine is a well-established compound with a broad spectrum of applications, primarily centered around its antioxidant and mucolytic properties. As a precursor to the potent intracellular antioxidant glutathione (GSH), NAC plays a crucial role in replenishing GSH stores, thereby protecting cells from oxidative damage. This mechanism underpins its use as an antidote for acetaminophen overdose, where it mitigates liver toxicity.
Furthermore, NAC's ability to break disulfide bonds in mucus makes it an effective mucolytic agent in various respiratory conditions. Its antioxidant and anti-inflammatory effects are also being explored in a range of other clinical contexts.
While its primary applications are therapeutic, NAC also finds use as a chiral building block in asymmetric synthesis and can function as a chiral derivatizing agent for the HPLC analysis of amino acids, creating a direct point of comparison with NIB.
Head-to-Head Comparison: Performance in Overlapping Applications
A direct comparison of NIB and NAC reveals nuances in their performance, particularly in the realms of chiral derivatization and antioxidant activity.
As Chiral Derivatizing Agents: A Matter of Resolution
Both NIB and NAC, in conjunction with OPA, are effective for the chiral derivatization of amino acids for HPLC analysis. The choice between the two often depends on the specific amino acids being analyzed and the desired chromatographic separation.
Antioxidant Properties: Emerging Evidence for NIB's Superiority
While NAC is the established antioxidant, recent research has indicated that derivatives of NIB may possess superior free radical-scavenging capabilities. A study on novel N-isobutyryl-L-cysteine/2-mercaptoethylamine (MEA) conjugates demonstrated that these compounds exhibit free radical-scavenging activities similar to the potent antioxidant Trolox and are consistently superior to NAC. This suggests that the isobutyryl modification may enhance the antioxidant potential of the cysteine backbone.
Experimental Protocols: A Practical Guide
Synthesis of N-acetyl-L-cysteine
The synthesis of NAC is typically achieved through the acetylation of L-cysteine.
Materials:
-
L-cysteine
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
Procedure:
-
L-cysteine is directly acetylated with acetic anhydride.
-
A few drops of concentrated sulfuric acid are added to catalyze the reaction.
-
The reaction produces acetylcysteine and one mole of acetic acid.
-
The crude product can be recrystallized to yield a pure white, crystalline powder.
Chiral Derivatization of Amino Acids using N-Isobutyryl-L-cysteine and OPA
This protocol outlines the general workflow for the enantiomeric analysis of amino acids.
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.4): Dissolve boric acid in deionized water and adjust the pH with potassium hydroxide solution.
-
OPA/NIB Derivatization Reagent: Dissolve o-phthaldialdehyde in methanol, add the borate buffer, and then dissolve N-Isobutyryl-L-cysteine in this solution. This reagent should be prepared fresh daily.
Sample Preparation:
-
For peptide or protein samples, perform acid hydrolysis to liberate the constituent amino acids.
-
Neutralize the hydrolysate and dilute to an appropriate concentration.
Automated Derivatization and HPLC Analysis:
-
Use an HPLC autosampler programmed for precolumn derivatization.
-
The autosampler mixes the sample with the OPA/NIB reagent.
-
Allow a short reaction time for the formation of diastereomeric derivatives.
-
Inject the reaction mixture onto a reversed-phase HPLC column.
-
Perform gradient elution to separate the diastereomers.
-
Detect the separated diastereomers using a fluorescence detector.
-
Quantify the D- and L-amino acids by comparing their peak areas to known standards.[3]
Visualizing the Workflows
Sources
Performance evaluation of different chiral derivatizing agents for HPLC
An In-Depth Guide to the Performance Evaluation of Chiral Derivatizing Agents for HPLC Analysis
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of enantiomers is a critical challenge. While direct separation on chiral stationary phases (CSPs) has become a popular approach, indirect separation through the use of chiral derivatizing agents (CDAs) followed by analysis on a standard achiral HPLC column remains a powerful and indispensable technique.[1][2] This guide provides a comprehensive performance evaluation of commonly used CDAs, offering field-proven insights and experimental data to assist in the selection of the most appropriate agent for your analytical needs.
The Enduring Relevance of Chiral Derivatization
The fundamental principle behind chiral derivatization is the conversion of a pair of enantiomers into a pair of diastereomers.[1][3] These diastereomers possess distinct physicochemical properties, allowing for their separation on conventional, achiral HPLC columns.[2][3] The choice of a CDA is paramount, as it directly impacts the resolution, sensitivity, and overall robustness of the analytical method.[4] While the advent of advanced CSPs has reduced the routine use of CDAs, derivatization is often the method of choice when:
-
The analyte lacks a suitable chromophore or fluorophore for sensitive detection.
-
Improved chromatographic resolution and peak shape are required.
-
A specific CDA offers superior selectivity for a particular class of compounds.
-
Direct chiral methods fail to provide adequate separation.
Core Principles of Chiral Derivatizing Agent Selection
An effective CDA must meet several stringent requirements to ensure accurate and reliable results:
-
Enantiomeric Purity: The CDA must be of high enantiomeric purity to prevent the formation of additional diastereomers that would complicate the chromatogram.[1]
-
Reaction Stoichiometry: The derivatization reaction should proceed to completion with both enantiomers to avoid kinetic resolution, which would lead to an inaccurate determination of the enantiomeric ratio.[1]
-
Stereochemical Stability: Neither the CDA nor the analyte should undergo racemization or epimerization under the derivatization or chromatographic conditions.[1][3]
-
Detection Enhancement: For trace analysis, the CDA should possess a chromophore or fluorophore to enhance the detectability of the derivatives.[1]
Performance Comparison of Key Chiral Derivatizing Agents
The selection of a CDA is primarily dictated by the functional group present in the analyte. The following sections provide a detailed comparison of CDAs for the most common functional groups encountered in pharmaceutical and biological analysis.
For Primary and Secondary Amines and Amino Acids
The derivatization of amines and amino acids is a cornerstone of chiral analysis in many disciplines. A variety of well-characterized CDAs are available for this purpose.
| Feature | Marfey's Reagent (FDAA) & Analogs | GITC | OPA / Chiral Thiol | (S)-NIFE |
| Target Analytes | Primary & Secondary Amines/Amino Acids | Primary & Secondary Amines | Primarily Primary Amines | Primary & Secondary Amines |
| Reaction Time | ~60-90 minutes[4] | ~10-35 minutes[4] | < 1 - 20 minutes[4] | ~20-30 minutes[4] |
| Reaction Temp. | 40-50°C[4] | Room Temperature[4] | Room Temperature[4] | Room Temperature[4] |
| Derivative Stability | Stable for at least 48 hours[4] | Generally Stable | Can be Unstable | Generally Stable |
| Detection | UV (340 nm)[5] | UV (254 nm)[5] | Fluorescence | UV (254 nm)[5] |
| Key Advantages | "Gold standard", widely applicable, good resolution, stable derivatives.[3][4] | Rapid reaction, high sensitivity.[4] | High sensitivity with fluorescence detection, very fast reaction.[4] | Good enantioselectivity, mild conditions.[5] |
| Key Disadvantages | Longer reaction time, elevated temperature required.[4] | Derivative instability, not suitable for secondary amines without pre-treatment.[6][7] | ||
| References | [3][4][5][8] | [4][5] | [4][5][6][9] | [5] |
In-Depth Analysis:
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is often considered the "gold standard" for the chiral analysis of amino acids.[3][8] Its widespread use is a testament to its broad applicability and the high resolution it typically provides for the resulting diastereomers.[8] Numerous variants of Marfey's reagent have been synthesized, replacing the L-alanine amide with other amino acid amides to optimize separation for specific analytes.[10][11] However, the primary drawbacks are the relatively long reaction times and the need for elevated temperatures.[4]
-
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) reacts with primary and secondary amines under mild conditions to form thiourea derivatives.[5] The reaction is typically faster than with Marfey's reagent and proceeds at room temperature.[4]
-
o-Phthalaldehyde (OPA) in conjunction with a chiral thiol (e.g., N-isobutyryl-L-cysteine (IBLC) or N,N-dimethyl-L-cysteine (DiCys)) is a highly sensitive method for the analysis of primary amines.[5][6][9] The reaction is extremely rapid and yields highly fluorescent isoindole derivatives.[4][9] A significant drawback is the potential instability of the derivatives, often necessitating automated pre-column derivatization.[4] This method is not directly applicable to secondary amines.[6]
-
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) is another effective reagent for the derivatization of primary and secondary amines, offering good enantioselectivity under mild conditions.[5]
For Carboxylic Acids
The derivatization of carboxylic acids typically involves the formation of diastereomeric esters or amides.
-
Chiral Alcohols and Amines: Reagents such as (R)-(-)-2-amino-1-butanol or (R)-(+)-1-phenylethylamine can be used to form diastereomeric amides. These reactions often require activation of the carboxylic acid, for example, with a carbodiimide.
-
Fluorescent Derivatizing Agents: For enhanced sensitivity, fluorescent chiral derivatizing agents like (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol can be employed.[12] These are particularly useful for the analysis of chiral fatty acids.[12]
For Alcohols
The derivatization of alcohols is commonly achieved through esterification with a chiral carboxylic acid or its activated derivative.
-
Mosher's Acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a classic and widely used CDA for determining the enantiomeric purity and absolute configuration of alcohols and amines.[1][3] It reacts with alcohols to form diastereomeric esters.[1] The presence of the trifluoromethyl group is particularly useful for NMR analysis.
-
α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) has been reported as a superior alternative to Mosher's acid for determining the enantiomeric excess of primary alcohols in some cases.[1][3]
Experimental Protocols
Reproducible and robust experimental protocols are critical for successful chiral derivatization. Below are representative methodologies for some of the most common CDAs.
Protocol 1: Derivatization of Amino Acids with Marfey's Reagent (FDAA)
This protocol is a generalized procedure and may require optimization for specific amino acids.
-
Sample Preparation: Dissolve the amino acid sample in 100 µL of 50 mM sodium bicarbonate buffer (pH 8.5).
-
Reagent Addition: Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubation: Vortex the mixture and incubate at 40°C for 90 minutes in a water bath or heating block.
-
Quenching: Cool the reaction mixture to room temperature and quench the reaction by adding 100 µL of 1 M HCl.
-
Analysis: The sample is now ready for dilution with the mobile phase and injection into the HPLC system.
Protocol 2: Derivatization of Primary Amines with OPA/IBLC
Due to the potential instability of the derivatives, this procedure is best performed using an autosampler with a pre-column derivatization program.
-
Reagent Preparation:
-
OPA Solution: Prepare a 50 mM solution of OPA in borate buffer (pH 9.5).
-
IBLC Solution: Prepare a 100 mM solution of IBLC in borate buffer (pH 9.5).
-
-
Automated Derivatization (in-needle mixing):
-
Program the autosampler to draw up 10 µL of the sample.
-
Next, draw 20 µL of the OPA solution.
-
Finally, draw 20 µL of the IBLC solution.
-
Allow a short reaction time (e.g., 2 minutes) in the injection loop before injection.
-
-
Analysis: The derivatives are immediately separated by HPLC with fluorescence detection (Excitation: 340 nm, Emission: 450 nm).
Visualizing the Workflow
The selection of an appropriate chiral derivatization strategy can be visualized as a logical workflow.
Caption: General Experimental Workflow for Chiral Derivatization.
Concluding Remarks for the Practicing Scientist
The selection of a chiral derivatizing agent is a multi-faceted decision that requires a thorough understanding of the analyte's chemical properties and the analytical objectives. While Marfey's reagent remains a robust and versatile choice for amino acids, faster and more sensitive methods like OPA/chiral thiol derivatization are invaluable for high-throughput applications and trace-level detection. For alcohols and carboxylic acids, classic reagents like Mosher's acid and chiral amines, respectively, continue to be reliable options.
It is imperative to remember that the rise of chiral stationary phases offers a powerful alternative that circumvents the need for derivatization altogether. [13][14]A comprehensive method development strategy should, therefore, consider both direct and indirect approaches to identify the most efficient, robust, and sensitive method for a given chiral separation challenge.
References
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Wikipedia. Chiral derivatizing agent. [Link]
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LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
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Grokipedia. Chiral derivatizing agent. [Link]
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Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]
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National Institutes of Health (NIH). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. [Link]
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MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
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Journal of the American Chemical Society. Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. [Link]
-
ResearchGate. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. [Link]
-
PubMed. A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. [Link]
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PubMed. Marfey's reagent for chiral amino acid analysis: a review. [Link]
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National Institutes of Health (NIH). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. [Link]
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ACS Publications. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]
-
Juniper Publishers. Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. [Link]
-
AKJournals. Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. [Link]
-
ACS Omega. Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. [Link]
-
ResearchGate. Derivatization reaction of chiral amines with OPA/chiral thiol. [Link]
-
MDPI. Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. [Link]
-
ResearchGate. Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. [Link]
-
ACS Publications. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. [Link]
-
PubMed. A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. [Link]
-
Acta Scientific. Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]
-
Chemical Science (RSC Publishing). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. [Link]
-
PubMed Central. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Link]
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A Comparative Guide to Cysteine-Based Chiral Selectors: N-Isobutyryl-D-cysteine vs. L-cysteine in Enantioseparation
In the landscape of chiral separations, particularly for amino acids, cysteine and its derivatives have carved out a significant niche. Their inherent chirality, coupled with the reactive thiol and versatile amino and carboxyl groups, allows them to be employed in two distinct and powerful enantioseparation strategies. This guide provides an in-depth comparison of these methodologies: the indirect separation of enantiomers through derivatization with N-Isobutyryl-D-cysteine (and its L-enantiomer) and the direct separation using L-cysteine derivatives in chiral ligand-exchange chromatography (CLEC).
This document is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of these techniques to select and optimize methods for their analytical challenges. We will delve into the underlying mechanisms, provide detailed experimental protocols, and present comparative performance data to offer a comprehensive and practical overview.
Methodology 1: Indirect Enantioseparation with N-Isobutyryl-D/L-cysteine and OPA
The use of N-Isobutyryl-L-cysteine (IBLC) and its D-enantiomer (IBDC) represents a robust method for the indirect enantioseparation of primary amino acids. This approach does not rely on a chiral stationary phase (CSP); instead, it ingeniously converts the enantiomeric pair into diastereomers, which can then be resolved on a standard achiral column, typically a reversed-phase C18 column.
Principle and Chiral Recognition Mechanism
The core of this technique is a pre-column derivatization reaction involving o-phthalaldehyde (OPA) and a chiral thiol, in this case, IBLC or IBDC. In an alkaline environment, OPA reacts rapidly with the primary amine of an amino acid and the thiol group of the N-Isobutyryl-cysteine to form a stable and highly fluorescent diastereomeric isoindole derivative.[1] Because the chiral derivatizing agent (e.g., N-Isobutyryl-L-cysteine) has its own stereocenter, the reaction with a racemic amino acid (containing both D- and L-enantiomers) produces two diastereomers (L-IBLC + D-amino acid and L-IBLC + L-amino acid). These diastereomers possess different physicochemical properties, leading to differential interaction with the stationary phase and, consequently, chromatographic separation.[2]
The choice between N-Isobutyryl-D-cysteine and N-Isobutyryl-L-cysteine is a critical experimental parameter. While both are effective, the selection of one over the other will invert the elution order of the D- and L-amino acid derivatives. This provides a powerful tool for peak identification and confirmation. N-Isobutyryl-L-cysteine is more commonly cited and used in published methods.
Experimental Protocol: Automated Pre-Column Derivatization with OPA/IBLC
This protocol outlines a typical automated pre-column derivatization for HPLC analysis. The instability of OPA derivatives necessitates either immediate analysis or the use of an autosampler programmed for consistent, just-in-time derivatization.[3]
1. Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 100 mL of deionized water. Adjust the pH to 10.4 using a 45% (w/v) potassium hydroxide solution.[1]
-
OPA Solution (50 mg/1.25 mL Methanol): Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of HPLC-grade methanol.[1]
-
N-Isobutyryl-L-cysteine (IBLC) Solution: Prepare a 90 mM solution of IBLC in the 0.4 M borate buffer.
-
Derivatization Reagent (OPA/IBLC): Combine the OPA solution and the IBLC solution. A typical preparation involves mixing 50 mg of OPA dissolved in 1.25 mL of methanol with 11.25 mL of the borate buffer, followed by the addition of the IBLC solution.[1]
2. Automated Derivatization and HPLC Analysis:
The following steps are programmed into the HPLC autosampler:
-
Aspirate a defined volume of the sample or standard solution (e.g., 5.0 µL).
-
Aspirate a defined volume of the OPA/IBLC derivatization reagent (e.g., 12.5 µL of borate buffer followed by 2.5 µL of OPA/thiol mix).
-
Mix the sample and reagent in the autosampler needle or a mixing loop for a specified duration (e.g., 0.2 minutes). The reaction is rapid, typically complete within 1-2 minutes at room temperature.[1]
-
Inject a portion of the reaction mixture (e.g., 1.0 µL) onto the analytical column.
3. HPLC Conditions:
-
Column: Standard reversed-phase column (e.g., C18, 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM Sodium Acetate Buffer (pH ~5.0-6.0).
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient Elution: A typical gradient would run from a low percentage of Mobile Phase B (e.g., 10%) to a higher percentage (e.g., 60%) over 30-40 minutes to resolve all amino acid derivatives.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.[4] UV detection at 338 nm is also possible.[5]
Performance Data
The efficiency of this method is demonstrated by the resolution (Rs) values achieved for various amino acid enantiomers. The following table compiles representative data, illustrating the performance of OPA derivatization with chiral thiols.
| Amino Acid | Chiral Thiol | Resolution (Rs) | Elution Order | Reference |
| Aspartic Acid | NAC | 1.31 | D, L | [2] |
| Threonine | NAC | 4.38 | D, L | [2] |
| Phenylalanine | IBLC | 2.2 | L, D | [2] |
| Valine | IBLC | >1.5 | L, D | |
| Alanine | IBLC | >1.5 | L, D | |
| Leucine | IBLC | >1.5 | L, D |
Note: NAC (N-acetyl-L-cysteine) is another commonly used chiral thiol and provides a basis for comparison. The elution order is dependent on the specific chiral thiol and analyte.
Visualization of the Derivatization Workflow
Caption: Workflow for OPA/IBLC derivatization and analysis.
Methodology 2: Direct Enantioseparation with L-Cysteine in Chiral Ligand-Exchange Chromatography (CLEC)
Direct enantioseparation using L-cysteine and its derivatives operates on a fundamentally different principle. In this approach, the chiral selector is part of the stationary phase (a Chiral Stationary Phase or CSP) and interacts directly with the enantiomers in the mobile phase. CLEC is particularly effective for chiral molecules that can act as ligands, such as amino acids.
Principle and Chiral Recognition Mechanism
CLEC is based on the formation of transient, diastereomeric ternary complexes.[6] The CSP typically consists of a chiral ligand (e.g., an L-cysteine derivative) immobilized on a solid support like silica gel. The mobile phase contains a metal ion, most commonly Cu(II).[6]
The chiral recognition mechanism is governed by the "three-point interaction" model.[7] An analyte enantiomer approaches the chiral selector-metal ion complex on the stationary phase. It displaces weaker ligands (like water molecules) and forms a ternary complex. For a stable interaction and effective chiral recognition to occur, at least three points of interaction between the chiral selector and one of the enantiomers are required. The enantiomer that can form the more stable ternary complex (due to favorable steric and electronic interactions) will be retained longer on the column, thus enabling separation. The difference in the stability of the two transient diastereomeric complexes (e.g., [L-Cysteine-Cu(II)-L-Analyte] vs. [L-Cysteine-Cu(II)-D-Analyte]) is the basis for enantioseparation.[8]
Increasing the hydrophobicity of the L-cysteine selector, for instance by adding bulky substituents, can enhance chiral recognition by introducing secondary interactions like hydrophobic interactions, which can significantly improve selectivity.[6]
Experimental Protocol: Chiral Ligand-Exchange Chromatography
1. Chiral Stationary Phase (CSP) Preparation:
CSPs for CLEC can be prepared by either covalently bonding the chiral selector to the support or by dynamically coating it onto a reversed-phase column (e.g., C18). Dynamic coating involves percolating a solution of the chiral selector (e.g., an S-alkylated L-cysteine derivative) through the column until equilibrium is reached.
2. Mobile Phase Preparation:
-
The mobile phase is typically an aqueous solution containing a low concentration of a metal salt, most commonly copper(II) sulfate or copper(II) acetate, at a concentration of approximately 0.25-2.0 mM.
-
The pH of the mobile phase is a critical parameter and is usually maintained in the range of 4.0-6.0.
-
Organic modifiers like methanol or acetonitrile can be added to modulate retention and selectivity.
3. HPLC Conditions:
-
Column: A column packed with the L-cysteine derivative-based CSP.
-
Mobile Phase: Aqueous copper(II) salt solution, as described above.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Temperature: Column temperature is often controlled (e.g., 25-40 °C) as it can significantly influence the thermodynamics of complex formation and thus the separation.
-
Detection: UV detector, typically at 254 nm, which detects the copper complexes of the amino acids.
Performance Data
The following table presents typical enantioseparation data for underivatized amino acids using a CLEC system with an L-cysteine derivative as the chiral selector.
| Amino Acid | Separation Factor (α) | Resolution (Rs) | Elution Order | Reference |
| Valine | 1.69 | >1.5 | D then L | [9] |
| Methionine | 1.16 | >1.0 | D then L | [9] |
| Phenylalanine | 1.38 | >1.5 | D then L | (Based on similar systems) |
| Tryptophan | 1.25 | >1.5 | D then L | (Based on similar systems) |
Note: For many L-amino acid-based CLEC systems, the D-enantiomer elutes before the L-enantiomer because the L-L complex is often more stable and thus more retained.[9]
Visualization of the CLEC Mechanism
Caption: Chiral recognition mechanism in CLEC.
Comparative Analysis and Guidance for Method Selection
The choice between these two powerful techniques depends critically on the specific analytical requirements, sample matrix, and available instrumentation.
| Feature | Indirect Method (OPA/IBLC Derivatization) | Direct Method (L-Cysteine CLEC) |
| Principle | Formation of stable diastereomers pre-column. | Formation of transient diastereomeric metal complexes on-column. |
| Column | Standard achiral (e.g., C18) column. | Specialized Chiral Stationary Phase (CSP). |
| Analytes | Primarily for primary amino acids. | Broadly applicable to chelating compounds (amino acids, hydroxy acids). |
| Detection | High sensitivity via fluorescence. | Typically UV detection of metal complexes. |
| Sample Prep | Derivatization step is mandatory. | Direct injection of underivatized analytes. |
| Advantages | High sensitivity, uses common HPLC columns, elution order can be inverted by switching IBLC/IBDC. | No derivatization required, simpler sample prep, can be very robust. |
| Disadvantages | Derivatives can be unstable, requiring automated derivatization; not suitable for secondary amines like proline. | Requires specialized and often more expensive chiral columns; mobile phase can be complex; lower sensitivity than fluorescence. |
Expert Insights for Method Selection:
-
For High Sensitivity and Trace Quantification: The OPA/IBLC derivatization method is superior due to the highly fluorescent nature of the isoindole derivatives. This makes it ideal for detecting low-level enantiomeric impurities or analyzing biological samples with low analyte concentrations.[3]
-
For Simplicity and High Throughput of Underivatized Samples: CLEC is the method of choice when derivatization is undesirable or impractical. The ability to directly inject samples simplifies the workflow considerably.
-
For Method Development and Peak Confirmation: The ability to switch between N-Isobutyryl-D-cysteine and N-Isobutyryl-L-cysteine to reverse the elution order is an invaluable tool for unambiguous peak identification in the indirect method.
-
For Robustness and Column Longevity: While modern CSPs are robust, the use of standard C18 columns in the indirect method can be more cost-effective and these columns are often considered more durable under a wider range of conditions.
Conclusion
Both N-Isobutyryl-D/L-cysteine and L-cysteine derivatives are highly effective tools for the enantioseparation of amino acids, but they achieve this through fundamentally different and elegant chemical principles. N-Isobutyryl-cysteine enantiomers, used as derivatizing agents with OPA, offer a highly sensitive indirect method that leverages common reversed-phase columns. In contrast, L-cysteine and its derivatives form the basis of powerful chiral stationary phases for direct enantioseparation via ligand-exchange chromatography, simplifying sample preparation.
A thorough understanding of the mechanisms, advantages, and practical limitations of each approach, as detailed in this guide, empowers researchers to make informed decisions, leading to the development of efficient, robust, and reliable methods for chiral analysis.
References
-
E3S Web of Conferences. Research progress of chiral ligand exchange stationary phases in the enantiomer resolution. 2020. Available from: [Link]
-
ACS Publications. Chiral Recognition Mechanisms. 2006. Available from: [Link]
-
Digital Commons @ Andrews University. Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters with Three-Dimensional Fluorometric Scans for HPLC Method. 2021. Available from: [Link]
-
SciSpace. Elucidation of chiral Recognition mechanism of alpha-amino acids using ligand exchange high performance liquid chromatography. 2007. Available from: [Link]
-
SciELO. Elucidation of chiral Recognition mechanism of alpha-amino acids using ligand exchange high performance liquid chromatography. 2007. Available from: [Link]
-
ResearchGate. Elucidation of chiral Recognition mechanism of alpha-amino acids using ligand exchange high performance liquid chromatography. 2007. Available from: [Link]
-
ResearchGate. Application of OPA/NAC for determination of enantiomers of -amino acids in a commercial beer (fluorescence detection). N.D. Available from: [Link]
-
Axion Labs. Automated Pre-Column Derivatization of Amino Acids by HPLC. N.D. Available from: [Link]
-
Shimadzu. Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. N.D. Available from: [Link]
-
ResearchGate. RP-HPLC analysis of amino acid enantiomers derivatized with OPA/thiol. N.D. Available from: [Link]
-
PubMed. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. 2016. Available from: [Link]
-
Shimadzu. Analysis of Amino acids by pre-column derivatization methods. N.D. Available from: [Link]
-
MDPI. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. 2021. Available from: [Link]
-
PubMed. Enantioseparation of amino acids, alpha-hydroxy acids, and dipeptides by ligand-exchange CEC using silica-based chiral stationary phases. 2009. Available from: [Link]
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National Institutes of Health. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. 2022. Available from: [Link]
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ScienceDirect. HPLC analysis of naturally occurring free d-amino acids in mammals. 2020. Available from: [Link]
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National Institutes of Health. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. 2021. Available from: [Link]
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A Senior Application Scientist's Guide to Chiral Derivatization: N-Isobutyrylcysteine vs. GITC vs. S-NIFE
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a cornerstone of robust analytical science. When direct chiral separation is not feasible or practical, chiral derivatization emerges as a powerful strategy, converting enantiomers into diastereomers that are readily separable on standard achiral stationary phases. This guide provides an in-depth comparison of three prominent chiral derivatizing agents: N-Isobutyrylcysteine (in its common application with o-phthaldialdehyde), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). Our analysis is grounded in established experimental data and aims to elucidate the practical advantages and limitations of each reagent, enabling you to make informed decisions for your analytical workflows.
The Fundamental Principle: From Enantiomers to Separable Diastereomers
The core challenge in chiral analysis lies in the identical physicochemical properties of enantiomers, making their separation on conventional achiral columns impossible. Chiral derivatization elegantly circumvents this by introducing a second chiral center through reaction with an enantiomerically pure derivatizing agent. This reaction transforms the enantiomeric pair into a pair of diastereomers. Diastereomers, unlike enantiomers, possess distinct physical and chemical properties, allowing for their separation using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
This compound (NIBC) in Partnership with OPA: The Fluorescent Tagging Approach
This compound, most commonly N-Isobutyryl-L-cysteine (L-IBLC), is a chiral thiol that, in conjunction with o-phthaldialdehyde (OPA), serves as a highly effective derivatization cocktail for primary amino acids.[2][3][4]
Mechanism of Action
The derivatization reaction proceeds in an alkaline environment where OPA reacts with the primary amine of the analyte and the thiol group of NIBC to form a highly fluorescent and diastereomeric isoindole derivative.[4] The inherent chirality of NIBC is transferred to the derivative, enabling the separation of the resulting diastereomers. A key advantage of this method is the introduction of a strong fluorophore, leading to excellent detection sensitivity.[4]
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): The Isothiocyanate Pathway
GITC is a chiral derivatizing agent belonging to the isothiocyanate class. It is particularly effective for the derivatization of primary and secondary amines, including amino acids.[5][6][7]
Mechanism of Action
The isothiocyanate group (-N=C=S) of GITC readily reacts with the nucleophilic amino group of the analyte to form a thiourea linkage.[8] The bulky and chiral acetylated glucose moiety of GITC provides the necessary steric hindrance and multiple interaction points to create diastereomers with significant differences in their physicochemical properties, facilitating their chromatographic separation.[9]
(S)-NIFE: A Modern Successor to Marfey's Reagent
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester, or (S)-NIFE, is a highly effective chiral derivatizing agent for primary and secondary amines.[2][10][11] It is considered an analog of the well-known Marfey's reagent (FDAA), offering similar reactivity with certain advantages.[8]
Mechanism of Action
The derivatization with (S)-NIFE proceeds via a nucleophilic acyl substitution reaction.[2][10] The amino group of the analyte attacks the carbonyl carbon of the N-(4-nitrophenoxycarbonyl) group of (S)-NIFE. This results in the formation of a stable carbamate linkage and the release of 4-nitrophenol as a byproduct.[2] The inherent chirality of the L-phenylalanine backbone of (S)-NIFE is conferred upon the resulting diastereomers.
Performance Comparison: A Head-to-Head Analysis
The choice of a chiral derivatizing agent is dictated by the specific requirements of the analysis, including the nature of the analyte, the required sensitivity, and the available instrumentation. The following table provides a comparative overview of NIBC/OPA, GITC, and S-NIFE based on key performance parameters.
| Feature | This compound (with OPA) | GITC | (S)-NIFE |
| Target Analytes | Primarily Primary Amines | Primary & Secondary Amines[3] | Primary & Secondary Amines[2][3] |
| Reaction Time | ~2-20 minutes[4][8] | ~10-35 minutes[3][8] | ~20-30 minutes[2][3] |
| Reaction Temperature | Room Temperature[3][4] | Room Temperature[3][9] | Room Temperature or 60°C[2] |
| Derivative Stability | Sufficient for analysis, can be unstable over longer periods[8] | Generally Stable[3] | Stable[2] |
| Detection Method | Fluorescence (highly sensitive)[4] | UV (254 nm)[8][9] | UV (254 nm), MS[2][8] |
| Key Advantages | High sensitivity due to fluorescence, rapid reaction at room temperature.[3][4] | Reacts with both primary and secondary amines, good resolution.[3] | High sensitivity, good enantioselectivity, mild reaction conditions, derivatizes secondary amines.[2][3] |
| Key Disadvantages | Primarily for primary amines, derivative stability can be a concern.[3][8] | UV detection may be less sensitive than fluorescence. | May require optimization of reaction temperature for some analytes. |
| General Sensitivity Order | OPA/IBLC > GITC ≈ S-NIFE (Sensitivity can be application-dependent)[12] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the derivatization of amino acids using NIBC/OPA, GITC, and S-NIFE. These are generalized procedures and may require optimization for specific applications.
Protocol 1: Derivatization with this compound (NIBC) and OPA
This protocol is designed for the pre-column derivatization of primary amino acids for HPLC analysis with fluorescence detection.[4]
Materials:
-
N-Isobutyryl-L-cysteine (L-IBLC)
-
o-phthaldialdehyde (OPA)
-
Borate buffer (e.g., 0.4 M, pH 10.4)
-
Methanol
-
Amino acid standard or sample solution
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare the Derivatization Reagent (Fresh Daily):
-
Dissolve 50 mg of OPA in 1.25 mL of methanol.
-
Add 11.25 mL of 0.4 M borate buffer (pH 10.4).
-
Dissolve 50 mg of L-IBLC in this solution. Protect the reagent from light.
-
-
Derivatization Reaction:
-
In an autosampler vial, mix 10 µL of the amino acid sample or standard solution with 10 µL of the freshly prepared OPA/L-IBLC derivatization reagent.
-
Allow the reaction to proceed for at least 2 minutes at room temperature before injection.
-
-
HPLC Analysis:
-
Inject the reaction mixture onto a reversed-phase HPLC column (e.g., C18).
-
Use a suitable gradient elution with a mobile phase system, typically consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detect the separated diastereomers using a fluorescence detector.
-
Diagram of NIBC/OPA Derivatization Workflow:
Caption: Workflow for NIBC/OPA derivatization.
Protocol 2: Derivatization with GITC
This protocol outlines the derivatization of primary and secondary amines with GITC for HPLC-UV analysis.[3][8]
Materials:
-
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)
-
Triethylamine (TEA)
-
Acetonitrile
-
Amine standard or sample solution
-
HPLC system with a UV detector
Procedure:
-
Prepare the Derivatizing Solution:
-
Prepare a solution containing 1.5 mM GITC and 1.5 mM triethylamine in acetonitrile.
-
-
Derivatization Reaction:
-
Prepare the amine sample in acetonitrile at a concentration of less than 0.5 mM.
-
Mix equal volumes of the sample solution and the derivatizing solution.
-
Allow the mixture to stand at room temperature for 35 minutes.
-
-
HPLC Analysis:
-
The reaction mixture can be directly injected into the HPLC system.
-
Separate the diastereomers on a reversed-phase column (e.g., C18) using a suitable mobile phase (e.g., acetonitrile and an aqueous buffer).
-
Monitor the elution of the derivatives using a UV detector at 254 nm.[8]
-
Diagram of GITC Derivatization Workflow:
Caption: Workflow for GITC derivatization.
Protocol 3: Derivatization with (S)-NIFE
This protocol details the derivatization of primary and secondary amines with (S)-NIFE for LC-MS analysis.[2]
Materials:
-
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE)
-
Borate buffer (e.g., 100 mM, pH 8.8)
-
Acetonitrile
-
Formic acid (1%) for quenching
-
Amine standard or sample solution
-
LC-MS system
Procedure:
-
Prepare the (S)-NIFE Solution:
-
Prepare a 1 mg/mL solution of (S)-NIFE in acetone.[3]
-
-
Derivatization Reaction:
-
Quenching the Reaction:
-
Stop the reaction by adding 10 µL of 1% formic acid.[3]
-
-
LC-MS Analysis:
-
The sample is now ready for injection into the LC-MS system.
-
Separate the diastereomers on a reversed-phase column (e.g., C18) with a suitable gradient.
-
Detect the derivatives using mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[10]
-
Diagram of (S)-NIFE Derivatization Workflow:
Caption: Workflow for (S)-NIFE derivatization.
Conclusion: Selecting the Optimal Reagent for Your Application
The choice between this compound/OPA, GITC, and (S)-NIFE is a nuanced one, contingent on the specific analytical challenge at hand.
-
For high-sensitivity analysis of primary amino acids , the NIBC/OPA method is an excellent choice due to the inherent fluorescence of the derivatives. Its rapid, room-temperature reaction is also a significant advantage for high-throughput applications.
-
When analyzing mixtures containing both primary and secondary amines , GITC and (S)-NIFE are the more appropriate reagents. GITC offers a straightforward, room-temperature reaction, while (S)-NIFE provides high sensitivity and enantioselectivity under mild conditions.
-
For LC-MS applications requiring high selectivity and sensitivity , (S)-NIFE is a particularly strong candidate. The stability of its derivatives and the ability to use MS-friendly mobile phases make it well-suited for complex matrices.
Ultimately, the optimal choice of a chiral derivatizing agent will depend on a careful consideration of the analyte's properties, the desired level of sensitivity, and the available analytical instrumentation. Method development and validation are crucial to ensure the accuracy and reliability of any chiral analysis. This guide provides a solid foundation for initiating this process, empowering you to confidently select and implement the most suitable derivatization strategy for your research and development needs.
References
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- BenchChem. (2025). A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Use of N-Isobutyryl-D-cysteine in Pharmaceutical Quality Control. BenchChem.
- Hess, S., et al. (2004). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of the American Society for Mass Spectrometry, 15(5), 735-745.
- BenchChem. (2025). Application Notes and Protocols: (S)-NIFE in Pharmaceutical Quality Control. BenchChem.
- Ko, M. Y., et al. (2006). Chiral separation of beta-blockers after derivatization with a new chiral derivatization agent, GATC. Archives of Pharmacal Research, 29(11), 1061-1065.
- Visser, E. R., et al. (2014). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 19(7), 10479-10523.
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247.
- Jones, B. N., & Gilligan, J. P. (1983). o-Phthaldialdehyde precolumn derivatization and reversed-phase high-performance liquid chromatography of amino acids from protein hydrolysates.
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Wikipedia. (2023, October 27). Chiral derivatizing agent. In Wikipedia. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of N-Isobutyrylcysteine (IBLC) for Quantifying Amino Acid Enantiomers
For researchers, scientists, and drug development professionals, the precise quantification of amino acid enantiomers is not merely an analytical task; it is a critical step in understanding biological processes, ensuring drug efficacy and safety, and pushing the boundaries of life sciences. The presence and concentration of D-amino acids, once considered biological anomalies, are now recognized as vital players in everything from neurotransmission to bacterial cell wall synthesis.[1][2][3] Consequently, the demand for robust, reliable, and efficient analytical methods for their quantification has never been higher.
This guide provides an in-depth validation and comparative analysis of the N-Isobutyrylcysteine (IBLC) method, a powerful technique for the enantioseparation of amino acids. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish a framework for self-validating systems, and ground our discussion in authoritative references.
The Rise of D-Amino Acids: Why Enantiomeric Purity Matters
Living organisms primarily utilize L-amino acids for protein synthesis.[1] However, the roles of their mirror images, D-amino acids, are increasingly appreciated in mammalian physiology and pathology.[1] For instance, D-serine is a crucial coagonist of N-methyl-D-aspartate (NMDA) receptors in the brain, implicating it in various neurological disorders.[1][4] Furthermore, D-amino acids are integral components of bacterial cell walls, making them targets for novel antibiotics and tools for studying microbial communities.[1][3][4] The accurate quantification of these enantiomers is therefore paramount in neuroscience, microbiology, and drug development.
The IBLC Method: A Deep Dive into Diastereomeric Derivatization
The IBLC method is a pre-column derivatization technique that enables the separation of amino acid enantiomers using standard reversed-phase high-performance liquid chromatography (HPLC). The core principle involves reacting the amino acid mixture with o-phthaldialdehyde (OPA) and a chiral thiol, N-Isobutyryl-L-cysteine (IBLC), to form fluorescent, diastereomeric isoindole derivatives.[5][6][7] Because diastereomers possess different physicochemical properties, they can be readily separated on an achiral stationary phase.
The choice of N-Isobutyryl-L-cysteine is deliberate. The bulky isobutyryl group enhances the steric differences between the diastereomers, often leading to improved chromatographic resolution compared to smaller chiral thiols like N-acetyl-L-cysteine (NAC).[7]
IBLC Derivatization and Analysis Workflow
Caption: Workflow for the chiral derivatization and analysis of amino acids using OPA/IBLC.
A Self-Validating System: Detailed Experimental Protocol
Trust in an analytical method is built upon its reproducibility and adherence to established validation principles. The following protocol is designed as a self-validating system, with explanations for key steps.
Reagent Preparation
-
0.4 M Borate Buffer (pH 10.4): Dissolve 2.47 g of boric acid in 100 mL of deionized water. Adjust the pH to 10.4 with a 45% (w/v) potassium hydroxide solution. Causality: The alkaline pH is essential for the reaction between OPA, the primary amine of the amino acid, and the thiol group of IBLC to proceed efficiently.
-
OPA/IBLC Derivatization Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer. Finally, dissolve 50 mg of N-Isobutyryl-L-cysteine in this solution. This reagent should be prepared fresh daily and protected from light. Causality: OPA derivatives can be unstable; fresh preparation ensures consistent and quantitative derivatization.[8] Methanol is used to dissolve the poorly water-soluble OPA.
Sample Preparation
-
For Free Amino Acids: Dilute the sample (e.g., plasma, urine, cell culture media) with a suitable buffer to bring the amino acid concentrations within the linear range of the method.
-
For Protein/Peptide-Bound Amino Acids: Perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate the amino acids. Neutralize the hydrolysate before derivatization.
Automated Pre-column Derivatization and HPLC Analysis
This process is ideally performed using an HPLC autosampler programmed for pre-column derivatization to ensure precise timing and mixing, which is critical for reproducibility.
-
Mixing: In an autosampler vial, mix the sample (or standard), and the OPA/IBLC derivatization reagent. A typical ratio is 1:1 (v/v).
-
Reaction: Allow the reaction to proceed for at least 2 minutes at room temperature before injection. The reaction is rapid, and the derivatives are sufficiently stable for immediate analysis.
-
Injection: Inject the reaction mixture onto a reversed-phase HPLC column (e.g., C18).
-
Chromatography: Perform a gradient elution using a mobile phase system, typically consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Detect the separated diastereomers using a fluorescence detector (FLD) or a tandem mass spectrometer (MS/MS). FLD offers high sensitivity, while MS/MS provides superior selectivity and structural confirmation.
Method Validation: Adhering to the Pillars of Trustworthiness
A method is only as good as its validation. We will adhere to the principles outlined in the FDA's Bioanalytical Method Validation Guidance to ensure the trustworthiness of our results.[9][10][11]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and comparing them to spiked samples.
-
Accuracy: The closeness of the measured value to the true value. It is determined by analyzing samples with known concentrations and is expressed as a percentage of the nominal value.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. It is typically expressed as the relative standard deviation (RSD).
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A linear regression is performed, and the coefficient of determination (r²) should be close to 1.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
Logical Relationships in Method Validation
Caption: The relationship between an analytical method, its validation, and the generation of reliable data.
Comparative Analysis: IBLC vs. Other Chiral Derivatizing Agents
The selection of a chiral derivatizing agent is a critical decision in method development. Here, we compare the IBLC method with other commonly used reagents.
Qualitative Performance Comparison
| Feature | OPA/IBLC | Marfey's Reagent (FDAA) | GITC | (S)-NIFE |
| Target Analytes | Primarily Primary Amines | Primary & Secondary Amines | Primary & Secondary Amines | Primary & Secondary Amines |
| Reaction Time | ~2 minutes | ~60-90 minutes | ~10-35 minutes | ~20-30 minutes |
| Reaction Temp. | Room Temperature | 40-50°C | Room Temperature | Room Temperature |
| Derivative Stability | Less stable, requires immediate analysis | Stable for at least 48 hours | Generally stable | Stable |
| Detection | Fluorescence, MS | UV, MS | UV, MS | UV, MS |
| Enantioselectivity | Good to Excellent | Excellent | Good | Good to Excellent |
| Sensitivity | Excellent (with FLD) | Moderate (with UV), Good (with MS) | Good | Good |
| Key Advantage | Rapid reaction, high sensitivity with fluorescence | Broad applicability, stable derivatives | Mild reaction conditions | Good separation for some challenging amino acids |
| Key Disadvantage | Derivative instability, does not react with secondary amines | Longer reaction time, requires heating |
This table is a synthesis of information from multiple sources.[1][6]
Quantitative Performance Comparison
The following table compiles validation data from various studies. It is crucial to note that direct comparison can be influenced by different laboratory conditions, instrumentation, and matrices. Therefore, this table should be used as a guide, and in-house validation is always necessary.
| Parameter | OPA/IBLC Method | FDAA/FDLA Method |
| Linearity (r²) | > 0.99[8] | > 0.9984[12] |
| LOD | Varies by amino acid and detector. Can reach low picomolar range.[1] | 2.68 - 62.44 pmol/L (UV)[3], 0.03-4.0 nM (MS/MS) |
| LOQ | 0.04% for enantiomeric impurity detection (UV)[8] | 2.93 to 208.13 pmol/L (UV)[3] |
| Precision (RSD%) | 1.7 - 8.2%[8] | Intraday: 0.30% - 5.31%, Interday: 1.96% - 8.04%[3] |
| Accuracy (Recovery %) | 92.3 - 113.3%[8] | 86.53% - 121.46%[3] |
Note: FDAA (Marfey's Reagent) and FDLA (an advanced version) are presented together as they share a similar chemistry. The data is compiled from multiple sources and serves as a representative range of performance.
From the comparative data, a clear trade-off emerges. The OPA/IBLC method offers the advantage of a very rapid, room-temperature reaction and excellent sensitivity, especially with fluorescence detection.[8] However, the stability of the derivatives is a significant consideration, often necessitating automated online derivatization and immediate injection.[8] In contrast, Marfey's reagent (FDAA) forms highly stable derivatives and can be used for both primary and secondary amines, but the derivatization process is more time-consuming and requires elevated temperatures.[6] For ultimate sensitivity and selectivity, coupling these derivatization methods with tandem mass spectrometry (LC-MS/MS) is the preferred approach.[10]
Conclusion: Selecting the Optimal Method for Your Application
The validation of the this compound method demonstrates its power and utility for the quantification of amino acid enantiomers. Its rapid reaction kinetics and high sensitivity make it an excellent choice for high-throughput applications. However, the choice of the optimal derivatizing agent depends on the specific requirements of the analysis.
-
For rapid screening and high-throughput analysis of primary amino acids , the OPA/IBLC method with fluorescence detection is a strong contender.
-
For applications requiring the analysis of both primary and secondary amines and where derivative stability is paramount, Marfey's reagent (FDAA) is a more suitable choice.
Ultimately, the principles of scientific integrity demand a thorough in-house validation of any chosen method against the specific matrix and analytes of interest. By understanding the causality behind the experimental choices and adhering to rigorous validation standards, researchers can generate accurate and trustworthy data, paving the way for new discoveries in the fascinating world of chiral molecules.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Hess, S., Gustafson, K. R., Milanowski, D. J., Alvira, E., Lipton, M. A., & Pannell, L. K. (2004). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of Chromatography A, 1035(2), 211-219. [Link]
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Nagata, T., & Yamane, K. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International Journal of Molecular Sciences, 22(2), 836. [Link]
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Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(21), 1763-1772. [Link]
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Du, S., Wey, M., & Armstrong, D. W. (2023). d-Amino acids in biological systems. Chirality, 35(9), 508-534. [Link]
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Cia, G. R., et al. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 9, 683. [Link]
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Müller, P., et al. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(11), 738-745. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Vécsei, L., et al. (2019). d-Amino Acids in Health and Disease: A Focus on Cancer. International Journal of Molecular Sciences, 20(18), 4543. [Link]
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Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231-247. [Link]
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Szókán, G., et al. (2004). Evaluation and optimization of high performance liquid chromatographic conditions for optical purity analysis of amino acid residues from a synthetic decapeptide using Marfey's reagent. Journal of liquid chromatography & related technologies, 27(1), 1-20. [Link]
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Kubota, T., et al. (2012). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Organic letters, 14(18), 4746-4749. [Link]
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Pustovalova, O. L., et al. (2016). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 8(3), 114-121. [Link]
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Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(6), 1993-2000. [Link]
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Armstrong, D. W., et al. (2019). Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. Journal of Chromatography B, 1114-1115, 130-136. [Link]
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Hess, S., et al. (2012). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Springer Protocols. [Link]
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Bodas, M., et al. (2008). Synthesis of new N-isobutyryl-L-cysteine/MEA conjugates: evaluation of their free radical-scavenging activities and anti-HIV properties in human macrophages. Bioorganic chemistry, 36(3), 133-140. [Link]
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Comparative analysis of gold nanoparticles synthesized with L- and D-N-Isobutyrylcysteine
A Comparative Guide to Gold Nanoparticles Synthesized with L- and D-N-Isobutyrylcysteine
This guide provides a detailed comparative analysis of gold nanoparticles (AuNPs) synthesized using the enantiomeric pair of L- and D-N-Isobutyrylcysteine (NIBC) as capping agents. We will delve into the synthesis, characterization, and the profound impact of ligand stereochemistry on the resulting nanoparticles' properties, offering field-proven insights for researchers, scientists, and professionals in drug development. Chirality is a fundamental property of nature, and its translation to the nanoscale opens up transformative potential in catalysis, biosensing, and nanomedicine.[1][2][3] The use of chiral ligands like cysteine derivatives to impart this property onto metallic nanoparticles is a key strategy for developing these advanced materials.[4][5][6]
The Principle of Chirality Transfer in Nanomaterials
At the heart of this comparison is the concept of induced chirality. Gold, in its bulk form, is an achiral material. However, when gold nanoparticles are synthesized in the presence of chiral molecules, such as the L- or D-enantiomers of N-Isobutyrylcysteine, the nanoparticles can acquire chiral properties.[2] This phenomenon arises from the interaction between the chiral ligand and the nanoparticle surface, creating what is known as a "chiral footprint".[5][7][8] The specific stereochemistry of the NIBC molecule dictates the handedness of this footprint, leading to nanoparticles with distinct chiroptical properties that are mirror images of each other. Understanding and controlling this process is crucial for designing nanoparticles with tailored enantioselective capabilities.[1][4]
The diagram below illustrates the fundamental concept of how enantiomeric ligands impart opposite chirality onto the gold nanoparticle surface.
Caption: Fig 1. Enantiomeric ligands induce mirror-image chirality.
Synthesis Methodology: A Self-Validating Protocol
The synthesis of NIBC-stabilized AuNPs is typically achieved through the reduction of a gold salt in the presence of the chiral thiol ligand. The protocol described here is a robust, two-step process that has been validated in the literature.[9][10][11] The causality behind each step is critical for achieving reproducible, high-quality nanoparticles.
Experimental Workflow
The synthesis involves the initial formation of a gold(I)-thiol polymer followed by chemical reduction to form the metallic gold core capped with the chiral ligand.
Caption: Fig 2. Workflow for synthesizing chiral NIBC-capped AuNPs.
Detailed Synthesis Protocol
-
Preparation of Precursor Solution: Dissolve tetrachloroauric acid (1.0 mmol) and the chosen NIBC enantiomer (4.0 mmol, either L- or D-) in 200 mL of a 6:1 (v/v) methanol/acetic acid solution.[9][10]
-
Causality: The methanol/acetic acid solvent system is chosen for its ability to dissolve both the gold salt and the cysteine derivative. The excess of the thiol ligand ensures complete capping of the nanoparticle surface and prevents aggregation.
-
-
Formation of Au(I)-Thiol Intermediate: Stir the solution. It will rapidly turn from yellow to red and then form a cloudy white suspension. This indicates the formation of a Au(I)-N-isobutyryl-cysteine polymer intermediate.[9][11] Allow this to react for 30 minutes.
-
Reduction to Au(0): Under vigorous stirring, slowly add a freshly prepared aqueous solution of sodium borohydride (NaBH₄) (70 mL, 2.13 M).[9][10]
-
Reaction and Maturation: Allow the mixture to react for 90 minutes. The solution will turn a dark brown/black color, characteristic of concentrated AuNP solutions.
-
Purification:
-
Filter the resulting dark solution through a 0.2 µm PTFE membrane to remove any insoluble material.[9][10]
-
Evaporate the solvent under vacuum at a temperature below 40 °C until nearly dry.[9][10]
-
Precipitate the nanoparticles by adding a large excess of ethanol and filter again. This step is repeated several times to remove unreacted starting materials and byproducts.[9][10]
-
The final product is a purified powder of NIBC-capped AuNPs that are highly soluble in water.[7][9]
-
Comparative Analysis: Properties of L- vs. D-NIBC AuNPs
While synthesized under identical conditions, the choice of the NIBC enantiomer results in nanoparticles with profoundly different chiroptical signatures. Their fundamental physical properties, however, remain remarkably similar.
Physicochemical Properties
| Property | L-NIBC Capped AuNPs | D-NIBC Capped AuNPs | Characterization Technique |
| Mean Core Size | < 2 nm | < 2 nm | Transmission Electron Microscopy (TEM) |
| Solubility | Highly soluble in water | Highly soluble in water | Visual Inspection / DLS |
| UV-Vis Spectrum | Identical absorption spectra | Identical absorption spectra | UV-Vis Spectroscopy |
| Circular Dichroism | Strong positive signal | Strong negative signal (mirror image) | CD Spectroscopy |
| Vibrational CD | Distinct positive bands | Mirror-image negative bands | VCD Spectroscopy |
Table 1: Comparative properties of AuNPs synthesized with L- and D-NIBC.
The most striking result is the chiroptical response. AuNPs capped with the L- and D-enantiomers of NIBC exhibit strong optical activity with opposite signs, confirming the successful transfer of chirality from the ligand to the nanoparticle.[5][7][8] This mirror-image relationship is the definitive proof of enantiomeric control over the nanoparticle's structure. Studies have shown that the UV-Vis absorption spectra are nearly identical for both sets of particles, indicating that the core size and electronic structure are determined primarily by the synthesis conditions, not the ligand's stereochemistry.[7][8][9]
The "Chiral Footprint": Mechanism of Chirality Transfer
The observed optical activity is not merely from the chiral ligand itself but originates from the entire nanoparticle system. The accepted mechanism is the "chiral footprint," where the ligand adsorbs onto the gold surface in a specific, rigid conformation.[5][7] Density Functional Theory (DFT) calculations and VCD spectroscopy have provided strong evidence that this conformation is stabilized by a dual interaction: a primary bond between the sulfur atom of cysteine and the gold surface, and a secondary interaction between the carboxylate group and the gold surface.[7][8][9] This locks the molecule into place, distorting the arrangement of surface gold atoms and imparting a chiral structure to the metallic core itself.
Advanced Characterization Protocols
To validate the synthesis and fully appreciate the comparative differences, specific analytical techniques are required.
Circular Dichroism (CD) Spectroscopy
This is the primary technique for measuring the differential absorption of left and right circularly polarized light and is the hallmark of a chiral substance.
-
Sample Preparation: Prepare aqueous solutions of the purified L- and D-NIBC AuNPs at a concentration of approximately 1 mg/mL using Milli-Q water.
-
Instrument Setup: Use a quartz cuvette with a 1 cm path length.
-
Data Acquisition: Scan the samples in the UV-Vis range (e.g., 250-800 nm). A baseline spectrum of Milli-Q water should be recorded and subtracted from the sample spectra.
-
Expected Result: The spectrum for L-NIBC AuNPs should be a near-perfect mirror image of the D-NIBC AuNPs spectrum.[3]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD provides detailed structural information about the conformation of the adsorbed chiral molecules.[9][14]
-
Sample Preparation: Dissolve approximately 7 mg of the AuNPs in 50 µL of a NaOH/D₂O solution.[8][9]
-
Causality: D₂O is used as the solvent to avoid overwhelming IR absorption from H₂O. NaOH is added to completely deprotonate the carboxylic acid group, which is crucial for the dual interaction with the gold surface.[9]
-
-
Data Acquisition: Acquire VCD spectra in the relevant infrared region (e.g., 1200-1800 cm⁻¹). A reference spectrum of a racemic (50:50) mixture of L- and D-NIBC AuNPs should be measured and subtracted to correct for artifacts.[9]
-
Expected Result: The VCD spectra will show distinct bands corresponding to the vibrational modes of the NIBC ligand. The spectra for the L- and D-capped particles will be mirror images.[8]
Applications and Future Directions
The ability to synthesize AuNPs with precisely controlled, opposite chirality opens the door to numerous advanced applications that rely on stereospecific interactions.
-
Enantioselective Sensing: These nanoparticles can be used to develop sensors that differentiate between the enantiomers of other chiral molecules, which is of paramount importance in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological effects.[4]
-
Asymmetric Catalysis: Chiral AuNPs have the potential to serve as enantioselective catalysts, promoting the formation of one desired enantiomer of a product in a chemical reaction.[1][2][15]
-
Chirality-dependent Bio-interactions: Research has shown that the chirality of nanoparticles can influence their interaction with biological systems, such as cellular uptake and therapeutic efficacy.[4][16] For instance, L-cysteine-modified AuNPs have been shown to have different effects on human periodontal ligament cells compared to their D-cysteine counterparts, suggesting that L- and D-NIBC AuNPs could be explored for chirality-dependent drug delivery and tissue regeneration applications.[16]
Conclusion
The synthesis of gold nanoparticles using L- and D-N-Isobutyrylcysteine provides a classic and compelling example of chirality transfer from the molecular to the nanoscale. While the resulting nanoparticles are nearly identical in size and basic composition, their chiroptical properties are perfect mirror images, a direct consequence of the stereochemistry of the capping ligand. This is attributed to the formation of a "chiral footprint" on the gold surface, stabilized by dual interactions between the ligand and the metal. The ability to reliably produce these distinct enantiomeric nanoparticles provides researchers with a powerful tool for advancing the fields of chiral sensing, asymmetric catalysis, and nanomedicine.
References
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Gautier, C., & Bürgi, T. (2006). Chiral N-Isobutyryl-cysteine Protected Gold Nanoparticles: Preparation, Size Selection, and Optical Activity in the UV−vis and Infrared. Journal of the American Chemical Society. [Link]
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SciTePress. (n.d.). Advances in Chiral Construction and Biochemical Applications of Chiral Gold Nanoparticles. SciTePress. [Link]
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Gautier, C., & Bürgi, T. (2006). Chiral N-isobutyryl-cysteine protected gold nanoparticles: preparation, size selection, and optical activity in the UV-vis and infrared. PubMed. [Link]
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MDPI. (n.d.). Recent Advances in Chiral Gold Nanomaterials: From Synthesis to Applications. MDPI. [Link]
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ResearchGate. (n.d.). Chiral supramolecular gold-cysteine nanoparticles: Chiroptical and nonlinear optical properties. ResearchGate. [Link]
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Gautier, C., & Bürgi, T. (n.d.). Chiral N-Isobutyryl-cysteine Protected Gold Nanoparticles: Preparation, Size Selection, and Optical Activity in the UV-vis and I. J. AM. CHEM. SOC.[Link]
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Gautier, C., & Bürgi, T. (2006). Chiral N-Isobutyryl-cysteine Protected Gold Nanoparticles: Preparation, Size Selection, and Optical Activity in the UV−vis and. American Chemical Society. [Link]
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Gautier, C., & Bürgi, T. (2009). Chiral Gold Nanoparticles. ChemPhysChem. [Link]
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Bürgi, T. (n.d.). Vibrational circular dichroism of N-acetyl- L-cysteine protected gold nanoparticles. Université de Neuchâtel. [Link]
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ResearchGate. (n.d.). Chiral N -Isobutyryl-cysteine Protected Gold Nanoparticles: Preparation, Size Selection, and Optical Activity in the UV−vis and Infrared. ResearchGate. [Link]
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Kumar, J., et al. (2021). Recent developments in the chiroptical properties of chiral plasmonic gold nanostructures: bioanalytical applications. PMC - NIH. [Link]
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D'Orazio, F., et al. (2025). Chiral Gold Nanoparticles via L- or D-Cysteine Functionalization: Synthesis and Characterization. PubMed. [Link]
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ACS Publications. (n.d.). Tuning the Growth of Chiral Gold Nanoparticles Through Rational Design of a Chiral Molecular Inducer. Nano Letters. [Link]
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RSC Publishing. (n.d.). Tuning chiral morphology of gold nanoparticles with reversed chiral signals by adjusting the reaction temperature of the seed-mediated growth process. RSC Publishing. [Link]
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ResearchGate. (n.d.). Chiral Gold Nanoparticles via L‐ or D‐Cysteine Functionalization: Synthesis and Characterization. ResearchGate. [Link]
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Zhang, Y., et al. (2021). l-cysteine-modified chiral gold nanoparticles promote periodontal tissue regeneration. PMC. [Link]
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PMC - NIH. (n.d.). A visual tutorial on the synthesis of gold nanoparticles. PMC - NIH. [Link]
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Safety Operating Guide
A Guide to the Responsible Disposal of N-Isobutyrylcysteine for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the proper disposal of N-Isobutyrylcysteine, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers, scientists, and drug development professionals, our commitment to scientific integrity extends to the entire lifecycle of the chemicals we handle, including their final disposition. This document is designed to be your preferred resource for the safe and responsible management of this compound waste.
Understanding this compound: A Safety Profile
This compound is a derivative of the amino acid cysteine. A critical first step in determining disposal procedures is to consult the Safety Data Sheet (SDS). According to available SDS information and GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, this compound is not classified as a hazardous substance.[1][2] However, the absence of a hazardous classification does not permit indiscriminate disposal. Adherence to proper chemical waste management protocols is a cornerstone of responsible laboratory practice.
Key Safety Considerations:
-
Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact.
-
Personal Protective Equipment (PPE): Always handle with appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[1]
-
Handling Precautions: Avoid generating dust. Use in a well-ventilated area. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where chemicals are handled.[1]
The Core Principle: Disposal as Chemical Waste
Even though this compound is not classified as a hazardous material, it should not be disposed of in the regular trash or poured down the drain.[3] The guiding principle for the disposal of any laboratory chemical, regardless of its hazard classification, is to manage it through your institution's Environmental Health and Safety (EHS) program as chemical waste.[3][4] This practice ensures compliance with local, state, and federal regulations and minimizes environmental impact.
The rationale behind this directive is rooted in the potential for unforeseen reactions and the introduction of non-natural substances into wastewater systems. While this compound itself may be of low toxicity, its degradation products or interactions with other chemicals in the waste stream are not fully characterized in all conditions.
Step-by-Step Disposal Protocol
The following procedure outlines the standard best practices for the disposal of this compound.
Step 1: Waste Segregation and Containerization
-
Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) bottle with a secure, leak-proof screw-on cap.
-
Labeling: The label must be clear, legible, and include the full chemical name: "this compound". Avoid abbreviations or chemical formulas. The label should also include the date of accumulation and the name of the generating laboratory or principal investigator.[3]
-
Waste Compatibility: Do not mix this compound with other chemical waste unless explicitly approved by your institution's EHS department. Incompatible chemicals can react, leading to the generation of heat, gas, or hazardous byproducts.
Step 2: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: Keep the container closed except when adding waste. Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.
Step 3: Arranging for Pickup and Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often 12 months for academic labs), contact your EHS department to arrange for pickup.[5]
-
Licensed Waste Contractor: Your institution's EHS program will coordinate with a licensed hazardous waste disposal contractor for the final disposal of the chemical waste. These contractors are equipped to handle and dispose of chemicals in an environmentally sound manner.[6][7]
Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE: Before cleaning up the spill, ensure you are wearing the appropriate PPE (lab coat, safety glasses, and gloves).
-
Containment: For a solid spill, carefully sweep the material to avoid generating dust. Place the swept material into the designated this compound waste container.
-
Decontamination: Clean the spill area with a damp cloth, followed by soap and water. Dispose of the cleaning materials as chemical waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
Data Summary and Workflow Visualization
Table 1: this compound Disposal and Safety Summary
| Parameter | Guideline | Source |
| GHS Hazard Classification | Not Classified | [1][2] |
| Recommended PPE | Lab coat, safety glasses, chemical-resistant gloves | [1] |
| Primary Disposal Route | Institutional EHS program via a licensed waste contractor | [3][4] |
| Incompatible Materials | Strong oxidizing agents | [8] |
| Spill Cleanup | Sweep solid, decontaminate area, dispose of materials as chemical waste | [1] |
Diagram 1: this compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Diagram 2: Spill Response Decision Tree
Caption: Decision tree for responding to an this compound spill.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a straightforward process that hinges on the principle of treating all laboratory chemicals with respect and caution. By following the procedures outlined in this guide and consulting with your institution's Environmental Health and Safety department, you contribute to a safer laboratory environment and demonstrate a commitment to environmental stewardship. This proactive approach to chemical waste management is an integral part of our collective responsibility as scientific professionals.
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Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]
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U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
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Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. [Link]
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PubChem. (n.d.). This compound. [Link]
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Centers for Disease Control and Prevention. (2023). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
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- Cole-Parmer. (n.d.).
- Tersus Environmental. (2022).
- Sigma-Aldrich. (2024).
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European Respiratory Society. (2002). This compound, a donor of systemic thiols, does not reduce the exacerbation rate in chronic bronchitis. [Link]
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PubMed. (2002). This compound, a donor of systemic thiols, does not reduce the exacerbation rate in chronic bronchitis. [Link]
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A Researcher's Guide to the Safe Handling of N-Isobutyrylcysteine: From Benchtop to Disposal
As drug development professionals and researchers, our commitment to safety is as paramount as our pursuit of scientific advancement. N-Isobutyrylcysteine, a thiol-containing compound, requires diligent handling to ensure a safe and productive laboratory environment. While its formal hazard classification may be low, its nature as a thiol necessitates specific precautions to mitigate potential risks, primarily related to its potent odor. This guide provides a comprehensive, step-by-step approach to safely managing this compound throughout its lifecycle in your laboratory.
Understanding the Compound: Hazard Identification and Risk Assessment
This compound is a derivative of the amino acid cysteine, characterized by the presence of a thiol (-SH) group. According to its Safety Data Sheet (SDS), N-Isobutyryl-D-cysteine does not meet the criteria for hazard classification[1]. However, it is crucial to recognize that thiols as a class of compounds are known for their strong and often unpleasant odors, detectable by the human nose at extremely low concentrations[2]. The primary operational challenge, therefore, is the effective containment of these odors to prevent olfactory discomfort and potential nuisance complaints[2][3].
While the immediate toxicological risk of this compound is not significant based on available data, proactive safety measures are a hallmark of a robust laboratory safety culture. The following recommendations synthesize the specific information for this compound with the established best practices for handling volatile and odorous thiols.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are fundamental to minimizing exposure to any chemical. For this compound, the following PPE is essential.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or a face shield should be worn to protect against potential splashes. |
| Hand Protection | Wear nitrile or other chemically resistant gloves. It is advisable to double-glove to provide an extra layer of protection against contamination and facilitate quick removal in case of a spill. |
| Body Protection | A standard laboratory coat is required to protect against spills and contamination of personal clothing. |
| Respiratory Protection | While not typically required under conditions of adequate ventilation, a respirator may be necessary in the event of a large spill or inadequate engineering controls. |
This table summarizes the essential PPE for handling this compound, emphasizing protection against splashes and skin contact.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing the release of and exposure to this compound. The following procedural steps are designed to guide you from initial preparation to the completion of your experimental work.
1. Preparation and Engineering Controls:
-
Ventilation is Key: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[4]
-
Gather All Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood to minimize the need to move in and out of the controlled workspace.
-
Odor Control: Prepare a bleach solution (typically a 1:1 mixture of household bleach and water) in a designated container within the fume hood.[5] This will be used for the immediate decontamination of tips, stir bars, and other small equipment.
2. Handling and Experimental Procedures:
-
Weighing: If possible, weigh the solid this compound directly in the fume hood. If an external balance must be used, ensure the container is securely sealed immediately after weighing.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to minimize the generation of dust or aerosols. Keep the container covered as much as possible during this process.
-
Reactions and Work-ups: The work-up phase of an experiment often presents the highest risk of releasing thiols.[5] All extractions, filtrations, and solvent removal steps must be performed in the fume hood.
-
Rotary Evaporation: If using a rotary evaporator, ensure the exhaust is properly vented or trapped. A cold trap can help to capture volatile thiols before they enter the vacuum system.[3]
3. Post-Experiment Decontamination and Cleanup:
-
Immediate Decontamination: As soon as an item (e.g., pipette tip, syringe) is no longer needed, it should be placed directly into the bleach bath within the fume hood.[3][5]
-
Glassware Cleaning: All glassware that has come into contact with this compound should be submerged in the bleach bath and allowed to soak overnight (at least 14 hours).[5] This will oxidize the thiol and neutralize the odor. After soaking, the glassware can be washed using standard laboratory procedures.
-
Surface Decontamination: Wipe down all surfaces within the fume hood with a suitable decontaminating solution.
The following diagram illustrates the recommended workflow for the safe handling of this compound.
A diagram illustrating the sequential workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan: Ensuring Environmental Responsibility
Proper waste management is a critical component of laboratory safety and environmental stewardship.
-
Liquid Waste: All liquid waste containing this compound should be collected in a designated, properly labeled hazardous waste container. The container should indicate that it contains thiols to inform environmental health and safety personnel.[5]
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be placed in a sealed plastic bag before being disposed of in the appropriate solid hazardous waste container.[3][6] This double containment helps to control odors.
-
Bleach Baths: Used bleach baths may be neutralized and disposed of down the drain with copious amounts of water, depending on local regulations.[5] Always consult your institution's specific guidelines for the disposal of bleach solutions.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a secure environment that supports groundbreaking scientific discovery.
References
- Chemos GmbH & Co. KG.
- University College London. Thiols | Safety Services.
- University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP.
- University of Minnesota, Department of Environmental Health and Safety. Thiols.
- MilliporeSigma.
- Benchchem.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
